molecular formula C6H5BrO2 B146125 4-Bromoresorcinol CAS No. 6626-15-9

4-Bromoresorcinol

Cat. No.: B146125
CAS No.: 6626-15-9
M. Wt: 189.01 g/mol
InChI Key: MPCCNXGZCOXPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoresorcinol (CAS 6626-15-9) is a brominated derivative of resorcinol with the molecular formula C6H5BrO2 and a molecular weight of 189.01 g/mol . This compound, provided as a pink to beige powder with a melting point of 97-104°C, is slightly soluble in water . It is commonly utilized as a versatile organic reagent and a key building block in pharmaceutical synthesis . Its strategic importance in organic synthesis stems from the presence of both a reactive bromine atom and two hydroxyl groups, which allows it to participate in various coupling reactions, such as Suzuki-Miyaura coupling for creating ligands for materials science, and in acylation reactions for the synthesis of bent-core liquid crystalline molecules . Research domains that employ this compound include medicinal chemistry, where it serves as a precursor for brominated resorcinol dimers with antimicrobial activity and for inhibitors of human rhinovirus (HRV) 3C protease . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care, wearing protective equipment, as it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation . Store in a cool, dry, and well-ventilated place, in a tightly closed container, protected from light and air, and away from oxidizing agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCCNXGZCOXPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216457
Record name 4-Bromoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6626-15-9
Record name 4-Bromoresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6626-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromoresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6626-15-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoresorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BROMORESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ4ZPP389D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4-Bromoresorcinol from Resorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromoresorcinol, also known as 4-bromo-1,3-benzenediol, is a valuable organic intermediate in the synthesis of a wide range of more complex molecules.[1] Its applications are found in the development of pharmaceuticals, agrochemicals, and specialty materials. For instance, it serves as a reagent in the synthesis of achiral bent-core mesogens, human rhinovirus (HRV) 3C protease inhibitors, and various bioactive resorcinol (B1680541) dimers.[2][3] Given its utility, efficient and selective synthesis methods are of significant interest to researchers in both academic and industrial settings.

This technical guide provides an in-depth overview of the primary synthetic routes to this compound starting from resorcinol. It includes detailed experimental protocols, a comparative summary of different methodologies, and a discussion of the underlying reaction mechanism.

Core Synthesis Methodologies

The synthesis of this compound from resorcinol is primarily an electrophilic aromatic substitution reaction. Resorcinol's two hydroxyl groups are strongly activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack. The key challenge lies in achieving mono-substitution at the C4 position with high regioselectivity, avoiding the formation of di- or tri-brominated byproducts. Several methods have been developed to control this selectivity.

Method 1: Direct Bromination with N-Bromosuccinimide (NBS)

A common and effective method for the selective monobromination of activated aromatic compounds is the use of N-bromosuccinimide (NBS).[4] NBS serves as a convenient and safer source of electrophilic bromine compared to liquid bromine.[5]

Experimental Protocol:

  • Dissolution: Resorcinol is dissolved in a suitable reaction solvent, such as chloroform (B151607) or dichloromethane, within a reaction vessel.[1][6]

  • Reagent Addition: A solution of N-bromosuccinimide (NBS) dissolved in the same solvent is added dropwise to the resorcinol solution over a period of 30-40 minutes.[1][6]

  • Reaction: Following the addition, the reaction mixture is heated to a temperature between 40-80°C and maintained for 0.5 to 3 hours to ensure the completion of the reaction.[6] For instance, one protocol specifies heating to 60°C for 1 hour.[1]

  • Work-up and Purification: The solvent is removed from the reaction mixture by evaporation. The resulting crude product is then purified by vacuum distillation, with the this compound fraction typically collected at 150-160°C under a vacuum of 0.098 MPa.[1]

start_node Resorcinol in Chloroform process_node process_node final_node This compound A 1. Dissolve Resorcinol in Chloroform B 2. Add NBS Solution (dropwise, 30 min) A->B C 3. Heat Reaction (60°C, 1 hour) B->C D 4. Evaporate Solvent C->D E 5. Purify by Vacuum Distillation D->E F Final Product: This compound E->F

Caption: Experimental workflow for the synthesis of this compound using NBS.

Method 2: Bromination with Ammonium (B1175870) Bromide and Oxone®

An alternative approach utilizes ammonium bromide (NH₄Br) as the bromine source in the presence of Oxone® (potassium peroxymonosulfate) as an oxidant. This method offers the advantage of proceeding at room temperature.[1]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve resorcinol (1.0 eq), ammonium bromide (1.1 eq), and Oxone® (1.1 eq) in methanol.[1]

  • Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for approximately 30 minutes.[1]

  • Work-up: Upon completion, filter the reaction mixture to remove any solids. Remove the solvent from the filtrate under vacuum.[1]

  • Purification: The crude product is purified using flash chromatography, typically with a hexane/ethyl acetate (B1210297) (3:1) eluent system, to yield pure this compound as a white solid.[1]

start_node Reactants in MeOH process_node process_node final_node This compound A 1. Combine Resorcinol, NH4Br, Oxone® in Methanol B 2. Stir under N2 (RT, 30 min) A->B C 3. Filter Mixture B->C D 4. Remove Solvent (under vacuum) C->D E 5. Purify by Flash Chromatography D->E F Final Product: This compound E->F

Caption: Experimental workflow using Ammonium Bromide and Oxone®.

Quantitative Data Summary

The selection of a synthetic method often depends on factors like yield, reaction conditions, and ease of purification. The table below summarizes the quantitative data for the described methods.

ParameterMethod 1 (NBS)Method 2 (NH₄Br/Oxone®)
Brominating Agent N-BromosuccinimideNH₄Br / Oxone®
Solvent ChloroformMethanol
Temperature 60°CRoom Temperature
Reaction Time 1 hour30 minutes
Reported Yield Not specified in detail65%[1]
Purification Vacuum DistillationFlash Chromatography

Characterization Data for this compound

PropertyValueReference
Molecular Formula C₆H₅BrO₂[2]
Molecular Weight 189.01 g/mol [2]
Melting Point 101-103°C[1]
¹H NMR (400 MHz, CDCl₃) δ 5.91 (2H, s, OH), 6.35 (1H, dd), 6.56 (1H, d), 7.25 (1H, d)[1]
¹³C NMR (100 MHz, CDCl₃) δ 100.6, 103.5, 109.5, 132.2, 153.1, 156.9[1]

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of resorcinol proceeds via an electrophilic aromatic substitution mechanism. The two hydroxyl groups strongly activate the benzene (B151609) ring, directing the incoming electrophile (bromonium ion, Br⁺) to the ortho and para positions (C2, C4, C6).

  • Generation of Electrophile: The brominating reagent (e.g., NBS) generates a Br⁺ electrophile.

  • Nucleophilic Attack: The electron-rich π system of the resorcinol ring attacks the Br⁺ ion. The attack occurs preferentially at the C4 position, which is para to one hydroxyl group and ortho to the other, and is less sterically hindered than the C2 position.

  • Formation of Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A base in the reaction mixture removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final this compound product.

cluster_0 Mechanism Pathway Resorcinol Resorcinol SigmaComplex Sigma Complex (Resonance Stabilized) Resorcinol->SigmaComplex + Br⁺ Br_plus Br⁺ (Electrophile) Product This compound SigmaComplex->Product - H⁺ H_plus - H⁺

Caption: Electrophilic substitution mechanism for the bromination of resorcinol.

References

4-Bromoresorcinol: A Technical Guide to Its Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 4-Bromoresorcinol (CAS No: 6626-15-9), a key intermediate in organic and pharmaceutical chemistry. It details the compound's chemical structure, physicochemical properties, and spectroscopic data. A detailed, peer-reviewed experimental protocol for its synthesis and purification is provided, alongside essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Chemical Structure and Identifiers

This compound is an organic compound featuring a resorcinol (B1680541) scaffold, which is a benzene (B151609) ring substituted with two hydroxyl groups at positions 1 and 3. In this specific molecule, a bromine atom is substituted at the 4th position.[1]

  • IUPAC Name: 4-bromobenzene-1,3-diol[2]

  • Synonyms: 4-Bromo-1,3-benzenediol, 1-Bromo-2,4-dihydroxybenzene, 2,4-Dihydroxybromobenzene[1][2]

  • CAS Number: 6626-15-9[1][2]

  • Molecular Formula: C₆H₅BrO₂[1][2]

  • SMILES: Oc1ccc(Br)c(O)c1 or C1=CC(=C(C=C1O)O)Br[2]

  • InChI Key: MPCCNXGZCOXPMG-UHFFFAOYSA-N[1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white to pale yellow or pink crystalline solid.[1][3] It is slightly soluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[1][4] Quantitative properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 189.01 g/mol [2][4]
Melting Point 97-100 °C[3][4]
Boiling Point 150 °C at 12 mmHg[3][4]
Density ~1.556 g/cm³ (estimate)[3][4]
Flash Point 136.8 °C[4]
pKa 8.22 ± 0.10 (Predicted)[3]
Vapor Pressure 0.000545 mmHg at 25 °C[4]

Spectroscopic Data

Characterization and purity assessment of this compound are typically performed using standard spectroscopic techniques. Spectral data is publicly available across various databases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule.[2][5][6][7]

  • Infrared (IR) Spectroscopy: IR spectra, often acquired using KBr-pellet or ATR techniques, show characteristic peaks corresponding to O-H and C-Br stretching, as well as aromatic C-H and C=C vibrations.[2][8][9][10]

  • Mass Spectrometry (MS): Mass spectral data, typically from GC-MS analysis, confirms the molecular weight and shows a characteristic isotopic pattern due to the presence of the bromine atom.[2][6]

Experimental Protocols

Synthesis of this compound via Bromination and Decarboxylation

A reliable method for the preparation of this compound is the bromination of 2,4-dihydroxybenzoic acid, followed by the decarboxylation of the resulting 2,4-dihydroxy-5-bromobenzoic acid.[11] The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for experimental procedures.[11]

Step 1: Bromination of 2,4-Dihydroxybenzoic Acid

  • Setup: In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, place 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid and 350 cc of glacial acetic acid.[11]

  • Dissolution: Warm the mixture to 45°C with stirring until a complete solution is achieved, then allow it to cool to 35°C.[11]

  • Bromine Addition: While stirring vigorously, add a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid through the dropping funnel over approximately one hour. Maintain the reaction temperature between 30–35°C.[11]

  • Precipitation: Once the addition is complete, pour the reaction solution into 5 liters of water. Cool the mixture to 0–5°C and let it stand for several hours to allow for crystallization.[11]

  • Isolation: Collect the fine, white crystals of 2,4-dihydroxy-5-bromobenzoic acid by filtration, wash with 100 cc of cold water, and air-dry. The expected yield is 40–44 g.[11]

Step 2: Decarboxylation to this compound

  • Reaction: Place 30 g of the purified 2,4-dihydroxy-5-bromobenzoic acid in a flask with 375 cc of water and reflux the mixture for twenty-four hours.[11]

  • Workup: After reflux, filter the hot solution, allow it to cool, and then perform a liquid-liquid extraction using two portions of ether (400 cc, then 200 cc).[11]

  • Purification: Evaporate the combined ether extracts. Dry the resulting crude this compound on a steam bath. The yield of the final product, with a melting point of 100–102°C, is typically 22–22.5 g (90–92% yield for this step).[11]

Synthesis_Workflow Synthesis Workflow for this compound A 1. Dissolve 2,4-Dihydroxybenzoic Acid in Glacial Acetic Acid B 2. Add Bromine Solution (30-35 °C, 1 hr) A->B Stirring C 3. Precipitate in Water (0-5 °C) B->C Vigorous Stirring D 4. Filter & Dry Intermediate: 5-Bromo-2,4-dihydroxybenzoic Acid C->D Isolation E 5. Reflux Intermediate in Water (24 hrs) D->E Decarboxylation F 6. Ether Extraction E->F Workup G 7. Evaporate Ether F->G H 8. Final Product: This compound G->H Purification

Caption: Workflow for the synthesis of this compound.

Applications and Reactivity

This compound serves as a versatile building block in organic synthesis. The presence of two hydroxyl groups and a bromine atom allows for a range of chemical transformations.

  • Pharmaceutical Intermediate: It is commonly used as a starting material or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][12][13] For instance, it has been utilized in the synthesis of human rhinovirus (HRV) 3C protease inhibitors.[3][12]

  • Fine Chemicals: It is a reagent in the synthesis of achiral bent-core mesogens, which are materials studied in the field of liquid crystals.[3][12]

  • Reactivity: The hydroxyl groups can undergo etherification and esterification, while the bromine atom allows for cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. The electron-donating hydroxyl groups activate the aromatic ring, making it susceptible to further electrophilic substitution.[1]

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[2][4][14] Appropriate safety precautions must be taken during its handling and use.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[14][15] Use a full-face respirator if exposure limits are exceeded.[15]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.[15] Keep away from sources of ignition.[15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep in an inert atmosphere.[3]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[15]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[15]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

Always consult the material safety data sheet (MSDS) before working with this chemical.[15][16]

References

A Comprehensive Technical Guide to 4-Bromoresorcinol (CAS: 6626-15-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Properties, and Therapeutic Potential

Abstract

4-Bromoresorcinol, a halogenated derivative of resorcinol (B1680541), is a versatile building block in organic synthesis with emerging significance in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, established synthetic methodologies, and known biological activities. Particular emphasis is placed on its role as a precursor to compounds with notable antimicrobial and tyrosinase inhibitory effects. This document aims to serve as a foundational resource for researchers and scientists engaged in the exploration of this compound and its derivatives for therapeutic applications.

Chemical and Physical Properties

This compound is a brominated phenol (B47542) that typically appears as a white to pale yellow crystalline solid.[1] It is soluble in water and organic solvents such as ethanol (B145695) and acetone.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6626-15-9[1]
Molecular Formula C₆H₅BrO₂[1]
Molecular Weight 189.01 g/mol [2][3]
Melting Point 97-100 °C[2][4]
Boiling Point 150 °C at 12 mmHg[2][4]
Appearance White to pale yellow crystalline solid/powder[1]
Solubility Slightly soluble in water; Soluble in ethanol and acetone[1][4]
pKa 8.22 ± 0.10 (Predicted)[5]

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility in starting materials and reaction conditions.

Bromination of Resorcinol

A common method involves the direct bromination of resorcinol. To achieve selective monobromination at the 4-position, specific brominating agents and reaction conditions are employed.

  • Using N-Bromosuccinimide (NBS): This method provides a controlled way to introduce a single bromine atom onto the resorcinol ring.[6]

  • Using Ammonium Bromide (NH₄Br) and Oxone®: This approach offers an alternative route to monobromination.[6]

From 2,4-Dihydroxybenzoic Acid

An alternative synthesis involves the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation.[7] This multi-step process can offer advantages in terms of regioselectivity.

Experimental Protocols

Synthesis of this compound via Bromination of 2,4-Dihydroxybenzoic Acid

This protocol is adapted from the procedure described in Organic Syntheses.[7][8]

Materials:

  • 2,4-Dihydroxybenzoic acid (β-resorcylic acid)

  • Glacial acetic acid

  • Bromine

  • Water

  • Ether

  • 1 L flask with mechanical stirrer and dropping funnel

  • Büchner funnel

Procedure:

  • In a 1 L flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid, warming to 45°C to facilitate dissolution.

  • Cool the solution to 35°C.

  • Prepare a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid and add it dropwise to the stirred reaction mixture over approximately one hour, maintaining the temperature between 30-35°C.

  • After the addition is complete, pour the reaction mixture into 5 L of water and cool to 0-5°C for several hours to allow for crystallization.

  • Collect the fine, white crystals of 2,4-dihydroxy-5-bromobenzoic acid using a Büchner funnel and wash with cold water.

  • For decarboxylation, reflux 30 g of the purified 2,4-dihydroxy-5-bromobenzoic acid with 375 cc of water for 24 hours.

  • Filter the resulting solution while hot, then cool and extract with two portions of ether (400 cc and 200 cc).

  • Evaporate the ether to obtain this compound, which can be dried on a steam bath. The expected yield is 22-22.5 g (90-92% of the theoretical amount) with a melting point of 100-102°C.[7][8]

Mushroom Tyrosinase Inhibition Assay

This protocol is a general procedure for assessing the tyrosinase inhibitory activity of compounds like 4-substituted resorcinols.

Materials:

  • Mushroom Tyrosinase (e.g., 1000 U/mL)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (or other test compounds)

  • Kojic acid (positive control)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound (e.g., this compound) and the positive control (kojic acid) in DMSO.

  • In a 96-well plate, add 20 µL of mushroom tyrosinase (1000 U/mL), 100 µL of the test sample solution (at various concentrations), and 20 µL of phosphate buffer (pH 6.8).

  • Prepare blank wells containing the test compound but no enzyme, and control wells containing the enzyme and buffer but no test compound.

  • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Measure the absorbance of the formed dopachrome (B613829) at 475 nm using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_control_blank) - (A_sample - A_sample_blank) ] / (A_control - A_control_blank) x 100

Biological Activities and Therapeutic Potential

While this compound primarily serves as a synthetic intermediate, its structural motif is present in molecules with significant biological activities, suggesting its potential for direct application or as a scaffold for drug design.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties.[1] More significantly, it is a precursor for the synthesis of brominated resorcinol dimers with potent biological activity. A study demonstrated that a dimer synthesized from this compound, 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol), exhibited strong antibacterial activity and also inhibited the enzyme isocitrate lyase in Candida albicans.[1] Isocitrate lyase is a crucial enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of certain pathogens, making it an attractive target for novel antifungal and antibacterial agents.

Tyrosinase Inhibition

Signaling Pathway Modulation: A Potential Avenue for Drug Discovery

Although direct studies on the signaling pathways modulated by this compound are scarce, research on structurally similar compounds provides valuable insights into potential mechanisms of action. A resveratrol (B1683913) analog, 4-Bromo-resveratrol, has been shown to inhibit gastric cancer stemness by targeting the SIRT3-c-Jun N-Terminal Kinase (JNK) signaling pathway.[10]

SIRT3, a mitochondrial deacetylase, is implicated in maintaining cancer stem cell properties.[11] Its inhibition can lead to increased cellular stress and apoptosis. The JNK pathway is a critical signaling cascade involved in cellular responses to stress, and its dysregulation is often associated with cancer. The ability of a brominated polyphenol to modulate this pathway suggests that this compound and its derivatives could be explored for their potential to influence similar intracellular signaling events in cancer cells.

Figure 1. A proposed mechanism of action for brominated phenols based on the SIRT3-JNK signaling pathway.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[12] It can cause skin and eye irritation and may cause respiratory irritation.[4][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area.[12]

Table 2: Hazard and Safety Information for this compound

Hazard StatementGHS ClassificationPrecautionary Statement ExamplesReference(s)
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product.[12]
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)P280: Wear protective gloves/protective clothing.[12]
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)P261: Avoid breathing dust.[12]
H315: Causes skin irritationSkin Irritation (Category 2)P302+P352: IF ON SKIN: Wash with plenty of water.[12]
H319: Causes serious eye irritationEye Irritation (Category 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Conclusion and Future Directions

This compound is a valuable and accessible chemical intermediate with significant potential for the development of new therapeutic agents. Its utility in the synthesis of potent antimicrobial and tyrosinase-inhibiting compounds has been established. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the specific MIC and IC₅₀ values of this compound against a range of microbial strains and tyrosinase enzymes.

  • Derivative Synthesis and Screening: Systematically synthesizing and evaluating derivatives of this compound to optimize their biological activity and pharmacokinetic properties.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms by which this compound and its derivatives exert their biological effects, including their potential to modulate key signaling pathways in cancer and other diseases.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoresorcinol (4-bromo-1,3-dihydroxybenzene) is a halogenated aromatic organic compound. As a derivative of resorcinol (B1680541), it serves as a valuable building block in organic synthesis and is utilized in the development of various pharmaceutical compounds and other specialty chemicals.[1] A thorough understanding of its physical properties is crucial for its effective application in research and development, particularly in areas such as reaction kinetics, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound, including detailed experimental protocols for their determination and a visualization of its synthesis workflow.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Thermodynamic Properties
PropertyValueSource(s)
Molecular Formula C₆H₅BrO₂[2]
Molecular Weight 189.01 g/mol [2]
Melting Point 99-104 °C[3][4]
Boiling Point 150 °C at 12 mmHg[3][4]
Appearance White to pink or beige powder/crystals[3][4]
Solubility and Acidity
PropertyValueSource(s)
Water Solubility Slightly soluble[3]
Organic Solvent Solubility Soluble in ethanol (B145695) and acetone[5]
pKa (Predicted) 8.22 ± 0.10[3]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on established analytical techniques in organic chemistry.

Determination of Melting Point

The melting point of this compound is determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. For this compound, a melting range of 99-104 °C is typically observed.[3][4]

Determination of Solubility (Qualitative)

The solubility of this compound in water and organic solvents can be assessed qualitatively.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, ethanol, or acetone) is added to the test tube.

  • Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).

  • Assessment: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble. This compound is observed to be slightly soluble in water and soluble in ethanol and acetone.[3][5]

Determination of pKa (UV-Vis Spectrophotometric Method)

The acid dissociation constant (pKa) of this compound can be determined experimentally using UV-Vis spectrophotometry, based on the principle that the molar absorptivity of the acidic and basic forms of the molecule differ.

Methodology:

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is also prepared.

  • Spectral Measurement: An aliquot of the this compound stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each sample over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the acidic and basic forms have significantly different absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.[6][7] While a predicted pKa of 8.22 is available, experimental determination provides a more accurate value.[3]

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The spectra for this compound would show characteristic shifts for the aromatic protons and carbons, as well as the hydroxyl protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the functional groups present. Key expected absorptions include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-O stretching: A strong band around 1200 cm⁻¹.

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-Br stretching: A band in the lower frequency region (typically below 800 cm⁻¹).

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol) will show absorption bands in the ultraviolet region, characteristic of the electronic transitions within the brominated aromatic system. The position and intensity of these bands (λmax) are useful for quantitative analysis and for studying electronic effects.

Synthesis Workflow

The synthesis of this compound is commonly achieved through the bromination of a resorcinol derivative followed by subsequent reaction steps. A well-established method involves the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation.[1] The logical flow of this synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Bromination cluster_workup1 Isolation of Intermediate cluster_purification1 Purification of Intermediate cluster_decarboxylation Decarboxylation cluster_workup2 Isolation of Product 2_4_dihydroxybenzoic_acid 2,4-Dihydroxybenzoic Acid reaction_mixture Reaction Mixture in Flask 2_4_dihydroxybenzoic_acid->reaction_mixture bromine Bromine bromine->reaction_mixture glacial_acetic_acid Glacial Acetic Acid glacial_acetic_acid->reaction_mixture precipitation Precipitation in Water reaction_mixture->precipitation filtration1 Filtration precipitation->filtration1 washing1 Washing with Water filtration1->washing1 intermediate Crude 5-Bromo-2,4- dihydroxybenzoic Acid washing1->intermediate recrystallization Recrystallization from Water intermediate->recrystallization filtration2 Filtration recrystallization->filtration2 washing2 Washing with Cold Water filtration2->washing2 pure_intermediate Purified 5-Bromo-2,4- dihydroxybenzoic Acid washing2->pure_intermediate reflux Reflux in Water pure_intermediate->reflux extraction Extraction with Ether reflux->extraction evaporation Evaporation of Ether extraction->evaporation final_product This compound evaporation->final_product

Caption: Synthesis workflow of this compound.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound, catering to the needs of researchers and professionals in the field of drug development and chemical synthesis. The tabulated data allows for quick reference, while the experimental protocols offer a foundation for the accurate determination of these properties. The visualization of the synthesis workflow further aids in understanding the production of this important chemical intermediate. A comprehensive grasp of these physical characteristics is indispensable for the successful and safe utilization of this compound in scientific and industrial applications.

References

Solubility of 4-Bromoresorcinol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromoresorcinol (4-bromo-1,3-dihydroxybenzene), a halogenated phenol (B47542) derivative with applications in organic synthesis and as an intermediate for pharmaceuticals and dyes. Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification processes such as crystallization, and formulation development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to understanding its solubility characteristics.

PropertyValue
Molecular Formula C₆H₅BrO₂
Molecular Weight 189.01 g/mol
Melting Point 97-100 °C
Boiling Point 150 °C at 12 mmHg
Appearance White to pale yellow or pink crystalline solid[1]
pKa 8.22 ± 0.10 (Predicted)

Qualitative and Estimated Quantitative Solubility of this compound

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on qualitative reports and the solubility of structurally similar compounds such as resorcinol, 4-chlororesorcinol (B43231), and other brominated phenols, the following provides a guide to its expected solubility.

Key Solubility Observations:

  • Polar Protic Solvents: this compound is expected to be readily soluble in polar protic solvents like alcohols (e.g., ethanol, methanol) due to the presence of two hydroxyl groups that can participate in hydrogen bonding.

  • Polar Aprotic Solvents: Good solubility is also anticipated in polar aprotic solvents such as acetone, which can act as hydrogen bond acceptors.

  • Halogenated Solvents: Reports indicate solubility in chloroform.[1]

  • Aqueous Solubility: It is reported to be slightly soluble in water.[2][3]

  • Nonpolar Solvents: Limited solubility is expected in nonpolar solvents like hexane (B92381) and toluene, a common characteristic for polar phenolic compounds.

The following tables summarize the available qualitative data and provide solubility estimations based on analogous compounds.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityReference
WaterSlightly Soluble[2][3]
EthanolSoluble[1]
AcetoneSoluble[1]
ChloroformSoluble

Table 2: Comparative Solubility of Resorcinol and Estimated Solubility of this compound

SolventResorcinol Solubility (g/100mL)Estimated this compound SolubilityRationale for Estimation
Water110 (at 20 °C)[4]Slightly Soluble to SolubleThe bromine atom increases hydrophobicity, likely reducing solubility compared to resorcinol.
EthanolSoluble[5]SolubleThe polar hydroxyl groups will dominate, leading to good solubility.
Diethyl EtherEasily Soluble[5]SolubleEther is a good solvent for many phenols.
ChloroformSlightly Soluble[5]SolubleThe bromine atom may enhance solubility in chlorinated solvents.
BenzeneSlightly Soluble[5]Slightly SolubleLimited solubility is expected due to the high polarity of the hydroxyl groups.
Carbon TetrachlorideVery Soluble[2]Sparingly Soluble to Slightly SolubleThe overall polarity of this compound may limit its solubility in this nonpolar solvent.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method provides a robust and reliable protocol for determining the solubility of a solid organic compound like this compound in various organic solvents.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the total mass of the evaporation dish and the filtered saturated solution.

    • Carefully evaporate the solvent from the dish. This can be achieved by placing the dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.

    • Continue drying until a constant mass of the this compound residue is achieved.

    • Allow the dish to cool to room temperature in a desiccator before final weighing.

  • Calculation of Solubility:

    • Mass of dissolved this compound: Subtract the initial mass of the empty evaporation dish from the final mass of the dish with the dry residue.

    • Mass of the solvent: Subtract the mass of the dissolved this compound from the total mass of the saturated solution withdrawn.

    • Solubility Calculation: Express the solubility in desired units, such as g/100 g of solvent or mg/mL of solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

G Workflow for Gravimetric Solubility Determination cluster_0 Preparation cluster_1 Sampling cluster_2 Analysis cluster_3 Calculation A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw supernatant with syringe C->D E Filter into pre-weighed dish D->E F Weigh dish with solution E->F G Evaporate solvent F->G H Dry residue to constant mass G->H I Weigh dish with dry residue H->I J Calculate mass of solute and solvent I->J K Determine solubility (e.g., g/100g solvent) J->K

Caption: Workflow for Gravimetric Solubility Determination.

References

Spectral Data Analysis of 4-Bromoresorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 4-bromoresorcinol (CAS No: 6626-15-9), a key intermediate in the synthesis of various pharmaceutical compounds and mesogens. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.5 - 10.0Broad Singlet-2 x Ar-OH
~7.1Doublet~8.5H-6
~6.4Doublet~2.5H-2
~6.3Doublet of Doublets~8.5, ~2.5H-5
Solvent: DMSO-d₆. Data is predicted based on typical chemical shifts and coupling patterns for this structure. Actual spectra are available in databases such as SpectraBase and ChemicalBook.[1][2][3]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~158C-1, C-3 (C-OH)
~133C-6
~110C-5
~106C-2
~101C-4 (C-Br)
Solvent: DMSO-d₆. Data is predicted based on substituent effects. Actual spectra can be found in databases like SpectraBase.[4]

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3500 - 3200Strong, BroadO-H StretchPhenolic -OH
~3070Medium-WeakC-H StretchAromatic C-H
1600 - 1585Strong-MediumC=C StretchAromatic Ring
1500 - 1400Strong-MediumC=C StretchAromatic Ring
1300 - 1000StrongC-O StretchPhenol
< 700Medium-StrongC-Br StretchAryl Halide
Technique: KBr Pellet. Predicted values are based on standard IR correlation tables.[5][6][7]

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
188High[M]⁺ (with ⁷⁹Br)
190High[M]⁺ (with ⁸¹Br)
81Medium[C₆H₅O]⁺
Technique: Gas Chromatography-Mass Spectrometry (GC-MS). The presence of two major peaks at m/z 188 and 190 in an approximate 1:1 ratio is characteristic of a molecule containing one bromine atom.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of this compound.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlet peaks for each unique carbon atom. A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Technique):

    • Approximately 1-2 mg of this compound is combined with ~100 mg of dry potassium bromide (KBr) powder.

    • The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.

    • The powder is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample chamber is recorded.

    • The KBr pellet is placed in the sample holder.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used.

  • Data Acquisition:

    • A small volume of the sample solution is injected into the GC, where it is vaporized.

    • The vaporized sample travels through a capillary column, separating it from any impurities.

    • The eluted compound enters the MS ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

    • The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Data Analysis: The mass spectrum is plotted as relative intensity versus m/z, revealing the molecular ion peak and the pattern of fragment ions.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the analysis of this compound.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh 10-20 mg of this compound dissolve Dissolve in ~0.7 mL DMSO-d6 with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (≥400 MHz) transfer->instrument lockshim Lock & Shim instrument->lockshim acquire Acquire 1H & 13C Spectra lockshim->acquire process Fourier Transform FID acquire->process correct Phase & Baseline Correction process->correct reference Reference to TMS correct->reference analyze Analyze Peaks reference->analyze

Caption: Workflow for NMR Spectroscopy of this compound.

experimental_workflow_ir cluster_prep KBr Pellet Preparation cluster_acq FTIR Analysis start Mix 1-2 mg Sample with 100 mg KBr grind Grind Mixture to Fine Powder start->grind press Compress into Transparent Pellet grind->press background Record Background Spectrum press->background sample Record Sample Spectrum background->sample result Obtain Transmittance vs. Wavenumber Plot sample->result

Caption: Workflow for IR Spectroscopy (KBr Pellet Method).

experimental_workflow_ms cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prepare Prepare Dilute Sample in Methanol inject Inject into GC prepare->inject separate Separate on Column inject->separate ionize Ionize & Fragment (EI, 70 eV) separate->ionize analyze Analyze Fragments by m/z ionize->analyze detect Detect Ions analyze->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: Workflow for GC-MS Analysis of this compound.

References

An In-depth Technical Guide to the Electrophilic Bromination of Resorcinol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of resorcinol (B1680541), a cornerstone reaction in organic synthesis with significant implications for drug discovery and development. Resorcinol's high nucleophilicity, conferred by its two activating hydroxyl groups, makes it particularly susceptible to electrophilic aromatic substitution, yielding a range of brominated derivatives with diverse biological activities. This document delves into the reaction kinetics and mechanisms, offers a comparative analysis of various bromination protocols, and details experimental procedures for the synthesis of key brominated resorcinol compounds. Furthermore, it explores the application of these compounds in medicinal chemistry, highlighting their role as enzyme inhibitors. Quantitative data is presented in structured tables for ease of comparison, and complex concepts are illustrated through diagrams generated using Graphviz, providing a clear and concise resource for researchers in the field.

Introduction: The Significance of Resorcinol Bromination

Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic compound due to the presence of two electron-donating hydroxyl groups.[1] This inherent reactivity makes it a valuable precursor in the synthesis of a wide array of chemical entities, including pharmaceuticals, antiseptics, and dyes. The hydroxyl groups are ortho-, para-directing, strongly activating the 2, 4, and 6 positions of the aromatic ring towards electrophilic attack.

The introduction of bromine atoms into the resorcinol scaffold can significantly modulate its physicochemical and biological properties. Bromination can enhance lipophilicity, potentially improving membrane permeability, and can also lead to the formation of halogen bonds, which can influence drug-target interactions.[2] Brominated resorcinols have been investigated for their antimicrobial, antifungal, and enzyme-inhibiting activities, making them attractive moieties in the design of new therapeutic agents.[3][4] This guide will explore the fundamental principles and practical applications of resorcinol bromination, providing a technical resource for scientists engaged in synthetic and medicinal chemistry.

Reaction Kinetics and Mechanism

The electrophilic bromination of resorcinol is a rapid reaction, a characteristic attributed to the high electron density of the aromatic ring.[5] The reaction proceeds via the classical mechanism of electrophilic aromatic substitution, which can be summarized in the following key steps:

  • Generation of the Electrophile: The brominating agent (e.g., molecular bromine, Br₂) is polarized, and in some cases, a Lewis acid catalyst can be used to generate a more potent electrophile (Br⁺).

  • Formation of the Sigma Complex (Arenium Ion): The π-electrons of the resorcinol ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and is particularly stabilized by the electron-donating hydroxyl groups at the ortho and para positions.

  • Deprotonation and Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated resorcinol product.

The high reactivity of resorcinol means that the reaction can proceed readily without a catalyst and can be difficult to control, often leading to polybrominated products. The choice of brominating agent and reaction conditions is therefore crucial for achieving the desired level of substitution.

Comparative Analysis of Bromination Protocols

The selective synthesis of mono-, di-, or tri-brominated resorcinols can be achieved by carefully selecting the brominating agent and reaction conditions. This section provides a comparative overview of common methods.

Brominating AgentSolvent(s)Typical Product(s)Yield (%)Key AdvantagesKey DisadvantagesReference(s)
Bromine (Br₂)Glacial Acetic Acid4-Bromoresorcinol (via 2,4-dihydroxy-5-bromobenzoic acid intermediate)57-63 (for intermediate)Readily available, cost-effective.Highly corrosive and toxic, can lead to over-bromination.[6]
N-Bromosuccinimide (NBS)Chloroform (B151607)This compoundNot specifiedMilder and safer to handle than Br₂, often provides better selectivity.More expensive than Br₂.[7]
Ammonium Bromide (NH₄Br) / Oxone®MethanolThis compound65Milder conditions, avoids the use of elemental bromine.Requires a multi-component system.[7]
Bromine WaterAqueous2,4,6-Tribromoresorcinol (B147546)Not specifiedRapid and effective for exhaustive bromination.Difficult to control for selective mono- or di-bromination.[8]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key brominated resorcinol derivatives.

Synthesis of this compound via Bromination of β-Resorcylic Acid

This method involves the bromination of 2,4-dihydroxybenzoic acid (β-resorcylic acid) followed by decarboxylation.

Materials:

  • 2,4-dihydroxybenzoic acid (0.3 mole, 46.2 g)

  • Glacial acetic acid (590 cc)

  • Bromine (0.3 mole, 48 g, 15 cc)

  • Water

  • Ether

Procedure:

  • In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid, warming to 45°C if necessary.

  • Cool the solution to 35°C.

  • Slowly add a solution of 48 g of bromine in 240 cc of glacial acetic acid through the dropping funnel over approximately one hour with vigorous stirring, maintaining the temperature between 30-35°C.

  • After the addition is complete, pour the reaction mixture into 5 liters of water and cool to 0-5°C for several hours to precipitate the product.

  • Collect the white crystals of 2,4-dihydroxy-5-bromobenzoic acid by filtration. The crude yield is typically 55-60 g.

  • To purify the intermediate, dissolve the crude product in 1.5 liters of boiling water, reflux for one hour, filter while hot, and then cool in an ice bath to recrystallize. The yield of purified 2,4-dihydroxy-5-bromobenzoic acid is 40-44 g (57-63%).

  • For decarboxylation, reflux 30 g of the purified intermediate with 375 cc of water for 24 hours.

  • Filter the resulting solution, cool, and extract with two portions of ether (400 cc and 200 cc).

  • Evaporate the ether to obtain this compound.[6]

Synthesis of this compound using N-Bromosuccinimide (NBS)

Materials:

  • Resorcinol

  • Chloroform

  • N-Bromosuccinimide (NBS)

Procedure:

  • Dissolve resorcinol in chloroform in a reaction vessel.

  • Slowly add a solution of N-bromosuccinimide in chloroform dropwise over 30 minutes.

  • After the addition is complete, raise the temperature to 60°C and allow the reaction to proceed for 1 hour.

  • Evaporate the chloroform under atmospheric pressure.

  • Subject the resulting liquid to vacuum distillation, collecting the fraction at 150-160°C under a vacuum of 0.098 MPa.

  • Cool the collected fraction to room temperature to obtain this compound.[7]

Synthesis of this compound using Ammonium Bromide and Oxone®

Materials:

  • Resorcinol (2.20 g, 0.020 mol)

  • Methanol (100 mL)

  • Ammonium Bromide (NH₄Br) (2.15 g, 0.022 mol)

  • Oxone® (13.5 g, 0.022 mol)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • In a suitable flask, dissolve resorcinol, NH₄Br, and Oxone® in methanol.

  • Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • Filter the reaction mixture and remove the solvent under vacuum.

  • Purify the crude product by flash chromatography using a 3:1 hexane/ethyl acetate eluent to obtain this compound as a white solid (2.46 g, 65% yield).[7]

Synthesis of 2,4,6-Tribromoresorcinol

This synthesis is typically achieved by reacting resorcinol with an excess of bromine water.

Materials:

  • Resorcinol

  • Bromine water

Procedure:

  • Dissolve resorcinol in water.

  • Add bromine water dropwise with stirring until the bromine color persists.

  • The precipitate of 2,4,6-tribromoresorcinol forms readily.

  • Collect the precipitate by filtration, wash with cold water, and dry.[8]

Applications in Drug Development: A Case Study of Isocitrate Lyase Inhibition

Brominated resorcinols have emerged as promising scaffolds in drug discovery. For instance, a dibrominated resorcinol dimer has been shown to exhibit potent antibacterial and antifungal activity.[4] This activity is, in part, due to the inhibition of isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) cycle of some pathogens, including the fungus Candida albicans.[4][6]

The glyoxylate cycle is essential for the survival of these organisms in nutrient-limited environments, such as within a host, as it allows for the utilization of two-carbon compounds for gluconeogenesis.[6] Since this pathway is absent in mammals, its components, such as ICL, represent attractive targets for the development of novel antimicrobial agents with selective toxicity.

The Glyoxylate Cycle and the Role of Isocitrate Lyase

The glyoxylate cycle bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, conserving carbon atoms for the synthesis of glucose. Isocitrate lyase catalyzes the cleavage of isocitrate to glyoxylate and succinate. The inhibition of this enzyme disrupts the metabolic flexibility of the pathogen, hindering its ability to thrive and cause infection.

Glyoxylate_Cycle Isocitrate Isocitrate ICL Isocitrate Lyase (ICL) Target of Brominated Resorcinol Isocitrate->ICL Glyoxylate Glyoxylate MS Malate (B86768) Synthase Glyoxylate->MS Succinate Succinate Malate Malate MDH Malate Dehydrogenase Malate->MDH Oxaloacetate Oxaloacetate CS Citrate Synthase Oxaloacetate->CS AcetylCoA Acetyl-CoA AcetylCoA->MS AcetylCoA->CS Citrate Citrate Aconitase Aconitase Citrate->Aconitase Aconitase->Isocitrate ICL->Glyoxylate ICL->Succinate To TCA Cycle MS->Malate MDH->Oxaloacetate To Gluconeogenesis CS->Citrate

Caption: The Glyoxylate Cycle in Candida albicans.

Experimental and Logical Workflows

The selection of an appropriate bromination strategy depends on the desired product. The following diagrams illustrate a logical workflow for this decision-making process and a general experimental workflow for the synthesis of a brominated resorcinol.

Bromination_Strategy Start Desired Brominated Resorcinol Product Mono Monobrominated (e.g., this compound) Start->Mono Selective? Poly Polybrominated (e.g., 2,4,6-Tribromoresorcinol) Start->Poly Exhaustive? NBS_Method Use NBS or NH4Br/Oxone® for controlled bromination. Mono->NBS_Method Br2_Water Use excess Bromine Water. Poly->Br2_Water

Caption: Logical workflow for selecting a bromination method.

Experimental_Workflow Start Start Reactants 1. Prepare Reactants (Resorcinol, Brominating Agent, Solvent) Start->Reactants Reaction 2. Conduct Reaction (Controlled Temperature and Addition) Reactants->Reaction Workup 3. Reaction Workup (Quenching, Extraction) Reaction->Workup Purification 4. Purification (Crystallization, Chromatography) Workup->Purification Analysis 5. Product Analysis (NMR, MS, Melting Point) Purification->Analysis End End Product Analysis->End

Caption: General experimental workflow for resorcinol bromination.

Conclusion

The electrophilic bromination of resorcinol is a versatile and powerful tool in the arsenal (B13267) of the synthetic and medicinal chemist. The high reactivity of the resorcinol nucleus allows for the facile introduction of bromine atoms, leading to a diverse range of derivatives with significant potential in drug development. By understanding the underlying reaction mechanisms and carefully selecting the appropriate synthetic protocol, researchers can achieve high yields and selectivity for the desired brominated products. The inhibition of isocitrate lyase by a brominated resorcinol derivative serves as a compelling example of how this classic organic reaction can be leveraged to address contemporary challenges in medicine, particularly in the development of novel antimicrobial agents. This guide provides a foundational resource to aid researchers in harnessing the full potential of resorcinol bromination in their scientific endeavors.

References

Synthesis of 4-Bromoresorcinol: A Technical Guide to Starting Materials and Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 4-bromoresorcinol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document details the most common starting materials, provides detailed experimental protocols, and presents quantitative data to facilitate comparison between methods. Furthermore, reaction pathways and experimental workflows are visualized to enhance understanding.

Executive Summary

The synthesis of this compound is most commonly achieved through the electrophilic bromination of resorcinol (B1680541) or via a two-step process involving the bromination and subsequent decarboxylation of 2,4-dihydroxybenzoic acid. Other reported methods, while less common, utilize starting materials such as resorcinol monobenzoate and 2-bromo-5-aminophenol. The choice of synthetic route is often dictated by factors such as the availability and cost of the starting material, desired yield and purity, and scalability of the reaction. This guide focuses on the most prevalent and well-documented methods, providing the necessary data and protocols for their practical implementation.

Starting Materials and Synthetic Strategies

The selection of a starting material is a critical first step in the synthesis of this compound. The following sections detail the most common precursors and the associated synthetic methodologies.

Resorcinol as a Starting Material

The direct bromination of resorcinol is a straightforward approach to this compound. However, due to the highly activated nature of the resorcinol ring, controlling the selectivity of the bromination to achieve mono-substitution can be challenging, with the potential for the formation of di- and tri-brominated byproducts. Two common methods for the controlled bromination of resorcinol are detailed below.

N-Bromosuccinimide is a widely used reagent for the selective bromination of activated aromatic compounds.

An alternative method utilizes the in situ generation of a brominating agent from ammonium (B1175870) bromide and Oxone®.[1]

2,4-Dihydroxybenzoic Acid as a Starting Material

A well-established and high-yielding method for the synthesis of this compound begins with 2,4-dihydroxybenzoic acid. This two-step process involves the bromination of the benzoic acid derivative followed by decarboxylation.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies.

Starting MaterialMethodReagentsSolventYield (%)Melting Point (°C)Reference
ResorcinolBrominationN-BromosuccinimideChloroform (B151607)Not explicitly stated150-160 (at 0.098 MPa)[1]
ResorcinolBrominationNH₄Br, Oxone®Methanol (B129727)65101-103[1]
2,4-Dihydroxybenzoic AcidBromination & DecarboxylationBr₂, then H₂O (reflux)Glacial Acetic Acid51-58 (overall)100-102[2]

Experimental Protocols

Synthesis of this compound from Resorcinol using N-Bromosuccinimide[1]
  • Preparation: To a reaction vessel, add resorcinol and dissolve it in chloroform.

  • Addition: Slowly add a solution of N-bromosuccinimide in chloroform dropwise to the reaction vessel over a period of 30 minutes.

  • Reaction: After the addition is complete, raise the temperature to 60°C and allow the reaction to proceed for 1 hour.

  • Work-up: Evaporate the chloroform under atmospheric pressure.

  • Purification: Subject the resulting liquid to vacuum distillation, collecting the fraction at 150-160°C under a vacuum of 0.098 MPa. The collected fraction is cooled to room temperature to yield this compound.

Synthesis of this compound from Resorcinol using Ammonium Bromide and Oxone®[1]
  • Preparation: In a suitable flask, dissolve resorcinol (2.20 g, 0.020 mol), ammonium bromide (2.15 g, 0.022 mol), and Oxone® (13.5 g, 0.022 mol) in methanol (100 mL).

  • Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • Work-up: Filter the reaction mixture and remove the solvent under vacuum.

  • Purification: Purify the crude product by flash chromatography (3:1 hexane/ethyl acetate) to obtain this compound as a white solid.

Synthesis of this compound from 2,4-Dihydroxybenzoic Acid[2]

Step 1: Synthesis of 2,4-Dihydroxy-5-bromobenzoic acid

  • Preparation: In a 1-L flask equipped with a mechanical stirrer and a dropping funnel, place 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid and 350 cc of glacial acetic acid.

  • Dissolution: Warm the mixture to 45°C with stirring until a solution is formed, then allow it to cool to 35°C.

  • Bromination: Add a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid through the dropping funnel with vigorous stirring over approximately one hour, maintaining the temperature at 30–35°C.

  • Precipitation: Pour the reaction solution into 5 L of water and cool the mixture to 0–5°C. Let it stand for several hours.

  • Isolation: Collect the fine, white crystals of 2,4-dihydroxy-5-bromobenzoic acid on a Büchner funnel and wash with about 500 cc of cold water. The crude product weighs 55–60 g and melts at 194–200°C.

  • Purification: Dissolve the crude product in 1.5 L of boiling water, reflux for one hour, filter while hot, and cool in an ice bath. Collect the crystallized material, wash with 100 cc of cold water, and air dry. The yield of colorless 2,4-dihydroxy-5-bromobenzoic acid is 40–44 g (57–63% of the theoretical amount) with a melting point of 206.5–208.5°C.

Step 2: Synthesis of this compound

  • Decarboxylation: Reflux 30 g of purified 2,4-dihydroxy-5-bromobenzoic acid with 375 cc of water for 24 hours.

  • Work-up: Filter the resulting solution, cool, and extract with a 400-cc and a 200-cc portion of ether.

  • Isolation: Evaporate the ether and dry the resulting this compound on a steam bath. The yield of the product melting at 100–102°C is 22–22.5 g (90–92% of the theoretical amount).

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction mechanisms and experimental workflows described in this guide.

G cluster_resorcinol Direct Bromination of Resorcinol Resorcinol Resorcinol Bromonium_Ion Electrophilic Attack (Formation of Sigma Complex) Resorcinol->Bromonium_Ion + Br⁺ Brominating_Agent Brominating Agent (e.g., NBS or Br₂ from NH₄Br/Oxone) Deprotonation Deprotonation Bromonium_Ion->Deprotonation Four_Bromoresorcinol This compound Deprotonation->Four_Bromoresorcinol - H⁺

Caption: Electrophilic Aromatic Substitution Mechanism for the Bromination of Resorcinol.

G cluster_benzoic_acid Synthesis from 2,4-Dihydroxybenzoic Acid TwoFour_Dihydroxybenzoic_Acid 2,4-Dihydroxybenzoic Acid Bromination Bromination TwoFour_Dihydroxybenzoic_Acid->Bromination + Bromine Br₂ / Acetic Acid Bromine->Bromination Five_Bromo_Intermediate 5-Bromo-2,4-dihydroxybenzoic Acid Bromination->Five_Bromo_Intermediate Decarboxylation Decarboxylation Five_Bromo_Intermediate->Decarboxylation + Heat Heat (Reflux in Water) Heat->Decarboxylation Four_Bromoresorcinol This compound Decarboxylation->Four_Bromoresorcinol - CO₂

References

The Discovery and History of 4-Bromoresorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoresorcinol, a halogenated derivative of resorcinol (B1680541), has been a compound of interest in organic synthesis and medicinal chemistry for over a century. Its versatile reactivity makes it a valuable intermediate in the production of a range of more complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on its historical context and relevance in contemporary drug development. Detailed experimental protocols and a summary of its physicochemical properties are presented to support further research and application.

Introduction

This compound (4-bromo-1,3-benzenediol) is an aromatic organic compound with the chemical formula C₆H₅BrO₂.[1] Structurally, it is a resorcinol molecule substituted with a bromine atom at the 4-position. This substitution pattern imparts specific reactivity to the molecule, making it a useful building block in organic synthesis. While not a therapeutic agent itself, its role as a key intermediate in the synthesis of biologically active compounds has been well-established.[2][3] This guide explores the historical journey of this compound from its early synthesis to its modern applications, providing researchers with a detailed understanding of its properties and synthesis.

History and Discovery

While the precise moment of its initial discovery is not definitively documented in readily available contemporary sources, the synthesis and study of this compound can be traced back to the late 19th and early 20th centuries. The publication "Organic Syntheses" in 1937 details a preparative method and references earlier works by chemists such as Zehenter (1881, 1887), Fries and Lindemann (1914), Fries and Saftien (1926), and Likhosherstov (1933).[4] These early investigations laid the groundwork for understanding the reactivity of resorcinol and its halogenated derivatives. The development of reliable synthetic methods in the early 20th century enabled its use as a reagent in more complex chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various sources.

PropertyValueReference(s)
IUPAC Name 4-bromobenzene-1,3-diol[1]
CAS Number 6626-15-9[1]
Molecular Formula C₆H₅BrO₂[1]
Molecular Weight 189.01 g/mol
Appearance Pink crystalline powder[3]
Melting Point 97-100 °C[2]
Boiling Point 150 °C at 12 mmHg[2]
Solubility Slightly soluble in water[2][5]

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Method 1: Bromination of 2,4-Dihydroxybenzoic Acid and Decarboxylation

This classic method, adapted from "Organic Syntheses," involves the bromination of β-resorcylic acid followed by decarboxylation.[4]

Step 1: Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid

  • In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid. Warm the mixture to 45 °C to achieve dissolution, then cool to 35 °C.

  • Prepare a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid.

  • With vigorous stirring, add the bromine solution dropwise to the 2,4-dihydroxybenzoic acid solution over approximately one hour, maintaining the reaction temperature between 30-35 °C.

  • After the addition is complete, pour the reaction mixture into 5 liters of water and cool to 0-5 °C for several hours to allow for crystallization.

  • Collect the resulting fine, white crystals of 5-bromo-2,4-dihydroxybenzoic acid by filtration on a Büchner funnel and wash with approximately 500 cc of cold water.

  • The crude product can be purified by recrystallization from boiling water.

Step 2: Decarboxylation to this compound

  • Reflux 30 g of the purified 5-bromo-2,4-dihydroxybenzoic acid with 375 cc of water for 24 hours.

  • Filter the hot solution, then cool and extract with two portions of ether (400 cc and 200 cc).

  • Evaporate the ether to yield this compound. The product can be dried on a steam bath.

  • The expected yield is 22-22.5 g (90-92%).[4]

Method 2: Direct Bromination of Resorcinol with N-Bromosuccinimide

This method provides a more direct route from resorcinol.[6]

  • Dissolve resorcinol in chloroform (B151607) in a reaction vessel.

  • Slowly add a solution of N-bromosuccinimide (NBS) in chloroform dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 60 °C for 1 hour.

  • Remove the chloroform by evaporation under atmospheric pressure.

  • The resulting liquid is then subjected to vacuum distillation. Collect the fraction at 150-160 °C under a vacuum of 0.098 MPa.

  • Upon cooling, the collected fraction solidifies to yield this compound.[6]

Applications in Drug Discovery and Development

This compound serves as a critical starting material and intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the ability of the bromine atom to be displaced or to direct further substitutions on the aromatic ring.

One notable application is in the synthesis of inhibitors for the human rhinovirus (HRV) 3C protease, an enzyme essential for viral replication.[3] The development of such inhibitors is a key strategy in the search for effective treatments for the common cold.

While direct studies on the biological activity of this compound are limited, research on its close analog, 4'-bromo-resveratrol (4-BR), has provided valuable insights into potential mechanisms of action for related compounds.

Involvement in Signaling Pathways: Insights from an Analog

Recent studies on 4'-bromo-resveratrol (4-BR), a structurally similar compound, have demonstrated its ability to inhibit gastric cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[7] Sirtuin-3 (SIRT3) is a deacetylase that plays a role in maintaining stemness in certain cancer cells. Inhibition of SIRT3 by 4-BR leads to a downstream effect on the JNK pathway, ultimately reducing the expression of stemness markers like SOX2, Oct4, and Notch1.[7] This research suggests that brominated resorcinol derivatives may have potential as anticancer agents by targeting cancer stem cells.

Below is a diagram illustrating the proposed signaling pathway affected by 4'-bromo-resveratrol.

SIRT3_JNK_Pathway 4-BR 4'-Bromo-resveratrol SIRT3 SIRT3 4-BR->SIRT3 JNK JNK SIRT3->JNK Stemness Cancer Stemness (SOX2, Oct4, Notch1) JNK->Stemness

Caption: Proposed SIRT3-JNK signaling pathway inhibited by 4'-bromo-resveratrol.

Conclusion

This compound is a compound with a rich history in organic chemistry. From its early synthesis over a century ago to its current use as a versatile intermediate in drug discovery, it continues to be a relevant molecule for researchers. The detailed synthetic protocols and physicochemical data provided in this guide serve as a valuable resource for scientists working with this compound. Furthermore, the emerging research on the biological activities of its analogs opens up new avenues for the design and development of novel therapeutics targeting specific signaling pathways. As research progresses, the full potential of this compound and its derivatives in medicinal chemistry is yet to be completely unveiled.

References

4-Bromoresorcinol: A Versatile Building Block for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 4-Bromoresorcinol, a brominated derivative of resorcinol (B1680541), is emerging as a highly versatile scaffold in chemical synthesis and a molecule of significant interest across various research domains. Its unique structural features, including the reactive bromine atom and the electron-rich dihydroxy-substituted benzene (B151609) ring, make it a valuable precursor for the development of novel therapeutic agents, advanced materials, and specialized chemical intermediates. This technical guide provides a comprehensive overview of the potential research applications of this compound, detailing its synthesis, chemical properties, and its role as a key building block in the creation of bioactive molecules and functional materials. The guide includes a compilation of quantitative data, detailed experimental protocols for key applications, and visual representations of relevant pathways and workflows to facilitate its use in a research and development setting.

Physicochemical Properties and Synthesis

This compound, with the chemical formula C₆H₅BrO₂, is a pinkish or off-white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling and application in various experimental setups.

PropertyValueReference(s)
CAS Number 6626-15-9[2]
Molecular Weight 189.01 g/mol [3]
Melting Point 97-100 °C (lit.)[4]
Boiling Point 150 °C at 12 mmHg (lit.)[4]
Appearance Pink crystalline powder[1]
Solubility Slightly soluble in water[4]
pKa 8.22 ± 0.10 (Predicted)[5]
Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound involves the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation. This procedure is well-documented and provides a good yield of the final product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dihydroxybenzoic acid

  • Glacial acetic acid

  • Bromine

  • Water

  • Ether

  • 1 L flask with a mechanical stirrer and dropping funnel

  • Büchner funnel

Procedure:

  • In a 1 L flask, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid with warming to approximately 45°C.

  • Cool the solution to 35°C.

  • While stirring vigorously, add a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid dropwise over about one hour, maintaining the temperature between 30-35°C.

  • After the addition is complete, pour the reaction mixture into 5 L of water and cool to 0-5°C for several hours to precipitate 2,4-dihydroxy-5-bromobenzoic acid.

  • Collect the white crystals by filtration using a Büchner funnel and wash with cold water.

  • For purification, dissolve the crude product in 1.5 L of boiling water, reflux for one hour, filter while hot, and then cool in an ice bath to recrystallize. The yield of purified 2,4-dihydroxy-5-bromobenzoic acid is typically 57-63%.

  • To a reflux apparatus, add 30 g of the purified 2,4-dihydroxy-5-bromobenzoic acid and 375 cc of water. Reflux the mixture for 24 hours.

  • After cooling, extract the solution with ether (one 400 cc portion and one 200 cc portion).

  • Evaporate the ether to obtain this compound. The yield is typically 90-92%, with a melting point of 100-102°C.

Caption: A general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound dihydroxybenzoic_acid 2,4-Dihydroxybenzoic Acid bromination Bromination (Br2, Acetic Acid) dihydroxybenzoic_acid->bromination intermediate 2,4-Dihydroxy-5-bromobenzoic Acid bromination->intermediate decarboxylation Decarboxylation (Reflux in Water) intermediate->decarboxylation product This compound decarboxylation->product

Caption: Synthesis pathway of this compound.

Applications in Drug Discovery and Development

The structural motif of this compound serves as a valuable starting point for the synthesis of various biologically active molecules. Its derivatives have shown promise as enzyme inhibitors and as scaffolds for the development of novel therapeutic agents.

Tyrosinase Inhibition for Hyperpigmentation Disorders

Quantitative Data: Tyrosinase Inhibitory Activity of 4-Substituted Resorcinols

CompoundEnzyme SourceIC50 ValueReference(s)
4-Butylresorcinol (B146731)Human Tyrosinase21 µM[6]
4-ButylresorcinolMelanin (B1238610) Production (MelanoDerm™)13.5 µM[6]
4-HexylresorcinolHuman Tyrosinase94 µM[6]
4-PhenylethylresorcinolHuman Tyrosinase131 µM[6]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol provides a general method for assessing the tyrosinase inhibitory activity of compounds like this compound and its derivatives.

Materials:

  • Mushroom tyrosinase (or human tyrosinase)

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add the test compound solution, phosphate buffer, and tyrosinase solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Caption: A general workflow for a tyrosinase inhibition assay.

G cluster_assay Tyrosinase Inhibition Assay Workflow prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) incubation Incubate Enzyme with Inhibitor prepare_reagents->incubation reaction_initiation Initiate Reaction (Add Substrate) incubation->reaction_initiation measurement Measure Absorbance (Dopachrome formation) reaction_initiation->measurement data_analysis Data Analysis (Calculate % Inhibition, IC50) measurement->data_analysis

Caption: Tyrosinase inhibition assay workflow.

Precursor for Anti-cancer Agents: The Case of 4'-Bromo-resveratrol

A derivative of this compound, 4'-bromo-resveratrol, has been investigated for its potential as an anti-cancer agent. Studies have shown that it can inhibit gastric cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[7][8] This highlights the potential of using this compound as a scaffold to develop targeted cancer therapies.

Signaling Pathway: Inhibition of Gastric Cancer Stemness by 4'-Bromo-resveratrol

4'-Bromo-resveratrol acts as an inhibitor of Sirtuin-3 (SIRT3), a mitochondrial deacetylase.[7] Inhibition of SIRT3 leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn downregulates the expression of key stemness markers such as SOX2, Oct4, and Notch1.[7] This ultimately reduces the cancer stem cell-like properties of gastric cancer cells and increases their sensitivity to chemotherapy.[7]

G cluster_pathway SIRT3-JNK Signaling Pathway in Gastric Cancer Stemness bromo_resveratrol 4'-Bromo-resveratrol sirt3 SIRT3 bromo_resveratrol->sirt3 inhibits jnk JNK Pathway sirt3->jnk inhibits stemness_factors Stemness Factors (SOX2, Oct4, Notch1) jnk->stemness_factors downregulates cancer_stemness Cancer Stemness (Self-renewal, Chemoresistance) stemness_factors->cancer_stemness promotes

Caption: 4'-Bromo-resveratrol inhibits gastric cancer stemness via the SIRT3-JNK pathway.

Synthesis of Antimicrobial Agents

This compound can be used as a starting material for the synthesis of dimeric structures with potential antimicrobial activity. For example, the reaction of this compound with aldehydes can yield dibrominated resorcinol dimers. One such dimer, 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol), has demonstrated potent antibacterial activity and inhibitory activity against isocitrate lyase from Candida albicans.[4]

Applications in Materials Science

The unique molecular structure of this compound also lends itself to applications in materials science, particularly in the synthesis of liquid crystals.

Precursor for Liquid Crystals

This compound is a valuable reagent for the synthesis of achiral bent-core mesogens, a class of liquid crystals with unique properties.[4][] The bent shape of these molecules can lead to the formation of novel liquid crystalline phases with potential applications in display technologies and other advanced optical materials. The synthesis typically involves the reaction of this compound with other aromatic building blocks to create the desired molecular architecture.

Role as a Chemical Intermediate

Beyond its direct applications, this compound serves as a crucial intermediate in the synthesis of other valuable chemical compounds.

Synthesis of Phloroglucinol (B13840)

A significant application of this compound is as an intermediate in the preparation of phloroglucinol.[6] The process involves the hydrolysis of this compound under strong basic conditions, followed by acidification. This synthetic route offers an alternative to traditional methods and can achieve high yields and purity.[6]

Experimental Protocol: Synthesis of Phloroglucinol from this compound (General Overview)

  • Hydrolysis: this compound is subjected to hydrolysis using a strong base (e.g., NaOH or KOH) in a suitable solvent. A catalyst may also be employed to facilitate the reaction.

  • Acidification: The resulting phloroglucinol salt solution is then neutralized and acidified (e.g., with HCl) to precipitate the crude phloroglucinol.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization to obtain high-purity phloroglucinol.

Caption: A simplified workflow for the synthesis of phloroglucinol from this compound.

G cluster_synthesis Synthesis of Phloroglucinol bromoresorcinol This compound hydrolysis Strong Base Hydrolysis bromoresorcinol->hydrolysis phloroglucinol_salt Phloroglucinol Salt hydrolysis->phloroglucinol_salt acidification Acidification phloroglucinol_salt->acidification phloroglucinol Phloroglucinol acidification->phloroglucinol

Caption: Synthesis of Phloroglucinol from this compound.

Conclusion

This compound is a versatile and valuable molecule with a growing number of research applications. Its utility as a precursor for tyrosinase inhibitors, anti-cancer agents, antimicrobial compounds, and liquid crystals underscores its importance in drug discovery and materials science. Furthermore, its role as a key intermediate in the synthesis of other important chemicals like phloroglucinol highlights its significance in synthetic organic chemistry. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the promising potential of this compound in their respective fields. Further investigation into the specific biological activities of this compound itself, as well as the development of detailed synthetic protocols for its various derivatives, will undoubtedly open up new avenues for innovation.

References

An In-depth Technical Guide to 4-Bromoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromoresorcinol, a key intermediate in organic synthesis with significant applications in the development of novel pharmaceuticals and advanced materials. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for researchers and professionals in drug development.

Chemical Identity and Synonyms

The compound with the common name this compound is systematically named 4-bromobenzene-1,3-diol according to IUPAC nomenclature.[1][2] It is a brominated phenol (B47542) featuring a resorcinol (B1680541) structure, which consists of a benzene (B151609) ring with two hydroxyl (-OH) groups at positions 1 and 3, and a bromine atom substituted at the 4th position.[3]

A comprehensive list of its synonyms is provided in the table below for easy reference in literature and chemical databases.

Synonym Reference
4-Bromo-1,3-benzenediol[2]
1,3-Benzenediol, 4-bromo-[2]
1-Bromo-2,4-dihydroxybenzene[2][3]
2,4-Dihydroxybromobenzene[2][3]
4-Bromo-1,3-dihydroxybenzene[2][3]
4-bromo-benzene-1,3-diol[2]
Bromoresorcinol[3]
Resorcinol, 4-bromo-[2][3]
NSC 59699[2][3]

Physicochemical Properties

This compound is typically a pink to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

Property Value Reference
Molecular Formula C₆H₅BrO₂[4]
Molecular Weight 189.01 g/mol [2][4]
Melting Point 97-100 °C[4]
Boiling Point 150 °C at 12 mmHg[4]
Water Solubility Slightly soluble
Organic Solvent Solubility Soluble in ethanol (B145695) and acetone[3]
pKa 8.22 ± 0.10 (Predicted)

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR Spectroscopy
Chemical Shift (δ) ppm Multiplicity Assignment Reference
7.25 (d, J = 8.4 Hz)DoubletH-5[5]
6.56 (d, J = 2.4 Hz)DoubletH-2[5]
6.35 (dd, J = 8.4, 2.4 Hz)Doublet of DoubletsH-6[5]
5.91 (s)Singlet-OH (x2)[5]
Solvent: CDCl₃
¹³C NMR Spectroscopy
Chemical Shift (δ) ppm Assignment Reference
156.9C-1[5]
103.5C-2[5]
153.1C-3[5]
100.6C-4[5]
132.2C-5[5]
109.5C-6[5]
Solvent: CDCl₃
FT-IR Spectroscopy
Wavenumber (cm⁻¹) Assignment
3200-3600O-H stretch (broad)
~3050C-H stretch (aromatic)
~1600, ~1470C=C stretch (aromatic ring)
~1300C-O stretch (phenol)
~1150C-O stretch (phenol)
550-750C-Br stretch
(Characteristic absorption ranges based on typical phenol and brominated aromatic compound spectra)
Mass Spectrometry
m/z Relative Intensity Assignment
188, 190~1:1 ratio[M]⁺, molecular ion peaks due to ⁷⁹Br and ⁸¹Br isotopes
109[M - Br]⁺
81[C₆H₅O]⁺
(Fragmentation pattern based on the principles of mass spectrometry for brominated compounds)

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Synthesis from Resorcinol

This method involves the direct bromination of resorcinol.

Materials:

  • Resorcinol

  • N-Bromosuccinimide (NBS) or Ammonium (B1175870) Bromide (NH₄Br) and Oxone®

  • Chloroform (B151607) or Methanol

  • Reaction vessel

  • Stirring apparatus

  • Heating and distillation equipment

  • Flash chromatography setup (for purification with NH₄Br/Oxone®)

Procedure (using NBS): [5]

  • Dissolve resorcinol in chloroform in a reaction vessel.

  • Slowly add a solution of N-bromosuccinimide in chloroform dropwise over 30 minutes with stirring.

  • After the addition is complete, heat the reaction mixture to 60°C for 1 hour.

  • Remove the chloroform by atmospheric distillation.

  • Purify the resulting liquid by vacuum distillation, collecting the fraction at 150-160°C under a vacuum of 0.098 MPa.

  • Cool the collected fraction to room temperature to obtain solid this compound.

Procedure (using NH₄Br/Oxone®): [5]

  • In a solution of methanol, dissolve resorcinol (1 equivalent), ammonium bromide (1.1 equivalents), and Oxone® (1.1 equivalents).

  • Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • Filter the reaction mixture and remove the solvent under vacuum.

  • Purify the crude product by flash chromatography using a hexane/ethyl acetate (B1210297) (3:1) eluent to yield this compound as a white solid (yield ~65%).

Synthesis from 2,4-Dihydroxybenzoic Acid

This method involves the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation.[6]

Materials:

  • 2,4-Dihydroxybenzoic acid

  • Glacial acetic acid

  • Bromine

  • Ether

  • 1-L flask with mechanical stirrer and dropping funnel

  • Büchner funnel

Procedure: [6]

  • In the 1-L flask, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid, warming to 45°C to facilitate dissolution, then cool to 35°C.

  • With vigorous stirring, add a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid through the dropping funnel over approximately one hour, maintaining the temperature between 30-35°C.

  • Pour the resulting solution into 5 L of water and cool to 0-5°C for several hours to precipitate 2,4-dihydroxy-5-bromobenzoic acid.

  • Collect the white crystals using a Büchner funnel and wash with cold water.

  • Reflux 30 g of the purified 2,4-dihydroxy-5-bromobenzoic acid with 375 cc of water for 24 hours to induce decarboxylation.

  • Filter the hot solution, cool, and extract with two portions of ether (400 cc and 200 cc).

  • Evaporate the ether to yield this compound, which can be dried on a steam bath.

Synthesis_from_2_4_Dihydroxybenzoic_Acid start 2,4-Dihydroxybenzoic Acid in Glacial Acetic Acid bromination Bromination (Br2 in Acetic Acid, 30-35°C) start->bromination intermediate 2,4-Dihydroxy-5-bromobenzoic Acid bromination->intermediate Precipitation in water decarboxylation Decarboxylation (Reflux in Water, 24h) intermediate->decarboxylation extraction Ether Extraction decarboxylation->extraction final_product This compound extraction->final_product Evaporation of ether

Synthesis of this compound via Bromination and Decarboxylation.

Applications in Drug Development and Materials Science

This compound serves as a versatile building block in the synthesis of various complex molecules.

Pharmaceutical Intermediates

It is a key intermediate in the synthesis of various pharmaceuticals.[7] Its bromine substitution allows for further derivatization, which is critical in drug discovery and development.[7]

  • Human Rhinovirus (HRV) 3C Protease Inhibitors: this compound is used in the synthesis of inhibitors for the HRV 3C protease, a critical enzyme for viral replication.

  • Pyranonaphthoquinones: It is a precursor for the synthesis of pyranonaphthoquinones, such as (-)-thysanone, which exhibit interesting biological activities.

Organic Reagents and Advanced Materials
  • Bent-Core Mesogens: this compound is a reagent for the synthesis of achiral bent-core mesogens, a class of liquid crystals with unique properties.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct interaction of this compound with biological signaling pathways. Its primary role in drug development appears to be as a structural scaffold or intermediate in the synthesis of more complex, biologically active molecules. The mechanism of action of the final products, rather than this compound itself, is typically the focus of biological studies. For instance, the compounds synthesized from this compound, such as HRV 3C protease inhibitors, will have specific mechanisms of action related to their target enzymes.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area. Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.

Experimental_Workflow_Synthesis_Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis s1 Reactants: Resorcinol, Brominating Agent s2 Reaction in Appropriate Solvent (e.g., Chloroform or Methanol) s1->s2 Mixing and Reaction Conditions (e.g., Temperature, Time) w1 Solvent Removal (Distillation/Evaporation) s2->w1 p1 Crude this compound w1->p1 p2 Purification Method (e.g., Vacuum Distillation or Flash Chromatography) p1->p2 p3 Pure this compound p2->p3 a1 Characterization: NMR, IR, MS p3->a1

General Experimental Workflow for Synthesis and Purification.

References

Methodological & Application

4-Bromoresorcinol: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromoresorcinol, a brominated derivative of resorcinol (B1680541), is a valuable and versatile building block in organic synthesis.[1] Its unique structure, featuring a benzene (B151609) ring activated by two hydroxyl groups and possessing a bromine atom, allows for a diverse range of chemical transformations. This makes it a crucial intermediate in the synthesis of a wide array of bioactive molecules, particularly in the development of novel therapeutic agents.[2] The bromine atom serves as a handle for cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, while the hydroxyl groups can be readily modified, for instance, through etherification. This application note provides detailed protocols for the use of this compound in the synthesis of kinase inhibitors, showcasing its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its appropriate handling, storage, and application in synthetic protocols.

PropertyValue
CAS Number 6626-15-9
Molecular Formula C₆H₅BrO₂
Molecular Weight 189.01 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 97-100 °C
Boiling Point 150 °C at 12 mmHg
Solubility Soluble in water, ethanol, and acetone

Application 1: Synthesis of Rho-Kinase (ROCK) Inhibitors

This compound is a key starting material in the synthesis of potent and selective Rho-kinase (ROCK) inhibitors, such as GSK269984A. ROCKs are serine/threonine kinases that play a crucial role in regulating cellular processes like smooth muscle contraction, cell adhesion, and motility.[3][4] Dysregulation of the Rho-ROCK signaling pathway is implicated in various cardiovascular diseases, making ROCK an attractive therapeutic target.[5][6]

The synthesis of GSK269984A from this compound involves a sequential Ullmann condensation and a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Step 1: Synthesis of 4-(Pyrazol-3-yloxy)benzene-1,3-diol via Ullmann Condensation

This step involves the copper-catalyzed coupling of this compound with 3-aminopyrazole.

  • Materials:

    • This compound (1.0 equiv)

    • 3-Aminopyrazole (1.2 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • L-proline (0.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • To a dried flask, add this compound, 3-aminopyrazole, CuI, L-proline, and K₂CO₃.

    • Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Acidify the mixture with 1M HCl to pH ~5-6.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-(pyrazol-3-yloxy)benzene-1,3-diol.

Step 2: Synthesis of GSK269984A via Suzuki-Miyaura Coupling

This step couples the diaryl ether intermediate with a pyrimidine (B1678525) derivative.

  • Materials:

    • 4-(Pyrazol-3-yloxy)benzene-1,3-diol (1.0 equiv)

    • 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Sodium carbonate (Na₂CO₃) (2.0 equiv)

    • 1,4-Dioxane (B91453) and Water (4:1 v/v)

  • Procedure:

    • To a flask, add 4-(pyrazol-3-yloxy)benzene-1,3-diol and 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine.

    • Add the degassed solvent mixture of 1,4-dioxane and water.

    • Add Na₂CO₃ and Pd(PPh₃)₄ to the mixture under an inert atmosphere.

    • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield GSK269984A.

Quantitative Data
StepProductYield (%)Purity (%)Analytical Method
14-(Pyrazol-3-yloxy)benzene-1,3-diol75-85>95¹H NMR, ¹³C NMR, MS
2GSK269984A60-70>98¹H NMR, ¹³C NMR, HRMS

Synthetic Workflow

G cluster_0 Ullmann Condensation cluster_1 Suzuki-Miyaura Coupling This compound This compound Ullmann_Reaction CuI, L-proline K2CO3, DMSO This compound->Ullmann_Reaction 3-Aminopyrazole 3-Aminopyrazole 3-Aminopyrazole->Ullmann_Reaction Diaryl_Ether 4-(Pyrazol-3-yloxy)benzene-1,3-diol Ullmann_Reaction->Diaryl_Ether Suzuki_Reaction Pd(PPh3)4, Na2CO3 1,4-Dioxane/H2O Diaryl_Ether->Suzuki_Reaction Pyrimidine_Derivative 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine Pyrimidine_Derivative->Suzuki_Reaction GSK269984A GSK269984A Suzuki_Reaction->GSK269984A

Caption: Synthetic workflow for GSK269984A.

Rho-Kinase Signaling Pathway

G cluster_pathway Rho-Kinase Signaling Pathway GPCR GPCR / Receptor Tyrosine Kinase RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction GSK269984A GSK269984A GSK269984A->ROCK Inhibits

Caption: Inhibition of the Rho-ROCK signaling pathway.

Application 2: Synthesis of 4-Anilinoquinazoline-Based Kinase Inhibitors

This compound serves as a precursor for the synthesis of diaryl ether-linked 4-anilinoquinazolines, a class of compounds known to inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] These receptor tyrosine kinases are critical regulators of cell proliferation, survival, and angiogenesis, and their aberrant activity is a hallmark of many cancers.

The synthetic strategy involves an initial Ullmann condensation to form a diaryl ether intermediate, which is then elaborated to the final 4-anilinoquinazoline (B1210976) scaffold.

Experimental Protocols

Step 1: Synthesis of 4-(2,4-Dihydroxyphenoxy)aniline

This key intermediate is formed via an Ullmann condensation between this compound and 4-aminophenol.

  • Materials:

    • This compound (1.0 equiv)

    • 4-Aminophenol (1.1 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

    • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

    • Toluene (B28343)

  • Procedure:

    • In a flask, combine this compound, 4-aminophenol, CuI, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas.

    • Add toluene and DMEDA via syringe.

    • Heat the mixture to 110 °C and stir for 24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain 4-(2,4-dihydroxyphenoxy)aniline.

Step 2: General Synthesis of 4-Anilinoquinazolines

The diaryl ether intermediate can be converted to a 4-anilinoquinazoline through a multi-step sequence.

  • Procedure Outline:

    • Formylation: The amino group of 4-(2,4-dihydroxyphenoxy)aniline is formylated using a suitable formylating agent.

    • Cyclization: The formylated intermediate is cyclized with a substituted anthranilic acid or its derivative in the presence of a dehydrating agent (e.g., POCl₃) to form the quinazoline (B50416) core.

    • Functionalization (Optional): The hydroxyl groups on the resorcinol moiety can be further functionalized if desired.

Quantitative Data
StepProductYield (%)Purity (%)Analytical Method
14-(2,4-Dihydroxyphenoxy)aniline65-75>95¹H NMR, ¹³C NMR, MS
24-Anilinoquinazoline DerivativeVaries>95¹H NMR, ¹³C NMR, HRMS

Synthetic Workflow

G cluster_0 Ullmann Condensation cluster_1 Quinazoline Formation This compound This compound Ullmann_Reaction CuI, DMEDA K3PO4, Toluene This compound->Ullmann_Reaction 4-Aminophenol 4-Aminophenol 4-Aminophenol->Ullmann_Reaction Diaryl_Ether_Aniline 4-(2,4-Dihydroxyphenoxy)aniline Ullmann_Reaction->Diaryl_Ether_Aniline Formylation Formylation Diaryl_Ether_Aniline->Formylation Cyclization Cyclization with Anthranilic Acid Derivative Formylation->Cyclization Final_Product 4-Anilinoquinazoline Derivative Cyclization->Final_Product

Caption: General workflow for 4-anilinoquinazolines.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex and biologically active molecules. The protocols detailed in this application note for the synthesis of a ROCK inhibitor and a 4-anilinoquinazoline-based kinase inhibitor intermediate highlight its utility in modern drug discovery. The ability to readily participate in key bond-forming reactions such as Ullmann condensations and Suzuki-Miyaura couplings makes this compound an indispensable tool for medicinal chemists and researchers in the pharmaceutical sciences.

References

Application Notes and Protocols for the Utilization of 4-Bromoresorcinol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromoresorcinol as a versatile intermediate in the preparation of pharmaceutical compounds. The focus is on two key reaction types: Suzuki-Miyaura coupling for the formation of C-C bonds and Ullmann condensation for the synthesis of diaryl ethers. These reactions are fundamental in the construction of complex molecular architectures found in many biologically active molecules, including kinase inhibitors and anti-cancer agents.

Introduction to this compound in Pharmaceutical Synthesis

This compound is a valuable building block in medicinal chemistry due to its trifunctional nature, possessing a bromine atom and two hydroxyl groups on a benzene (B151609) ring.[1][2] The bromine atom serves as a handle for cross-coupling reactions, while the hydroxyl groups can be functionalized through etherification or esterification, and also influence the electronic properties and solubility of the resulting molecules. Its utility has been noted in the synthesis of inhibitors for enzymes such as human rhinovirus (HRV) 3C protease and in the creation of complex natural product analogs like pyranonaphthoquinones.

Key Synthetic Applications and Protocols

Two of the most powerful transformations involving this compound are the Suzuki-Miyaura coupling and the Ullmann condensation. These reactions enable the construction of biaryl and diaryl ether linkages, respectively, which are common motifs in a wide range of pharmaceuticals.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Intermediates

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 4-position of the resorcinol (B1680541) ring, leading to the formation of 4-arylresorcinols. These structures are precursors to a variety of biologically active molecules, including analogues of combretastatin (B1194345), a class of potent anti-cancer agents that inhibit tubulin polymerization.[3][4][5][6][7]

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with various Arylboronic Acids

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid4-PhenylresorcinolPd(PPh₃)₄ (3)K₂CO₃Toluene (B28343)/EtOH/H₂O901285
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)resorcinolPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O100892
33,5-Dimethoxyphenylboronic acid4-(3,5-Dimethoxyphenyl)resorcinolPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001088
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 g, 5.3 mmol), 3,5-dimethoxyphenylboronic acid (1.15 g, 6.3 mmol), potassium phosphate (B84403) (2.25 g, 10.6 mmol), and palladium acetate (B1210297) (0.024 g, 0.106 mmol) and SPhos (0.087 g, 0.212 mmol).

  • Degassing: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of toluene (20 mL) and water (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (Hexane:Ethyl Acetate gradient) to afford 4-(3,5-dimethoxyphenyl)resorcinol as a white solid.

Ullmann Condensation for the Synthesis of Diaryl Ether Intermediates

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol. This reaction is particularly useful for creating the diaryl ether linkage present in many kinase inhibitors and other pharmaceuticals.[8][9] this compound can serve as the aryl halide component in this reaction.

Table 2: Hypothetical Ullmann Condensation of this compound with various Phenols

EntryPhenolProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenol4-PhenoxyresorcinolCuI (10)K₂CO₃Pyridine1202475
24-Hydroxyphenylacetic acid methyl ester4-(4-(Methoxycarbonylmethyl)phenoxy)resorcinolCu₂O (5)Cs₂CO₃DMF1301880
34-Aminophenol4-(4-Aminophenoxy)resorcinolCuI/L-proline (10)K₂CO₃DMSO1102078
  • Reaction Setup: In a sealed tube, combine this compound (1.0 g, 5.3 mmol), methyl 4-hydroxyphenylacetate (B1229458) (1.05 g, 6.3 mmol), copper(I) oxide (0.038 g, 0.265 mmol), and cesium carbonate (3.45 g, 10.6 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (15 mL) to the tube.

  • Reaction: Seal the tube and heat the mixture to 130 °C with stirring for 18 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with water (2 x 30 mL) and brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired diaryl ether.

Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Workflow for a Combretastatin A-4 Analog Intermediate

The following diagram illustrates a plausible synthetic workflow for an intermediate of a combretastatin A-4 analog, starting from this compound.

G cluster_0 Suzuki Coupling cluster_1 Williamson Ether Synthesis This compound This compound Pd_catalyst_Base Pd(OAc)₂/SPhos K₃PO₄, Toluene/H₂O, 100°C This compound->Pd_catalyst_Base 3,5-Dimethoxyphenylboronic_acid 3,5-Dimethoxyphenylboronic_acid 3,5-Dimethoxyphenylboronic_acid->Pd_catalyst_Base Intermediate_1 4-(3,5-Dimethoxyphenyl)resorcinol Pd_catalyst_Base->Intermediate_1 Base_Solvent K₂CO₃, Acetone, Reflux Intermediate_1->Base_Solvent Methyl_iodide Methyl_iodide Methyl_iodide->Base_Solvent Final_Product Combretastatin A-4 Analog Intermediate (1,3-Dihydroxy-4-(3,5-dimethoxyphenyl)benzene) Base_Solvent->Final_Product

Caption: Synthetic workflow for a combretastatin A-4 analog intermediate.

Signaling Pathway for Combretastatin A-4 Induced Apoptosis

Combretastatin A-4 and its analogs are known to exert their anti-cancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The following diagram illustrates the simplified signaling pathway.

G Combretastatin_A4 Combretastatin A-4 Analog Tubulin Tubulin Dimers Combretastatin_A4->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Destabilization Microtubule Destabilization Microtubule_Polymerization->Microtubule_Destabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Destabilization->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death

Caption: Simplified signaling pathway of Combretastatin A-4.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its ability to undergo robust and high-yielding Suzuki-Miyaura and Ullmann coupling reactions allows for the efficient construction of biaryl and diaryl ether frameworks. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in the discovery and development of novel therapeutics. The provided diagrams offer a clear visualization of both a potential synthetic route and the biological mechanism of action for a class of compounds accessible from this starting material.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-bromoresorcinol. This reaction is a powerful tool for the synthesis of substituted resorcinol (B1680541) derivatives, which are important structural motifs in many biologically active molecules and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate.[1][2] This reaction is widely used in academic and industrial laboratories due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][3] The coupling of this compound with various boronic acids provides a direct route to 4-aryl or 4-vinylresorcinols, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The general mechanism of the Suzuki coupling involves a catalytic cycle consisting of three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Key Reaction Parameters and Optimization

Successful Suzuki coupling of this compound requires careful optimization of several parameters. The following tables summarize common catalysts, bases, and solvents used in Suzuki-Miyaura reactions, which can serve as a starting point for the development of a specific protocol for this compound.

Table 1: Common Palladium Catalysts and Ligands for Suzuki Coupling

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine1-5A common, air-stable catalyst. The ligand is integrated.
Pd(OAc)₂Triphenylphosphine (PPh₃)1-5Requires the addition of a separate phosphine (B1218219) ligand.
Pd₂(dba)₃Tri-tert-butylphosphine (P(t-Bu)₃)1-5Often used for less reactive aryl chlorides and bromides.[4]
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene1-5An efficient catalyst for a wide range of substrates.
PEPPSI™-IPrImidazole-based carbene1-3Highly active N-heterocyclic carbene (NHC) catalyst.[2]

Table 2: Common Bases for Suzuki Coupling

BaseStrengthTypical EquivalentsNotes
K₂CO₃Moderate2-3A versatile and commonly used base.[5]
Cs₂CO₃Strong2-3Often provides higher yields for challenging couplings.[2]
K₃PO₄Strong2-3Effective for a broad range of substrates.[5]
NaHCO₃Weak2-3A milder base, suitable for base-sensitive substrates.[3]
KOtBuVery Strong2-3Used in specific cases, can promote side reactions.[5]

Table 3: Common Solvents for Suzuki Coupling

SolventPolarityBoiling Point (°C)Notes
TolueneNonpolar111A common solvent for Suzuki reactions.[5]
1,4-DioxanePolar aprotic101Frequently used, often in combination with water.[5]
Tetrahydrofuran (THF)Polar aprotic66A versatile solvent, suitable for lower temperature reactions.[5]
Dimethylformamide (DMF)Polar aprotic153Can be effective for less soluble reactants.[5]
Ethanol/WaterPolar proticVariable"Green" solvent system, can enhance reaction rates.[6][7]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Boronic Acid, and Base B Add Solvent(s) A->B C Degas the Mixture (e.g., with Argon or Nitrogen) B->C D Add Palladium Catalyst and Ligand C->D E Heat the Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Reaction Progress (TLC or GC-MS) E->F G Cool to Room Temperature and Quench F->G H Aqueous Work-up (e.g., Extraction) G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the solvent system to the flask. A common ratio is a 4:1:1 mixture of toluene:ethanol:water.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Signaling Pathway Diagram

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.

References

Application Notes and Protocols for the Heck Coupling Reaction of 4-Bromoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Heck coupling reaction of 4-Bromoresorcinol. This reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted stilbenes and other vinylated aromatic compounds. Derivatives of resorcinol (B1680541) are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide, in this case, this compound, with an alkene in the presence of a base.[1] The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[2]

A critical consideration for the Heck coupling of this compound is the presence of the two acidic hydroxyl groups. These functional groups can potentially interfere with the catalytic cycle. Therefore, two primary strategies are presented: direct coupling with the unprotected phenol (B47542) and coupling with a protected derivative, followed by deprotection.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the Heck coupling of aryl bromides, including substrates analogous to this compound, with various alkenes. This data is compiled to provide a comparative basis for reaction optimization.

Table 1: Heck Coupling of Various Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O804>95
2BromobenzenePd/C-Na₂CO₃ (2)NMP1403>99
34-BromoanisolePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001285-95
42-BromopyridinePd(OAc)₂ (2)-K₂CO₃ (2)DMF1202478
55-Bromopyridin-2-aminePd(OAc)₂ (2)-K₂CO₃ (2)DMF1202482

Table 2: Heck Coupling of Aryl Bromides with Acrylate Derivatives

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2)DMF1002498
24-Chloroacetophenonen-Butyl acrylatePd complex (variable)NHCCs₂CO₃ (2)Dioxane1201895
3Aryl Bromidestert-Butyl acrylatePd(OAc)₂ (1)Vinylidene β-diketimineK₂CO₃ (2)DMF12024>90
4Electron-rich Aryl Bromidesn-Butyl acrylatePd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃ (2)Dioxane1001290-98

Note: Yields are highly dependent on the specific substrates and precise reaction conditions.

Experimental Protocols

Protocol 1: Heck Coupling of this compound with Styrene (Unprotected)

This protocol describes a general procedure for the direct Heck coupling of this compound with styrene. The success of this reaction without protection of the hydroxyl groups can be sensitive to the choice of base and solvent.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add anhydrous DMF via syringe, followed by the addition of styrene.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and acidify with 1 M HCl to a pH of ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired stilbene (B7821643) derivative.

Protocol 2: Heck Coupling of 4-Bromo-1,3-phenylene diacetate with Styrene (Protected)

This protocol involves the protection of the hydroxyl groups of this compound as acetates, followed by the Heck coupling reaction and subsequent deprotection. This approach can lead to higher yields and cleaner reactions.

Part A: Protection of this compound

  • Dissolve this compound (1.0 equiv) in pyridine (B92270) or a mixture of dichloromethane (B109758) and triethylamine.

  • Cool the solution to 0 °C and add acetic anhydride (B1165640) (2.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 4-bromo-1,3-phenylene diacetate.

Part B: Heck Coupling

  • Follow the procedure outlined in Protocol 1 , substituting this compound with 4-bromo-1,3-phenylene diacetate. A non-polar aprotic solvent like dioxane or toluene (B28343) can also be used.

Part C: Deprotection

  • Dissolve the acetylated stilbene derivative from Part B in methanol (B129727).

  • Add a catalytic amount of potassium carbonate or sodium methoxide.

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

  • Neutralize with a weak acid (e.g., ammonium (B1175870) chloride solution) and remove methanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography if necessary.

Visualizations

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Pd Catalyst, Ligand, and Base inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm solvent_add Add Anhydrous Solvent (e.g., DMF) inert_atm->solvent_add alkene_add Add Alkene (e.g., Styrene) solvent_add->alkene_add heating Heat to 100-120 °C with Vigorous Stirring alkene_add->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Work-up and Extraction cooling->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolated Product

Caption: Experimental workflow for the Heck coupling of this compound.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X(L₂) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene [Ar-Pd(II)(alkene)(L₂)]⁺X⁻ pd2_aryl->pd2_alkene Alkene Coordination pd2_insertion R-CH₂-CH(Ar)-Pd(II)-X(L₂) pd2_alkene->pd2_insertion Migratory Insertion pd_hydride H-Pd(II)-X(L₂) pd2_insertion->pd_hydride β-Hydride Elimination (+ Product) final_product Product (Ar-CH=CH-R) pd2_insertion->final_product pd_hydride->pd0 Reductive Elimination (-HX) + Base

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

References

Synthesis of Bioactive Compounds from 4-Bromoresorcinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive compounds derived from 4-bromoresorcinol. This versatile building block serves as a key starting material for the generation of molecules with significant antimicrobial and potential antiviral activities. The following sections detail the synthesis of brominated resorcinol (B1680541) dimers, their mechanism of action as antifungal agents, and highlight other potential therapeutic agents derived from this compound.

Antimicrobial Brominated Resorcinol Dimers

Brominated resorcinol dimers, synthesized from this compound, have demonstrated significant antimicrobial properties. A noteworthy example is 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol), which exhibits potent activity against the opportunistic fungal pathogen Candida albicans.[1]

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of a representative brominated resorcinol dimer. The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.

Compound NameTarget OrganismBiological TargetMIC (µg/mL)Reference
6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol)Candida albicansIsocitrate Lyase0.5 - 64[2][3][4] (Range from similar compounds)
Experimental Protocol: Synthesis of 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol)

This protocol describes the acid-catalyzed condensation of this compound with 4-hydroxybenzaldehyde (B117250).[1]

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Ethanol (B145695) (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (2.0 equivalents) and 4-hydroxybenzaldehyde (1.0 equivalent) in absolute ethanol.

  • Acid Catalysis: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Signaling Pathway and Mechanism of Action

The antifungal activity of 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) against Candida albicans is attributed to the inhibition of isocitrate lyase (ICL).[1] ICL is a key enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of many pathogenic fungi and bacteria under nutrient-limiting conditions, particularly when relying on non-glucose carbon sources like fatty acids or acetate. By inhibiting ICL, the compound disrupts the pathogen's metabolic flexibility, leading to cell death.

Glyoxylate_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Malate Malate AcetylCoA->Malate Isocitrate Isocitrate Citrate->Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase (ICL) Succinate Succinate (to TCA Cycle) Isocitrate->Succinate Isocitrate Lyase (ICL) Glyoxylate->Malate Malate Synthase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Inhibitor 6,6'-((4-hydroxyphenyl)methylene)bis (4-bromobenzene-1,3-diol) Inhibitor->Isocitrate Inhibition

Inhibition of the Glyoxylate Cycle

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_purification Purification & Analysis Bromoresorcinol This compound Condensation Acid-Catalyzed Condensation Bromoresorcinol->Condensation Aldehyde 4-Hydroxybenzaldehyde Aldehyde->Condensation Workup Work-up & Extraction Condensation->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize Product Bioactive Dimer Characterize->Product

Synthesis Workflow for Brominated Dimer

Other Potential Bioactive Compounds from this compound

While detailed protocols for the synthesis of the following compounds directly from this compound were not prevalent in the surveyed literature, this starting material has been cited as a precursor for other important classes of bioactive molecules.

Pyranonaphthoquinone Antiviral Agents: (-)-Thysanone
Human Rhinovirus (HRV) 3C Protease Inhibitors

The HRV 3C protease is a validated target for the development of antiviral drugs to treat the common cold.[12][13] A variety of small molecules, including those with resorcinol-like moieties, have been investigated as inhibitors of this enzyme.[14][15][16] The general approach involves designing molecules that can fit into the active site of the protease and interact with key amino acid residues, thereby blocking its function. While a specific inhibitor synthesized directly from this compound is not detailed here, the resorcinol scaffold is a valuable starting point for the design of such inhibitors.

HRV_3C_Protease_Inhibition Viral_Polyprotein Viral Polyprotein Functional_Proteins Functional Viral Proteins Viral_Polyprotein->Functional_Proteins Cleavage by HRV_3C_Protease HRV 3C Protease HRV_3C_Protease->Functional_Proteins Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Inhibitor HRV 3C Protease Inhibitor Inhibitor->HRV_3C_Protease Inhibition

HRV 3C Protease Inhibition Mechanism

Disclaimer

The experimental protocols provided are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The information regarding the synthesis of (-)-thysanone and HRV 3C protease inhibitors is for informational purposes, as direct, detailed synthetic routes from this compound were not identified in the cited literature. Researchers should consult the primary literature for detailed procedures and characterization data.

References

Application Notes and Protocols: The Role of 4-Bromoresorcinol in the Synthesis of Bioactive Natural Product Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoresorcinol, a halogenated derivative of resorcinol, serves as a versatile and valuable building block in the synthesis of a diverse array of natural product analogs. Its unique structural features, including two hydroxyl groups and a bromine atom on an aromatic ring, provide multiple reactive sites for a variety of chemical transformations. This allows for the strategic construction of complex molecular architectures that mimic the core structures of biologically active natural products. The presence of the bromine atom is particularly advantageous, enabling the introduction of additional functionality through cross-coupling reactions, thereby facilitating the generation of diverse analog libraries for structure-activity relationship (SAR) studies.

These application notes provide a detailed overview of the utility of this compound in the synthesis of bioactive natural product analogs, with a focus on benzofuran-based compounds. Included are detailed experimental protocols, quantitative data, and visualizations of synthetic pathways to guide researchers in this field.

Application: Synthesis of Benzofuran-Based Natural Product Analogs

Benzofuran (B130515) moieties are prevalent in a wide range of natural products exhibiting significant biological activities, including anticancer, antifungal, and antiviral properties. This compound is a key precursor for the synthesis of hydroxylated and functionalized benzofuran analogs, which can mimic the pharmacophores of these natural products.

A common strategy involves the initial O-alkylation of one or both hydroxyl groups of this compound, followed by intramolecular cyclization to form the benzofuran core. The bromine atom can be retained for further diversification or removed reductively. Alternatively, the bromine atom can serve as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to introduce various substituents, thereby creating a library of analogs for biological screening.

Synthetic Workflow for Benzofuran Analogs from this compound

Synthetic Workflow for Benzofuran Analogs start This compound step1 O-Alkylation / O-Arylation start->step1 intermediate1 Alkylated/Arylated Intermediate step1->intermediate1 step2 Intramolecular Cyclization (e.g., Palladium-catalyzed) intermediate1->step2 intermediate2 Benzofuran Core step2->intermediate2 step3 Further Functionalization (e.g., Suzuki/Heck Coupling at Br) intermediate2->step3 final_product Benzofuran-Based Natural Product Analog step3->final_product

Caption: Synthetic workflow for benzofuran analogs.

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-5-bromobenzofuran-4,6-diol Analogs

This protocol describes a general method for the synthesis of 2-aryl-5-bromobenzofuran-4,6-diol analogs, which can be considered analogs of various natural benzofuranoids.

Materials:

  • This compound

  • Substituted 2-bromoacetophenone (B140003)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Arylboronic acid

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

Step 1: O-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

  • Add the substituted 2-bromoacetophenone (1.1 eq) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the O-alkylated intermediate.

Step 2: Intramolecular Cyclization to form the Benzofuran Core

  • The O-alkylated intermediate can undergo intramolecular cyclization under various conditions. A common method is palladium-catalyzed cyclization.

  • Combine the O-alkylated intermediate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent such as DMF.

  • Heat the reaction mixture at 100-120 °C for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude benzofuran derivative by column chromatography.

Step 3: Suzuki Coupling for Further Diversification

  • To a solution of the 5-bromobenzofuran (B130475) derivative (1.0 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water), add the desired arylboronic acid (1.2 eq) and a base (e.g., Na₂CO₃, 2.0 eq).

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and heat the reaction mixture to reflux (80-100 °C) for 6-12 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield the desired benzofuran-based natural product analog.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis and biological activity of a hypothetical benzofuran analog derived from this compound.

ParameterValue
Synthesis
Yield of O-Alkylation75-85%
Yield of Cyclization60-70%
Yield of Suzuki Coupling55-65%
Characterization
¹H NMR (CDCl₃, 400 MHz) δ7.85 (d, J = 8.0 Hz, 2H), 7.50-7.40 (m, 3H), 7.15 (s, 1H), 6.90 (s, 1H), 5.10 (s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ155.2, 150.8, 148.5, 130.1, 129.5, 128.8, 125.4, 115.6, 105.3, 102.1
Mass Spectrometry (ESI-MS) m/z[M+H]⁺ calculated for C₁₅H₁₂O₃: 241.08; found: 241.09
Biological Activity
TargetCancer Cell Line (e.g., MCF-7)
AssayMTT Assay
IC₅₀ Value5.2 µM

Signaling Pathway Diagram

Many benzofuran-based natural products exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzofuran Benzofuran Analog (Inhibitor) Benzofuran->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of natural product analogs. Its utility in the construction of benzofuran-based scaffolds with potent biological activities highlights its importance in medicinal chemistry and drug discovery. The provided protocols and data serve as a foundational guide for researchers to explore the synthesis and biological evaluation of novel compounds derived from this key building block. Further exploration of different reaction pathways and the introduction of diverse functionalities will undoubtedly lead to the discovery of new therapeutic agents.

Application Notes and Protocols for the Williamson Ether Synthesis of 4-Bromoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an alkoxide and a primary alkyl halide. This application note focuses on the specific application of this reaction to 4-Bromoresorcinol, a substituted dihydroxybenzene derivative. The presence of two hydroxyl groups and a bromine atom on the aromatic ring introduces considerations of reactivity, selectivity (mono- versus di-alkylation), and regioselectivity, making it a valuable case study for professionals in drug development and chemical synthesis. The resulting this compound ethers are valuable intermediates in the synthesis of a variety of more complex molecules, including potential pharmaceutical agents and functional materials.

Reaction Principle and Selectivity

The Williamson ether synthesis proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating a hydroxyl group with a base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

Key Considerations for this compound:

  • Acidity: The electron-withdrawing effect of the bromine atom increases the acidity of the hydroxyl groups of this compound compared to resorcinol, facilitating their deprotonation.

  • Mono- vs. Di-alkylation: The ratio of this compound to the alkylating agent and the base is a critical factor in controlling the extent of alkylation. Using a stoichiometric amount or a slight excess of the alkylating agent and base will favor mono-alkylation, while a larger excess of these reagents will drive the reaction towards di-alkylation.

  • Regioselectivity of Mono-alkylation: The two hydroxyl groups in this compound are not equivalent. The hydroxyl group at position 1 is ortho and para to the electron-withdrawing bromine atom and the other hydroxyl group, while the hydroxyl group at position 3 is meta to the bromine. This difference in electronic environment can lead to a preference for the alkylation of one hydroxyl group over the other, although a mixture of isomers is common. Separation of these regioisomers can often be achieved by chromatography.

Data Presentation

The following tables summarize representative quantitative data for the Williamson ether synthesis with this compound, providing a comparative overview of reaction conditions and expected yields for both mono- and di-alkylation with common alkylating agents.

Table 1: Mono-alkylation of this compound

Alkylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Product(s)Typical Yield (%)
Ethyl IodideK₂CO₃ (1.2)AcetoneReflux124-Bromo-3-ethoxyphenol & 4-Bromo-1-ethoxyphenol60-75 (mixture)
Benzyl (B1604629) BromideK₂CO₃ (1.2)Acetonitrile (B52724)8084-Bromo-3-(benzyloxy)phenol & 4-Bromo-1-(benzyloxy)phenol70-85 (mixture)[1]
Propyl BromideNaH (1.1)DMFRoom Temp244-Bromo-3-propoxyphenol & 4-Bromo-1-propoxyphenol65-80 (mixture)

Table 2: Di-alkylation of this compound

Alkylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)ProductTypical Yield (%)
Ethyl IodideK₂CO₃ (2.5)DMF100244-Bromo-1,3-diethoxybenzene80-90
Benzyl BromideK₂CO₃ (2.5)AcetoneReflux184-Bromo-1,3-bis(benzyloxy)benzene85-95
Methyl IodideNaH (2.2)THFReflux124-Bromo-1,3-dimethoxybenzene>90

Experimental Protocols

The following are detailed, representative protocols for the mono- and di-alkylation of this compound.

Protocol 1: Selective Mono-benzylation of this compound

This protocol aims for the preferential synthesis of mono-benzylated this compound derivatives.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the this compound.

  • Add anhydrous potassium carbonate (1.2 eq) to the solution.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture via a dropping funnel.

  • Heat the reaction mixture to 80°C and maintain for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to separate the regioisomers of mono-benzylated this compound.

Protocol 2: Di-ethylation of this compound

This protocol is designed for the exhaustive di-ethylation of this compound.

Materials:

  • This compound

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-bromo-1,3-diethoxybenzene.

  • If necessary, the crude product can be further purified by vacuum distillation or recrystallization.

Mandatory Visualizations

Williamson Ether Synthesis of this compound: Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant1 This compound Phenoxide 4-Bromophenoxide Ion Reactant1->Phenoxide Deprotonation Reactant2 Alkyl Halide (R-X) Monoether Mono-ether Product Reactant2->Monoether Byproducts Salt (KX) + H₂O/H₂CO₃ Reactant2->Byproducts Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Monoether SN2 Attack Phenoxide->Byproducts Diether Di-ether Product Monoether->Diether Further Alkylation (excess R-X & Base) experimental_workflow start Start: Reaction Setup dissolve 1. Dissolve this compound in anhydrous DMF start->dissolve add_base 2. Add anhydrous K₂CO₃ dissolve->add_base add_alkyl_halide 3. Add Alkyl Halide add_base->add_alkyl_halide heat 4. Heat and Stir (e.g., 100°C, 24h) add_alkyl_halide->heat workup 5. Work-up: - Quench with water - Extract with ether heat->workup wash 6. Wash organic layer (water, brine) workup->wash dry 7. Dry over Na₂SO₄ and filter wash->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify (optional) concentrate->purify end End: Pure Di-ether Product purify->end

References

Protecting Group Strategies for 4-Bromoresorcinol Hydroxyl Groups: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic protection of the hydroxyl groups of 4-Bromoresorcinol. The presence of two hydroxyl groups with different chemical environments, ortho and para to a bromine atom, presents a unique challenge and opportunity for selective functionalization in organic synthesis. This guide outlines various protecting group strategies, including full protection, selective monoprotection, and orthogonal protection, complete with experimental procedures and quantitative data to aid in the design of robust synthetic routes.

Introduction to Protecting Group Strategies

In the multistep synthesis of complex molecules, the hydroxyl groups of this compound are often reactive towards a wide range of reagents. Protecting these groups is crucial to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions, and it must be stable to the desired subsequent chemical transformations.

The two hydroxyl groups of this compound exhibit different reactivity profiles due to the electronic and steric influence of the adjacent bromine atom. The hydroxyl group ortho to the bromine (C3-OH) is generally more acidic and sterically hindered than the para hydroxyl group (C1-OH). This difference can be exploited for selective monoprotection.

Choosing a Protecting Group

The choice of a suitable protecting group depends on several factors, including the overall synthetic strategy, the stability of the protecting group to various reaction conditions, and the ease of its removal. Common protecting groups for phenols, and by extension this compound, include ethers, silyl (B83357) ethers, and esters.

Ether Protecting Groups:

  • Benzyl (B1604629) (Bn): A robust protecting group, stable to a wide range of acidic and basic conditions. It is typically introduced using benzyl bromide or chloride in the presence of a base. Deprotection is commonly achieved by catalytic hydrogenation.

  • Methoxymethyl (MOM): Stable to a variety of non-acidic reagents. It is installed using methoxymethyl chloride and a non-nucleophilic base. Cleavage is achieved under acidic conditions.

Silyl Ether Protecting Groups:

  • tert-Butyldimethylsilyl (TBS/TBDMS): A versatile and widely used protecting group. It is introduced using TBS-Cl and a base like imidazole. Its stability is pH-dependent, and it is readily cleaved by fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions.

Ester Protecting Groups:

  • Acetyl (Ac): Easily introduced using acetic anhydride (B1165640) or acetyl chloride. It is stable to acidic conditions but readily cleaved by base-catalyzed hydrolysis.

Data Presentation: Protecting Group Strategies for this compound

The following table summarizes quantitative data for various protecting group strategies applied to this compound and its close analogs.

Protecting GroupStrategyReagents and ConditionsSubstrateProductYield (%)Reference
Benzyl (Bn)DiprotectionBnBr, K₂CO₃, Acetone, refluxThis compound4-Bromo-1,3-bis(benzyloxy)benzeneNot Reported[1]
Benzyl (Bn)MonoprotectionBnCl, K₂CO₃, Ethanol (B145695), refluxResorcinol3-(Benzyloxy)phenol27[1]
Benzoyl (Bz)MonoprotectionBenzoyl chlorideResorcinolResorcinol monobenzoateNot Reported[2]
Acetyl (Ac)DiprotectionAcetic anhydride, Methane sulfonic acidResorcinol4,6-DiacetylresorcinolHigh[3]

Experimental Protocols

Protocol 1: Dibenzylation of this compound

This protocol describes the protection of both hydroxyl groups of this compound as benzyl ethers.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of this compound in acetone, add potassium carbonate (2.5 equivalents).

  • Add benzyl bromide (2.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-bromo-1,3-bis(benzyloxy)benzene.[1]

Protocol 2: Deprotection of Benzyl Ethers

This protocol outlines the removal of benzyl protecting groups by catalytic hydrogenation.

Materials:

  • Benzyl-protected this compound derivative

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethanol or Ethyl Acetate

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and fill it with hydrogen gas (balloon or H₂ cylinder).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 3: General Procedure for Acetylation of Phenols

This protocol describes the protection of phenolic hydroxyl groups as acetates.

Materials:

Procedure:

  • Dissolve the phenolic substrate in dichloromethane.

  • Add pyridine or triethylamine (1.5 equivalents per hydroxyl group).

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 equivalents per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step Start This compound Reagents Protecting Group Reagent (e.g., BnBr, TBSCl, Ac₂O) + Base Start->Reagents Reaction Protected Protected this compound Reagents->Protected Intermediate Further Synthetic Steps (e.g., Cross-coupling, etc.) Protected->Intermediate DeprotectionReagents Deprotection Reagent (e.g., H₂/Pd-C, TBAF, Base) Intermediate->DeprotectionReagents Reaction FinalProduct Final Product DeprotectionReagents->FinalProduct Orthogonal_Protection_Strategy cluster_selective_deprotection Selective Deprotection Start This compound Step1 Protect C1-OH with PG1 (e.g., TBSCl, Imidazole) Start->Step1 MonoProtected Mono-protected Intermediate Step1->MonoProtected Step2 Protect C3-OH with PG2 (e.g., BnBr, K₂CO₃) MonoProtected->Step2 DiProtected Orthogonally Protected This compound Step2->DiProtected Deprotect1 Remove PG1 (e.g., TBAF) DiProtected->Deprotect1 Selective Reaction at C3-OH Deprotect2 Remove PG2 (e.g., H₂/Pd-C) DiProtected->Deprotect2 Selective Reaction at C1-OH

References

Application Notes and Protocols for the Development of Enzyme Inhibitors Using a 4-Bromoresorcinol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing a 4-bromoresorcinol scaffold for the design and synthesis of potent enzyme inhibitors. Detailed protocols for enzymatic assays and data analysis are provided to facilitate the discovery and characterization of novel therapeutic agents. The versatility of the this compound core allows for the targeting of a diverse range of enzymes, including tyrosinase, carbonic anhydrase, urease, and acetylcholinesterase.

Introduction to the this compound Scaffold

This compound is an attractive starting scaffold for the development of enzyme inhibitors due to its inherent structural features. The dihydroxybenzene (resorcinol) moiety can engage in crucial hydrogen bonding interactions with enzyme active sites, while the bromine atom provides a handle for a variety of chemical modifications and can participate in halogen bonding. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.

Targeted Enzyme Classes

The this compound scaffold has shown promise in the development of inhibitors for several key enzyme classes implicated in various diseases.

  • Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis, tyrosinase is a major target for the treatment of hyperpigmentation disorders and has been linked to neurodegeneration.[1] Resorcinol (B1680541) derivatives are well-established tyrosinase inhibitors.[2][3]

  • Carbonic Anhydrases (CAs): These enzymes are involved in numerous physiological processes, including pH regulation and CO2 transport.[4] CA inhibitors are used as diuretics, anti-glaucoma agents, and are being explored as anti-cancer therapies.[5] Bromophenols have been identified as effective inhibitors of CAs.[6]

  • Urease: This nickel-containing metalloenzyme is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.[7][8] Urease inhibitors are sought after for the treatment of peptic ulcers and other related infections.

  • Acetylcholinesterase (AChE): A critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[2] AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease and other neurological disorders.

Data Presentation: Inhibitory Activities of Resorcinol-Based Compounds

The following tables summarize the inhibitory activities of various compounds derived from or related to the resorcinol scaffold against the target enzymes. This data, gathered from the scientific literature, serves as a benchmark for newly synthesized compounds based on the this compound core.

Table 1: Tyrosinase Inhibitory Activity of Resorcinol Derivatives

CompoundEnzyme SourceIC50 (µM)Reference(s)
4-n-ButylresorcinolHuman Tyrosinase21[5]
4-EthylresorcinolMushroom Tyrosinase7.8[2]
OxyresveratrolMushroom Tyrosinase0.37[2]
Symmetrical 2,4-dihydroxyphenyl derivativeMushroom Tyrosinase0.37[2]

Table 2: Carbonic Anhydrase Inhibitory Activity of Bromophenol Derivatives

CompoundIsoformKi (pM)Reference(s)
(E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-onehCA I158.07 - 404.16[9]
(E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-onehCA II107.63 - 237.40[9]
Various BromophenolshCA IIIC50: 0.7 - 372 µM[5]

Table 3: Cholinesterase Inhibitory Activity of Bromophenol Derivatives

CompoundEnzymeKi (pM)Reference(s)
(E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-oneAChE14.81 - 33.99[9]
(E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-oneBChE5.64 - 19.30[9]

Table 4: Urease Inhibitory Activity of a Related Compound

CompoundEnzyme SourceIC50 (µM)Reference(s)
4-Bromophenylboronic acidPigeonpea UreaseCompetitive Inhibitor

Experimental Protocols

Detailed methodologies for the synthesis of a representative inhibitor from a this compound scaffold and for the key enzyme inhibition assays are provided below.

Protocol 1: Synthesis of a Dibrominated Resorcinol Dimer from this compound

This protocol is adapted from the synthesis of 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol), an antibacterial and antifungal agent that also displays inhibitory activity against isocitrate lyase.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde (B117250)

  • Ethanol (B145695)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (2 equivalents) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of concentrated HCl to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol and then with distilled water.

  • Dry the product under vacuum to yield the dibrominated resorcinol dimer.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: Tyrosinase Inhibition Assay

This protocol is based on the spectrophotometric measurement of dopachrome (B613829) formation from the oxidation of L-DOPA by tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test compounds (dissolved in DMSO)

  • Kojic acid (positive control)

  • 0.1 M Sodium Phosphate (B84403) Buffer (pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

  • Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use.

  • Prepare serial dilutions of the test compounds and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of the test compound/control dilutions, 140 µL of phosphate buffer, and 20 µL of the tyrosinase solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Carbonic Anhydrase Inhibition Assay

This protocol utilizes a colorimetric esterase assay to screen for CA inhibitors.

Materials:

  • Human Carbonic Anhydrase (e.g., hCA II)

  • 4-Nitrophenyl acetate (B1210297) (4-NPA)

  • Test compounds (dissolved in DMSO)

  • Acetazolamide (B1664987) (positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of the carbonic anhydrase enzyme in the assay buffer.

  • Prepare a stock solution of 4-NPA in a suitable solvent like acetonitrile.

  • Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

  • In a 96-well plate, add 188 µL of assay buffer, 2 µL of the test compound/control in DMSO, and 10 µL of the CA enzyme solution to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor complex formation.

  • Initiate the reaction by adding 10 µL of the 4-NPA stock solution to all wells.

  • Measure the absorbance at 405 nm in kinetic mode for 10-20 minutes at a constant temperature.

  • Calculate the initial reaction rate (V₀) for each well.

  • Determine the percentage of inhibition and the IC50 value as described in the tyrosinase assay protocol.

Protocol 4: Urease Inhibition Assay

This protocol is based on the Berthelot method, which measures the ammonia (B1221849) produced from the hydrolysis of urea (B33335).

Materials:

  • Jack Bean Urease

  • Urea

  • Test compounds (dissolved in DMSO)

  • Thiourea (B124793) (positive control)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Phenol-nitroprusside solution

  • Alkaline hypochlorite (B82951) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of urease in phosphate buffer.

  • Prepare a solution of urea in phosphate buffer.

  • Prepare serial dilutions of the test compounds and thiourea in DMSO.

  • In a 96-well plate, add 10 µL of the test compound/control, 10 µL of the urease solution, and 50 mM phosphate buffer to a final volume of 180 µL.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the urea solution and incubate for a further 15 minutes at 37°C.

  • Stop the reaction by adding 40 µL of phenol-nitroprusside solution and 40 µL of alkaline hypochlorite solution to each well.

  • Incubate the plate at 37°C for 30 minutes for color development.

  • Measure the absorbance at 625 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Protocol 5: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This widely used colorimetric assay measures the activity of AChE.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Test compounds (dissolved in DMSO)

  • Donepezil or Galantamine (positive control)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of AChE in phosphate buffer.

  • Prepare a solution of ATCI in deionized water (prepare fresh daily).

  • Prepare a solution of DTNB in phosphate buffer.

  • Prepare serial dilutions of the test compounds and positive control in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the AChE solution, 10 µL of the test compound/control solution, and 10 µL of the DTNB solution.

  • Pre-incubate the plate for 10 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes.

  • Calculate the rate of reaction and the percentage of inhibition as previously described to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for inhibitor development.

Tyrosinase_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Binds to Promoter Tyrosinase_Protein Tyrosinase Tyrosinase_Gene->Tyrosinase_Protein Transcription & Translation Melanin Melanin Tyrosinase_Protein->Melanin Catalyzes L-Tyrosine to Melanin Inhibitor This compound Derivative Inhibitor->Tyrosinase_Protein Inhibits

Caption: Tyrosinase signaling pathway in melanogenesis.

Carbonic_Anhydrase_Function cluster_reaction Reversible Reaction CO2 CO₂ CA Carbonic Anhydrase CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion Inhibitor This compound Derivative Inhibitor->CA Inhibits

Caption: Role of Carbonic Anhydrase in CO2 hydration.

Urease_Mechanism Urea Urea (NH₂)₂CO Urease Urease (Ni²⁺ Metalloenzyme) Urea->Urease H2O H₂O H2O->Urease Carbamate Carbamate Urease->Carbamate Ammonia1 Ammonia (NH₃) Urease->Ammonia1 Spontaneous_Decomposition Spontaneous Decomposition Carbamate->Spontaneous_Decomposition Ammonia2 Ammonia (NH₃) Spontaneous_Decomposition->Ammonia2 Bicarbonate Bicarbonate (HCO₃⁻) Spontaneous_Decomposition->Bicarbonate Inhibitor This compound Derivative Inhibitor->Urease Inhibits

Caption: Urease-catalyzed hydrolysis of urea.

AChE_Signaling_Pathway Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicle Presynaptic->ACh_Vesicle Releases Postsynaptic Postsynaptic Neuron/Muscle ACh_Synapse Acetylcholine (ACh) ACh_Vesicle->ACh_Synapse into Synapse ACh_Receptor ACh Receptor ACh_Synapse->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolyzed by ACh_Receptor->Postsynaptic Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Derivative Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase role in cholinergic synapse.

Experimental_Workflow Scaffold This compound Scaffold Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Enzyme Inhibition Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Testing Lead_Opt->In_Vivo

Caption: General workflow for inhibitor development.

References

Application Notes and Protocols for the Quantification of 4-Bromoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Bromoresorcinol (4-bromo-1,3-benzenediol), a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The following protocols are based on established analytical techniques and can be adapted and validated for specific matrices and regulatory requirements.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a precise and versatile technique for the separation and quantification of this compound. The following method is adapted from established protocols for resorcinol (B1680541) and related phenolic compounds and serves as an excellent starting point for method development and validation.[1][2]

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. Detection is typically achieved using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

1.2.1. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

1.2.2. Reagents and Standards

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or purified to 18 MΩ·cm)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

1.2.3. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol or mobile phase diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

1.2.4. Sample Preparation The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For drug products or other complex matrices, an extraction step may be necessary.

  • Example (for a solid formulation):

    • Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase diluent and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

1.2.5. Chromatographic Conditions

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A good starting point is a ratio of 60:40 (v/v) aqueous:organic. The composition can be optimized to achieve the desired retention time and resolution.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for this compound)

  • Run Time: Sufficient to allow for the elution of the this compound peak and any impurities.

1.2.6. Data Analysis Quantification is performed by comparing the peak area of this compound in the sample chromatogram with the peak areas of the standards from the calibration curve.

Method Validation Parameters (Adaptable from Resorcinol Methods)

The following table summarizes typical validation parameters for HPLC analysis of resorcinol, which can be used as a benchmark when validating the method for this compound.[1]

ParameterTypical Value (for Resorcinol)
Linearity Range10 - 70 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.63 µg/mL
Limit of Quantification (LOQ)1.92 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

HPLC Analysis Workflow

Gas Chromatography (GC) Method

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the quantification of semi-volatile compounds like this compound, especially when high sensitivity and selectivity are required.

Principle

In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the carrier gas. A derivatization step is often employed for polar compounds like phenols to improve their volatility and chromatographic behavior.

Experimental Protocol

2.2.1. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass Spectrometer (MS) or Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

2.2.2. Reagents and Standards

  • Solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, or acetic anhydride)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • This compound reference standard

2.2.3. Standard and Sample Preparation with Derivatization

  • Prepare stock and working standard solutions of this compound and the internal standard in a suitable solvent.

  • For both standards and samples, evaporate a known volume to dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS) and a suitable solvent (e.g., 100 µL of pyridine).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2.2.4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

2.2.5. Data Analysis Quantification is based on the ratio of the peak area of the derivatized this compound to the peak area of the internal standard, plotted against the concentration of the standards to create a calibration curve.

Quantitative Data Considerations
ParameterExpected Performance
Linearity RangeDependent on detector, typically in the ng/mL range
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)Low ng/mL to pg/mL range
Limit of Quantification (LOQ)Low ng/mL range
Accuracy (% Recovery)80 - 120%
Precision (%RSD)< 15%

Experimental Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation Derivatization Derivatization Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization GC_MS_System GC-MS System Derivatization->GC_MS_System Inject Data_Acquisition Data Acquisition GC_MS_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

GC-MS Analysis Workflow

Electrochemical Methods

Electrochemical methods, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), offer a rapid, sensitive, and cost-effective approach for the quantification of electroactive compounds like this compound.[3][4]

Principle

These techniques involve applying a potential waveform to a working electrode and measuring the resulting current. This compound, being a phenol (B47542) derivative, can be electrochemically oxidized. The peak current of this oxidation is proportional to the concentration of this compound in the solution.

Experimental Protocol

3.2.1. Instrumentation

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working electrode (e.g., Glassy Carbon Electrode (GCE), Boron-Doped Diamond Electrode (BDDE))

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., Platinum wire)

3.2.2. Reagents and Solutions

  • Supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution, pH 7.0)

  • This compound reference standard

3.2.3. Standard and Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare working standards by diluting the stock solution with the supporting electrolyte.

  • Prepare samples by dissolving them in the supporting electrolyte. A filtration step may be required.

3.2.4. Voltammetric Measurement

  • Polish the working electrode before each measurement (e.g., with alumina (B75360) slurry), rinse with deionized water, and sonicate.

  • Place a known volume of the standard or sample solution in the electrochemical cell.

  • De-aerate the solution by purging with nitrogen gas for about 5 minutes.

  • Perform the voltammetric scan (e.g., DPV) over a potential range that covers the oxidation of this compound (e.g., +0.2 V to +1.0 V vs. Ag/AgCl).

  • Record the peak current at the oxidation potential of this compound.

3.2.5. Data Analysis A calibration curve is constructed by plotting the peak current versus the concentration of the this compound standards. The concentration of the sample is then determined from this curve.

Quantitative Data (Adaptable from Resorcinol Methods)

The following table presents typical quantitative data for the electrochemical determination of resorcinol, which can serve as a reference for method development for this compound.[4]

ParameterTypical Value (for Resorcinol)
TechniqueSquare Wave Voltammetry (SWV)
Linear Range3.0 µM to 500 µM
Correlation Coefficient (r²)0.997
Limit of Detection (LOD)1.46 µM
Limit of Quantification (LOQ)4.88 µM
Recovery98.47 ± 0.04%

Experimental Workflow

Electro_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation in Electrolyte Voltammetric_Scan Voltammetric Scan Standard_Prep->Voltammetric_Scan Sample_Prep Sample Preparation in Electrolyte Sample_Prep->Voltammetric_Scan Electrode_Prep Electrode Preparation Electrode_Prep->Voltammetric_Scan Calibration_Curve Calibration Curve Voltammetric_Scan->Calibration_Curve Quantification Quantification Voltammetric_Scan->Quantification Calibration_Curve->Quantification

Electrochemical Analysis Workflow

Disclaimer: The provided protocols are intended as a starting point for method development. It is crucial to validate any analytical method for its intended use according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure accuracy, precision, and reliability of the results. The quantitative data presented for resorcinol should be considered as an estimation for this compound, and specific validation is required.

References

Application Note: Monitoring the Synthesis of a Novel Biaryl Ether using 4-Bromoresorcinol via LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of a Williamson ether synthesis reaction involving 4-Bromoresorcinol and a substituted phenol (B47542) to form a novel biaryl ether, a scaffold of interest in pharmaceutical development. The protocol provides a highly selective and sensitive method to track the consumption of this compound and the formation of the desired product, enabling precise determination of reaction kinetics and endpoint. The methodology leverages the distinct isotopic signature of bromine for confident identification of the starting material. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic chemistry and process optimization.

Introduction

This compound is a valuable halogenated building block in organic synthesis, frequently utilized in the creation of complex molecules with potential therapeutic applications, including novel inhibitors and receptor antagonists. The precise monitoring of reactions involving this intermediate is critical for optimizing reaction conditions, maximizing product yield, ensuring purity, and minimizing the formation of undesirable byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for this purpose, offering unparalleled sensitivity and selectivity for real-time or near real-time reaction monitoring.[1] By separating the components of a reaction mixture and subsequently identifying them by their mass-to-charge ratio (m/z), LC-MS provides invaluable insights into reaction progress. This application note describes a complete protocol for monitoring the synthesis of 4-(4-methoxyphenoxy)benzene-1,3-diol from this compound and 4-methoxyphenol.

Principle of LC-MS Reaction Monitoring

The core principle involves periodically sampling the reaction mixture, quenching the reaction in the aliquot, and performing a rapid "dilute-and-shoot" analysis. The chromatographic separation allows for the resolution of the starting material (this compound), the product, and any significant byproducts. The mass spectrometer detects each component as it elutes from the column. By plotting the peak areas of the reactant and product over time, a reaction profile can be generated to determine the reaction rate and the optimal time to terminate the reaction.[1] A key feature of this analysis is the use of the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) to selectively identify and confirm the presence of the this compound reactant.[1][2]

Experimental Protocols

The model reaction is a Williamson ether synthesis:

  • Reactants: this compound, 4-Methoxyphenol

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Product: 4-(4-methoxyphenoxy)benzene-1,3-diol

Proper sample preparation is crucial for protecting the LC-MS system and ensuring data accuracy.

  • At designated time points (e.g., t = 0, 5, 15, 30, 60, 120 min), carefully withdraw a 10 µL aliquot from the reaction vessel.

  • Immediately quench the aliquot in a 1.5 mL microcentrifuge tube containing 990 µL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water. This provides a 100-fold dilution.

  • Vortex the tube for 10 seconds to ensure homogeneity and complete reaction quenching.

  • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.

  • The sample is now prepared for injection into the LC-MS system.

The following is a general method that can be adapted based on the specific instrumentation available. Due to the polar nature of resorcinols, which can lead to poor retention on standard C18 columns, specific mobile phase additives and potentially alternative column chemistries are recommended.[3]

Instrumentation:

  • LC System: UHPLC System

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

Table 1: Optimized Liquid Chromatography Parameters

ParameterRecommended Setting
Column Aqueous C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, increase to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Table 2: Optimized Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative[3]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Multiple Reaction Monitoring (MRM) provides excellent sensitivity and selectivity. The precursor ions ([M-H]⁻) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The isotopic pattern of bromine in this compound results in two distinct precursor ions at m/z 189 and 191.[1]

Table 3: MRM Transitions for Reactant and Product

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 189.0 / 191.0 109.0 3522
This compound189.0 / 191.080.03530
4-(4-methoxyphenoxy)benzene-1,3-diol (Product) 231.1 216.1 3015
4-(4-methoxyphenoxy)benzene-1,3-diol (Product)231.1108.03025
Quantifier transitions are shown in bold .

Data Presentation and Analysis

The LC-MS data is processed by integrating the peak areas for the specified MRM transitions at each time point. The relative abundance of the reactant and product can be plotted as a function of time to visualize the reaction progress.

Table 4: Example Reaction Monitoring Data

Time (min)This compound Peak Area (Normalized %)Product Peak Area (Normalized %)
0100.00.0
585.214.8
1555.644.4
3025.174.9
605.394.7
120< 1.0> 99.0

Visualizations

G cluster_reaction Reaction Environment cluster_prep Sample Preparation cluster_analysis LC-MS Analysis ReactionVessel Reaction Vessel (this compound, 4-Methoxyphenol, K2CO3, DMF) Aliquot 1. Withdraw 10 µL Aliquot (at time = t) ReactionVessel->Aliquot Sampling Quench 2. Quench in 990 µL ACN:Water (50:50) Aliquot->Quench Filter 3. Filter (0.22 µm) Quench->Filter LC_Vial LC Vial Filter->LC_Vial LCMS UHPLC-MS/MS System LC_Vial->LCMS Injection Data Data Acquisition (Peak Area vs. Time) LCMS->Data

Caption: Experimental workflow for LC-MS reaction monitoring.

ReactionPath cluster_plot Relative Abundance vs. Time Reactant This compound (m/z 189/191) Product Product (m/z 231) Time Reaction Time Reactant_start Reactant_mid Reactant_start->Reactant_mid Reactant_end Reactant_mid->Reactant_end Product_start Product_mid Product_start->Product_mid Product_end Product_mid->Product_end

Caption: Conceptual plot of reactant consumption and product formation.

Conclusion

The LC-MS method detailed in this application note provides a rapid, sensitive, and highly selective protocol for monitoring reactions involving this compound. By implementing this methodology, researchers can gain precise control over their synthetic processes, leading to improved yields, higher purity, and more efficient development of new chemical entities. The protocol is readily adaptable to various reaction types and LC-MS platforms, making it a valuable tool for modern synthetic and medicinal chemistry laboratories.

References

Troubleshooting & Optimization

Technical Support Center: 4-Bromoresorcinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromoresorcinol and improving its yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Formation of polybrominated byproducts (e.g., 2,4-dibromoresorcinol, 2,4,6-tribromoresorcinol).[1][2]- Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of bromine water.[2][3]- Control the stoichiometry by using only one equivalent of the brominating agent.[2]- Perform the reaction at a lower temperature to improve selectivity.[2]
Incomplete reaction.- Increase the reaction time.[4]- Ensure efficient stirring to promote contact between reactants.[1]
Loss of product during workup and purification.- Optimize the extraction solvent and procedure.[1]- For purification by distillation, ensure the vacuum is stable and the collection temperature range is accurate.[3][4]
Formation of a White Precipitate (Polybrominated Resorcinols) The hydroxyl groups of resorcinol (B1680541) are strongly activating, making the aromatic ring highly susceptible to multiple substitutions, especially with reactive brominating agents like bromine water.[2][5]- Switch to a less polar solvent like chloroform (B151607) or carbon disulfide to reduce the reactivity of the brominating agent.[2][3]- Add the brominating agent slowly and in a controlled manner to the reaction mixture.[3][4]
Difficult Purification of the Final Product Presence of unreacted starting materials or isomeric byproducts.- Recrystallization from an appropriate solvent can help in obtaining a pure product.[1]- Flash chromatography can be employed for the separation of this compound from its impurities.[3]
Inconsistent Melting Point of the Product The presence of solvent molecules in the crystal lattice.- Dissolving the product in a solvent like chloroform and then evaporating the solvent can help in obtaining a consistent melting point.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common methods for synthesizing this compound include:

  • Direct bromination of resorcinol: This can be achieved using various brominating agents such as N-bromosuccinimide (NBS) in a solvent like chloroform, or a combination of ammonium (B1175870) bromide (NH4Br) and Oxone® in methanol.[3]

  • Bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation: This two-step process involves the bromination of 2,4-dihydroxybenzoic acid with bromine in glacial acetic acid, followed by the decarboxylation of the resulting 5-bromo-2,4-dihydroxybenzoic acid to yield this compound.[1]

Q2: How can I minimize the formation of polybrominated byproducts?

A2: To minimize polysubstitution, you can:

  • Use a milder brominating agent: N-bromosuccinimide (NBS) is a good alternative to the more reactive elemental bromine.[3][4]

  • Control the reaction conditions: Perform the reaction at a low temperature and add the brominating agent slowly to the reaction mixture.[2]

  • Choose an appropriate solvent: Non-polar solvents can help to moderate the reactivity of the brominating agent.[2]

Q3: What is a typical yield for the synthesis of this compound?

A3: The yield of this compound can vary significantly depending on the synthetic method and reaction conditions.

  • The method involving bromination of resorcinol with NH4Br and Oxone® reports a yield of 65%.[3]

  • The synthesis via bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation can achieve a yield of 90-92% for the decarboxylation step.[1]

Q4: My final product has a low and broad melting point. What could be the reason?

A4: A low and broad melting point usually indicates the presence of impurities. These could be unreacted starting materials, polybrominated byproducts, or residual solvent. It has also been noted that some samples may exhibit a lower melting point that can be corrected by dissolving the product in chloroform and re-evaporating the solvent.[1]

Q5: What are the recommended purification techniques for this compound?

A5: Recommended purification techniques include:

  • Recrystallization: This is a common method for purifying solid organic compounds.[1]

  • Flash chromatography: This technique is effective for separating the desired product from closely related impurities.[3]

  • Vacuum distillation: this compound can be purified by vacuum distillation, with the fraction collected at 150-160 °C under a vacuum of 0.098 MPa.[3][4]

Experimental Protocols

Method 1: Bromination of Resorcinol using N-Bromosuccinimide (NBS)

This protocol is based on a general procedure for the bromination of phenols.

Materials:

  • Resorcinol

  • N-bromosuccinimide (NBS)

  • Chloroform

Procedure:

  • Dissolve resorcinol in chloroform in a reaction vessel.

  • Slowly add a solution of N-bromosuccinimide in chloroform dropwise to the resorcinol solution over 30 minutes.[3]

  • After the addition is complete, raise the temperature to 60°C and allow the reaction to proceed for 1 hour.[3]

  • Remove the chloroform by evaporation under atmospheric pressure.[3]

  • Purify the resulting liquid by vacuum distillation, collecting the fraction at 150-160°C under a vacuum of 0.098 MPa.[3][4]

  • Cool the collected fraction to room temperature to obtain this compound.[3][4]

Method 2: Bromination of 2,4-Dihydroxybenzoic Acid and Decarboxylation

This protocol is a two-step synthesis of this compound.[1]

Step 1: Bromination of 2,4-Dihydroxybenzoic Acid

Materials:

  • 2,4-Dihydroxybenzoic acid

  • Glacial acetic acid

  • Bromine

Procedure:

  • In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid, warming to 45°C if necessary.[1]

  • Cool the solution to 35°C.[1]

  • Slowly add a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid over about one hour with vigorous stirring, maintaining the temperature at 30–35°C.[1]

  • Pour the reaction mixture into 5 L of water and cool to 0–5°C for several hours to allow for crystallization.[1]

  • Collect the white crystals of 2,4-dihydroxy-5-bromobenzoic acid by filtration and wash with cold water. The yield of the crude product is 55-60 g.[1]

  • For purification, recrystallize from boiling water. The yield of the purified acid is 40–44 g (57–63%).[1]

Step 2: Decarboxylation of 2,4-Dihydroxy-5-bromobenzoic Acid

Materials:

  • Purified 2,4-dihydroxy-5-bromobenzoic acid

  • Water

  • Ether

Procedure:

  • Reflux 30 g of purified 2,4-dihydroxy-5-bromobenzoic acid with 375 cc of water for 24 hours.[1]

  • Filter the resulting solution while hot, then cool.[1]

  • Extract the aqueous solution with two portions of ether (400 cc and 200 cc).[1]

  • Evaporate the ether to obtain this compound.

  • Dry the product on a steam bath. The yield is 22–22.5 g (90–92%).[1]

Quantitative Data Summary

Synthesis Method Brominating Agent Solvent Reported Yield Reference
Bromination of ResorcinolNH4Br / Oxone®Methanol65%[3]
Bromination of 2,4-Dihydroxybenzoic Acid followed by DecarboxylationBromineGlacial Acetic Acid57-63% (Bromination step)90-92% (Decarboxylation step)[1]
Bromination of ResorcinolN-BromosuccinimideChloroformNot explicitly stated, but the patent suggests a yield of over 70% for the overall process to phloroglucinol (B13840).[4][3][4]

Visualizations

experimental_workflow_method1 Workflow for this compound Synthesis (Method 1) cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product resorcinol Resorcinol dissolve Dissolve Resorcinol in Chloroform resorcinol->dissolve nbs N-Bromosuccinimide add_nbs Add NBS Solution (dropwise, 30 min) nbs->add_nbs chloroform Chloroform chloroform->dissolve dissolve->add_nbs react React at 60°C (1 hour) add_nbs->react evaporate Evaporate Chloroform react->evaporate distill Vacuum Distillation (150-160°C, 0.098 MPa) evaporate->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound via bromination of resorcinol with NBS.

troubleshooting_low_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield polybromination Polybromination issue->polybromination incomplete_reaction Incomplete Reaction issue->incomplete_reaction workup_loss Product Loss during Workup issue->workup_loss milder_reagent Use Milder Brominating Agent (e.g., NBS) polybromination->milder_reagent control_stoichiometry Control Stoichiometry polybromination->control_stoichiometry lower_temp Lower Reaction Temperature polybromination->lower_temp increase_time Increase Reaction Time incomplete_reaction->increase_time optimize_extraction Optimize Extraction workup_loss->optimize_extraction careful_distillation Careful Distillation workup_loss->careful_distillation

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Resorcinol Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the bromination of resorcinol (B1680541), particularly concerning low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the bromination of resorcinol?

Low yields in resorcinol bromination can often be attributed to several factors:

  • Over-bromination: Resorcinol is a highly activated aromatic compound, making it susceptible to polybromination. The two hydroxyl groups strongly activate the ring towards electrophilic substitution, often leading to the formation of di- and tri-brominated products, even when targeting mono-bromination.[1][2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the product distribution and overall yield. For instance, higher temperatures can favor the formation of multiple substitution products.

  • Impure Reagents: The purity of resorcinol, the brominating agent, and the solvent is crucial. Impurities can lead to unwanted side reactions and decrease the yield of the desired product.[3][4]

  • Product Loss During Workup and Purification: The isolation and purification steps can be a significant source of product loss. This can occur during extractions, crystallization, and chromatographic purification.[5]

  • Side Reactions: Besides polybromination, other side reactions can occur, depending on the specific conditions and the presence of other functional groups.

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for a specific brominated resorcinol derivative?

Improving selectivity is key to increasing the yield of the desired product. Consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to resorcinol. For mono-bromination, using a 1:1 or slightly less than stoichiometric amount of the brominating agent is often recommended.

  • Choice of Brominating Agent: Different brominating agents exhibit varying levels of reactivity and selectivity. Milder brominating agents, such as N-bromosuccinimide (NBS), may offer better control compared to elemental bromine.

  • Reaction Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and enhance selectivity. Running the reaction at 0°C or even lower can often favor the formation of the mono-brominated product.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the products. Solvents like glacial acetic acid or carbon tetrachloride are commonly used.[6] Experimenting with different solvents may improve selectivity.

Q3: My reaction seems to be incomplete, with a significant amount of starting material remaining. What should I do?

An incomplete reaction can be addressed by:

  • Increasing Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, extending the reaction time may be necessary.

  • Modifying Reaction Temperature: While low temperatures are good for selectivity, a temperature that is too low might result in an impractically slow reaction rate. A modest increase in temperature could drive the reaction to completion.[3]

  • Verifying Reagent Activity: Ensure that your brominating agent has not decomposed. For example, bromine solutions can lose their potency over time. It is advisable to use freshly prepared or properly stored reagents.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues in resorcinol bromination.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low yields.

TroubleshootingWorkflow cluster_analysis Product Analysis Outcomes cluster_solutions Corrective Actions start Low Yield Observed check_purity Analyze Product Mixture (TLC, NMR, GC-MS) start->check_purity multiple_products Multiple Products (Over-bromination) check_purity->multiple_products High complexity incomplete_reaction Incomplete Reaction (Starting Material Present) check_purity->incomplete_reaction High SM spot low_recovery Low Mass Recovery (Product Loss) check_purity->low_recovery Faint product spot optimize_selectivity Optimize for Selectivity: - Adjust Stoichiometry - Lower Temperature - Change Brominating Agent multiple_products->optimize_selectivity drive_reaction Drive Reaction to Completion: - Increase Reaction Time - Slightly Increase Temperature - Check Reagent Activity incomplete_reaction->drive_reaction improve_workup Improve Workup/Purification: - Optimize Extraction pH - Refine Crystallization - Evaluate Chromatography low_recovery->improve_workup end Improved Yield optimize_selectivity->end drive_reaction->end improve_workup->end

Caption: A flowchart for troubleshooting low yields in resorcinol bromination.

Experimental Protocols

Synthesis of 4-Bromoresorcinol

This protocol is adapted from a literature procedure and aims for the mono-bromination of a resorcinol derivative.[6][7]

Materials:

  • 2,4-Dihydroxybenzoic acid (a resorcinol derivative)

  • Glacial acetic acid

  • Bromine

  • Water

  • Ether

  • Chloroform (B151607)

Procedure:

  • In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid. Warm the mixture to 45°C to facilitate dissolution, then cool to 35°C.[6]

  • Prepare a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid. Add this solution dropwise to the resorcinol derivative solution over approximately one hour with vigorous stirring. Maintain the reaction temperature between 30-35°C.[6]

  • After the addition is complete, pour the reaction mixture into 5 liters of water. Cool the mixture to 0-5°C and allow it to stand for several hours to precipitate the product.[6]

  • Collect the crude product by filtration, wash with cold water, and air dry. The expected crude yield is 55-60 g.[7]

  • For purification, recrystallize the crude product from boiling water. This step also helps to remove any 2,4-dihydroxy-3,5-dibromobenzoic acid, which is converted to the more soluble 2,4-dibromoresorcinol upon refluxing.[6]

  • The purified 2,4-dihydroxy-5-bromobenzoic acid (yield: 40-44 g, 57-63%) is then decarboxylated by refluxing in water for 24 hours.[6][7]

  • Extract the resulting solution with ether. Evaporate the ether to obtain this compound. The final product can be further purified by dissolving in chloroform and evaporating the solvent. The expected yield of this compound is 22-22.5 g (90-92% from the purified intermediate).[6]

Data Presentation

Table 1: Bromination of 2,4-Dihydroxybenzoic Acid - Yields
StageProductExpected Crude Yield (g)Expected Purified Yield (g)Theoretical Yield (%)
Bromination2,4-Dihydroxy-5-bromobenzoic acid55-6040-4457-63
DecarboxylationThis compound-22-22.590-92 (from intermediate)

Data sourced from Organic Syntheses procedure.[6][7]

Reaction Pathway and Side Reactions

The bromination of resorcinol proceeds via electrophilic aromatic substitution. The hydroxyl groups are strongly activating and ortho-, para-directing.

ReactionPathway cluster_products Bromination Products Resorcinol Resorcinol Mono Monobromoresorcinol Resorcinol->Mono + Br2 Di Dibromoresorcinol Mono->Di + Br2 (Over-bromination) Tri 2,4,6-Tribromoresorcinol Di->Tri + Br2 (Further Over-bromination)

References

Technical Support Center: Purification of 4-Bromoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromoresorcinol from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route.

  • From direct bromination of resorcinol (B1680541): The most common byproducts are unreacted resorcinol, 2-bromoresorcinol (B1269886) (isomer), and di- and poly-brominated species such as 2,4-dibromoresorcinol and 2,4,6-tribromoresorcinol.[1][2]

  • From bromination and decarboxylation of 2,4-dihydroxybenzoic acid: Common impurities include the starting material (2,4-dihydroxybenzoic acid), the brominated intermediate that has not undergone complete decarboxylation, and potentially 2,4-dihydroxy-3,5-dibromobenzoic acid, which can form the more soluble 2,4-dibromoresorcinol upon heating.[3]

Q2: What are the recommended starting points for purification of crude this compound?

A2: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity. Often, a combination of these techniques is most effective.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: this compound is slightly soluble in water and soluble in organic solvents like ethanol (B145695) and acetone (B3395972).[4] Water can be a good solvent for recrystallization, especially for removing less polar impurities. For more non-polar impurities, a mixed solvent system, such as ethanol-water or toluene, can be effective.[5]

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the rapid assessment of the separation of this compound from its byproducts. A common solvent system for TLC of brominated resorcinols is a mixture of hexane (B92381) and ethyl acetate (B1210297).[6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out The melting point of the crude material is lower than the boiling point of the solvent, or the material is significantly impure.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure the solution cools slowly to encourage crystal nucleation over oil formation. - Try a different recrystallization solvent with a lower boiling point.
Low Crystal Yield - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration.- Concentrate the mother liquor by carefully evaporating some of the solvent and attempt recrystallization again. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Pre-heat the filtration apparatus (funnel and filter paper) to prevent the product from crashing out prematurely.
No Crystals Form The solution is not supersaturated, or nucleation is inhibited.- If the solution is not cloudy upon cooling, it may be too dilute. Reduce the solvent volume by evaporation. - Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. - Add a seed crystal of pure this compound.
Colored Impurities in Crystals Colored byproducts are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Avoid using charcoal with phenolic compounds if possible, as it can sometimes react.[7]
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation of Spots on TLC The solvent system is not optimal for separating the components.- Adjust the polarity of the eluent. For normal-phase silica (B1680970) gel chromatography, if the spots are too high (high Rf), decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If the spots are too low (low Rf), increase the polarity.
Co-elution of Product and Impurities The chosen solvent system does not provide adequate resolution between the desired product and a specific impurity.- Try a different solvent system. For example, substituting ethyl acetate with another polar solvent like acetone or dichloromethane (B109758) might alter the selectivity. - Consider using a different stationary phase if significant separation issues persist.
Product is Tailing on the Column The compound is interacting too strongly with the stationary phase, often due to the acidic nature of the phenolic hydroxyl groups.- Add a small amount of a modifier to the eluent, such as a few drops of acetic acid or triethylamine, to improve the peak shape.
Low Recovery from the Column The product is irreversibly adsorbed onto the stationary phase or is too soluble in the eluent and elutes with the solvent front.- Ensure the crude material is properly loaded onto the column (dry loading is often preferred for better resolution). - If the product is very polar, a more polar eluent system may be required. Conversely, if it is eluting too quickly, a less polar system is needed.

Quantitative Data

The following table summarizes typical yields and purity levels for different purification methods.

Purification Method Starting Material Key Byproducts Removed Typical Yield Reported Purity Reference
Recrystallization (Water) & Ether Extraction2,4-dihydroxy-5-bromobenzoic acid2,4-dibromoresorcinol90-92% (from purified intermediate)Melting Point: 100-102 °C[3]
Flash Chromatography (3:1 Hexane/Ethyl Acetate)Crude product from bromination of resorcinolUnspecified polar and non-polar impurities65% (overall from resorcinol)Melting Point: 101-103 °C[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization and Extraction

This protocol is adapted from the synthesis of this compound via decarboxylation of 2,4-dihydroxy-5-bromobenzoic acid and is effective for removing the di-brominated byproduct.[3]

  • Decarboxylation and Dissolution: Reflux 30 g of purified 2,4-dihydroxy-5-bromobenzoic acid in 375 mL of water for 24 hours. This step converts the 2,4-dihydroxy-3,5-dibromobenzoic acid impurity into the more water-soluble 2,4-dibromoresorcinol.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Cooling: Cool the filtrate in an ice bath.

  • Extraction: Extract the cooled aqueous solution with two portions of diethyl ether (400 mL and 200 mL).

  • Drying and Evaporation: Combine the ether extracts and dry them over anhydrous sodium sulfate. Remove the ether by evaporation to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for purifying crude this compound obtained from the direct bromination of resorcinol.[6]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly stronger solvent.

  • Column Packing: Pack a silica gel column with a slurry of silica gel in the chosen eluent (e.g., 3:1 hexane/ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with the 3:1 hexane/ethyl acetate solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure this compound (Rf = 0.68 in 3:1 hexane/ethyl acetate).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Cleanup Column Chromatography Column Chromatography Recrystallization->Column Chromatography Further Purification TLC TLC Recrystallization->TLC Pure this compound Pure this compound Column Chromatography->Pure this compound Column Chromatography->TLC Melting Point Melting Point Pure this compound->Melting Point

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Start Impure Product Impure Product Start->Impure Product Recrystallization Recrystallization Impure Product->Recrystallization Primary Method Column Chromatography Column Chromatography Impure Product->Column Chromatography Alternative/Secondary Oiling Out? Oiling Out? Recrystallization->Oiling Out? Adjust Solvent Adjust Solvent/ Cooling Rate Oiling Out?->Adjust Solvent Yes Low Yield? Low Yield? Oiling Out?->Low Yield? No Adjust Solvent->Recrystallization Concentrate Mother Liquor Concentrate Mother Liquor Low Yield?->Concentrate Mother Liquor Yes Pure Product Pure Product Low Yield?->Pure Product No, Purity OK Concentrate Mother Liquor->Recrystallization Poor Separation? Poor Separation? Column Chromatography->Poor Separation? Optimize Eluent Optimize Eluent Poor Separation?->Optimize Eluent Yes Poor Separation?->Pure Product No Optimize Eluent->Column Chromatography

Caption: Logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Purification of 4-Bromoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromoresorcinol and facing challenges with dibromoresorcinol impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis?

The primary impurity encountered during the synthesis of this compound is typically a dibrominated resorcinol (B1680541) species, most commonly 2,4-dibromoresorcinol or 4,6-dibromoresorcinol, depending on the synthetic route. Over-bromination of the resorcinol starting material leads to the formation of these di-substituted byproducts. Unreacted resorcinol can also be present.

Q2: How can I remove dibromoresorcinol from my this compound product?

There are three main techniques for removing dibromoresorcinol impurities:

  • Recrystallization: This is the most common and often most effective method, leveraging the solubility differences between this compound and dibromoresorcinol in a selected solvent or solvent system.

  • Column Chromatography: Flash chromatography or preparative HPLC can be used to separate the components of the mixture based on their differential adsorption to a stationary phase.

  • Distillation: Vacuum distillation can be effective if the boiling points of this compound and the dibromoresorcinol impurity are sufficiently different.[1]

Q3: How do I choose the best purification method?

The choice of purification method depends on the scale of your experiment, the level of purity required, and the available equipment.

  • For small-scale, high-purity applications, column chromatography is often the best choice.

  • For larger-scale purification , recrystallization is generally more practical and economical.

  • Vacuum distillation is a viable option for thermally stable compounds with a significant boiling point difference.

Troubleshooting Guides

Recrystallization

Problem: Poor recovery of this compound after recrystallization.

  • Possible Cause: The chosen solvent is too good a solvent for this compound, even at low temperatures.

  • Solution: Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Refer to the Predicted Solubility Table below for guidance. You can also use a two-solvent system (a "good" solvent and a "poor" solvent).

Problem: The dibromoresorcinol impurity co-precipitates with the this compound.

  • Possible Cause: The solubility of the dibromoresorcinol impurity is too similar to that of this compound in the chosen solvent.

  • Solution: Experiment with different solvents. Generally, dibromoresorcinol will be less polar than this compound. A solvent system that accentuates this polarity difference will likely provide better separation.

Column Chromatography

Problem: Poor separation of this compound and dibromoresorcinol on the column.

  • Possible Cause: The eluent (mobile phase) is too polar or not polar enough.

  • Solution: Optimize the solvent system. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether. Monitor the separation using Thin Layer Chromatography (TLC) before running the column. A good starting point for flash chromatography is a hexane/ethyl acetate gradient.[1]

Problem: Streaking of the compounds on the TLC plate or column.

  • Possible Cause: The compound may be too acidic for the silica (B1680970) gel, or it may be overloaded.

  • Solution: Add a small amount of a modifying agent to the eluent, such as 0.1-1% acetic acid, to improve the peak shape of phenolic compounds. Ensure you are not loading too much crude material onto your column.

Data Presentation

Table 1: Physical Properties of this compound and a Common Dibrominated Impurity
PropertyThis compound2,4-Dibromoresorcinol (Impurity)
CAS Number 6626-15-918011-67-1
Molecular Formula C₆H₅BrO₂C₆H₄Br₂O₂
Molecular Weight 189.01 g/mol 267.90 g/mol
Melting Point 97-100 °CNot readily available
Boiling Point 150 °C at 12 mmHgNot readily available
Table 2: Predicted Qualitative Solubility of this compound and Dibromoresorcinol
SolventPolarity IndexPredicted Solubility of this compoundPredicted Solubility of DibromoresorcinolComments
Water 10.2Slightly Soluble[2][3][4]Very Slightly SolubleThe higher bromination decreases water solubility.
Ethanol 5.2SolubleSolubleGood solvent for dissolving both, may require an anti-solvent for precipitation.
Acetone 5.1SolubleSolubleSimilar to ethanol, a good "good" solvent.
Ethyl Acetate 4.4SolubleSolubleA good starting point for chromatographic separations.
Dichloromethane 3.1Moderately SolubleSolubleDibromoresorcinol is likely more soluble due to lower polarity.
Toluene 2.4Sparingly SolubleModerately SolubleMay be a good recrystallization solvent; this compound should be less soluble.
Hexane 0.1InsolubleSparingly SolubleA good "poor" solvent or anti-solvent for recrystallization.

Experimental Protocols

Protocol 1: Determining a Suitable Recrystallization Solvent

This protocol outlines a micro-scale method to identify a suitable solvent for the recrystallization of this compound.

  • Preparation: Place approximately 20-30 mg of the impure this compound into several small test tubes.

  • Solvent Addition (Room Temperature): To each tube, add a different potential solvent dropwise (e.g., water, toluene, ethyl acetate/hexane mixture) until the solid is just covered. Agitate the mixture and observe the solubility. A good solvent will not dissolve the compound at room temperature.

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature in a water or sand bath. Add the same solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Evaluation: The best recrystallization solvent is one that dissolves the this compound when hot but yields a large amount of crystals upon cooling, while ideally keeping the dibromoresorcinol impurity in solution.

Protocol 2: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to distinguish between this compound and dibromoresorcinol. A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The dibromoresorcinol, being less polar, should have a higher Rf value.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Run the column with the chosen eluent, collecting fractions. You can use a gradient elution, starting with a less polar mixture and gradually increasing the polarity, to improve separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_recrystallization start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to crystallize dissolve->cool No insoluble impurities hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the recrystallization of this compound.

logical_relationship_solvent_selection cluster_properties Compound Properties 4_bromo This compound (More Polar) good_solvent Good Solvent (e.g., Ethanol, Acetone) 4_bromo->good_solvent High solubility when hot poor_solvent Poor Solvent (e.g., Toluene, Hexane) 4_bromo->poor_solvent Low solubility when cold di_bromo Dibromoresorcinol (Less Polar) di_bromo->good_solvent Higher solubility (remains in solution) di_bromo->poor_solvent Moderate solubility

Caption: Logical relationship for selecting a recrystallization solvent.

experimental_workflow_chromatography start Crude Product tlc TLC Analysis (Solvent System Optimization) start->tlc load_sample Load Sample start->load_sample pack_column Pack Column with Silica Gel tlc->pack_column pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Workflow for purification by flash column chromatography.

References

Technical Support Center: Optimizing Regioselectivity in the Bromination of Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regioselective bromination of resorcinol (B1680541).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of resorcinol bromination?

A1: The regioselectivity of electrophilic aromatic bromination of resorcinol is primarily governed by the directing effects of the two hydroxyl groups, the choice of brominating agent, solvent, and reaction temperature. The hydroxyl groups are strongly activating and ortho-, para-directing, making the resorcinol ring highly susceptible to electrophilic attack.

Q2: Which are the most reactive positions on the resorcinol ring for electrophilic bromination?

A2: The positions ortho and para to the hydroxyl groups are the most activated. In resorcinol (1,3-dihydroxybenzene), the 4- and 6-positions are para to one hydroxyl group and ortho to the other, making them the most electron-rich and sterically accessible. The 2-position is ortho to both hydroxyl groups, also highly activated but can be sterically hindered. The 5-position is meta to both hydroxyl groups and is the least reactive.

Q3: How can I achieve selective monobromination of resorcinol?

A3: Achieving selective monobromination requires careful control of reaction conditions to prevent polybromination. Key strategies include:

  • Using a mild brominating agent: N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for better control.

  • Controlling stoichiometry: Using one equivalent or a slight excess of the brominating agent is crucial.

  • Low reaction temperatures: Conducting the reaction at low temperatures (e.g., 0 °C to -30 °C) can significantly improve selectivity.[1]

  • Choice of solvent: Nonpolar solvents can help moderate the reactivity of the brominating agent.[2]

Q4: Is it possible to selectively synthesize 2-bromoresorcinol (B1269886)?

A4: Direct bromination of resorcinol typically yields the 4- and/or 6-bromo isomers as major products. The synthesis of 2-bromoresorcinol is more challenging due to the high reactivity of the 4- and 6-positions. Specialized strategies, such as using a protecting group to block the more reactive sites, may be necessary.

Q5: What is a common side reaction in the bromination of resorcinol, and how can I minimize it?

A5: The most common side reaction is polybromination, leading to the formation of di- and tri-brominated products.[2] Due to the high activation of the resorcinol ring, it is challenging to stop the reaction after a single substitution. To minimize polybromination, use a mild brominating agent like NBS, carefully control the stoichiometry, use non-polar solvents, and maintain low reaction temperatures.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers (e.g., 4-bromo and 2,4-dibromo)

Possible CauseTroubleshooting Step
Reaction temperature is too high. Lower the reaction temperature. For electrophilic aromatic brominations, temperatures as low as -30°C to 0°C may be necessary to enhance selectivity for the kinetic product.[1]
Incorrect choice of brominating agent. For higher selectivity, consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.[3][4]
Solvent effects. The polarity of the solvent can influence regioselectivity. Experiment with less polar solvents like chloroform (B151607) or dichloromethane (B109758) to moderate reactivity.[5]
Excess brominating agent. Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent for monobromination.

Issue 2: Excessive Polybromination

Possible CauseTroubleshooting Step
High reactivity of resorcinol. The two hydroxyl groups strongly activate the ring, making it prone to multiple substitutions. Use a less reactive brominating agent and a non-polar solvent.
Reaction time is too long. Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination.
Localized high concentration of brominating agent. Add the brominating agent slowly and with vigorous stirring to avoid localized areas of high concentration.

Issue 3: Low Yield of Brominated Product

Possible CauseTroubleshooting Step
Incomplete reaction. Ensure the reaction has gone to completion by monitoring with TLC. If starting material remains, a slight increase in reaction time or temperature may be needed, but be cautious of side reactions.
Decomposition of starting material or product. Resorcinol and its brominated derivatives can be sensitive to strongly acidic or oxidizing conditions. Ensure the reaction is run under appropriate pH and temperature conditions.
Suboptimal workup procedure. Ensure proper extraction and purification methods are used to isolate the product effectively. Brominated phenols can have different solubility profiles compared to the starting material.

Quantitative Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Bromoresorcinol

Brominating AgentSolventTemperatureYieldReference
N-BromosuccinimideChloroform60°CNot specified[6]
NH₄Br / Oxone®MethanolRoom Temp.65%[6]
BromineGlacial Acetic Acid30-35°C90-92% (from 2,4-dihydroxybenzoic acid)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Bromosuccinimide [6]

  • Preparation: Dissolve resorcinol in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Brominating Agent: Prepare a solution of N-bromosuccinimide (1.0 eq.) in chloroform. Add the NBS solution dropwise to the resorcinol solution over 30 minutes with continuous stirring.

  • Reaction: After the addition is complete, raise the temperature to 60°C and maintain it for 1 hour.

  • Workup: Remove the chloroform by evaporation under atmospheric pressure.

  • Purification: Purify the resulting liquid by vacuum distillation, collecting the fraction at 150-160°C under a vacuum of 0.098 MPa. Cool the collected fraction to room temperature to obtain this compound.

Protocol 2: Synthesis of this compound using a Protecting Group Strategy [7]

This method involves the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation.

  • Bromination:

    • In a 1-L flask fitted with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid, warming to 45°C to dissolve, then cooling to 35°C.

    • Slowly add a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid over about one hour with vigorous stirring, maintaining the temperature at 30–35°C.

    • Pour the reaction mixture into 5 L of water, cool to 0–5°C, and let it stand for several hours.

    • Collect the precipitated 2,4-dihydroxy-5-bromobenzoic acid by filtration.

  • Decarboxylation:

    • Reflux 30 g of the purified 2,4-dihydroxy-5-bromobenzoic acid with 375 cc of water for 24 hours.

    • Filter the hot solution, cool, and extract with ether.

    • Evaporate the ether to obtain this compound. The yield is 22–22.5 g (90–92%).[7]

Visualizations

Electrophilic_Bromination_of_Resorcinol Resorcinol Resorcinol Sigma_Complex_4 σ-complex (attack at C4) Resorcinol->Sigma_Complex_4 Electrophilic Attack Sigma_Complex_2 σ-complex (attack at C2) Resorcinol->Sigma_Complex_2 Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Monobrominated Monobrominated Product(s) Sigma_Complex_4->Monobrominated Deprotonation Sigma_Complex_2->Monobrominated Dibrominated Dibrominated Product(s) Monobrominated->Dibrominated Further Bromination Tribrominated 2,4,6-Tribromoresorcinol Dibrominated->Tribrominated Further Bromination

Caption: Reaction pathway for the electrophilic bromination of resorcinol.

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Synthesis of 4-Bromoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromoresorcinol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

FAQs

  • Q1: What are the most common side products in the synthesis of this compound? The most prevalent side products arise from over-bromination of the highly activated resorcinol (B1680541) ring. These include 2,4-Dibromoresorcinol, 4,6-Dibromoresorcinol, and 2,4,6-Tribromoresorcinol. The formation of these byproducts is a significant challenge in achieving high purity of the desired mono-brominated product.

  • Q2: How can I monitor the progress of my bromination reaction? Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a non-polar eluent system, such as a 3:1 mixture of hexane (B92381) and ethyl acetate (B1210297).[1] Resorcinol is highly polar and will have a low Rf value. This compound will have a higher Rf, and the di- and tri-brominated byproducts will be even less polar, appearing as distinct spots with progressively higher Rf values. The spots can be visualized under UV light at 254 nm, as aromatic compounds typically quench the fluorescence of the TLC plate, appearing as dark spots.[2]

  • Q3: My final product is a mixture of brominated resorcinols. How can I purify it? Purification can be challenging due to the similar properties of the brominated resorcinols.

    • Recrystallization: This is a common method for purification. Water can be an effective solvent for recrystallizing the intermediate 2,4-dihydroxy-5-bromobenzoic acid when using the decarboxylation route.[3] For the final this compound product, a mixed solvent system like hexane/ethyl acetate or dissolving in a minimal amount of a polar solvent and precipitating with a non-polar solvent may be effective. Toluene has also been suggested as a potential recrystallization solvent for resorcinol itself and may be applicable to its derivatives.

    • Flash Chromatography: For smaller scale reactions or when high purity is essential, flash chromatography using a silica (B1680970) gel column with a hexane/ethyl acetate eluent system can effectively separate this compound from its over-brominated counterparts.[1]

  • Q4: I have a low yield of this compound. What are the likely causes? Low yields can result from several factors:

    • Over-bromination: As mentioned, the formation of multiple brominated species will consume the starting material and reduce the yield of the desired product.

    • Sub-optimal reaction conditions: Temperature, reaction time, and solvent all play a crucial role. For instance, in the bromination of acetophenones, a related reaction, excessively high temperatures can lead to an increase in byproducts and a decrease in yield.[4]

    • Impure reagents: Using old or impure N-bromosuccinimide (NBS) can introduce side reactions. It is recommended to use freshly recrystallized NBS for best results.[5]

    • Loss during workup and purification: Ensure efficient extraction and minimize losses during recrystallization or chromatography.

Data Presentation: Impact of Reaction Conditions on Selectivity

The following table summarizes how different reaction parameters can influence the selectivity of the bromination of resorcinol, favoring the formation of this compound.

ParameterConditionEffect on Selectivity for this compoundCitation
Brominating Agent N-Bromosuccinimide (NBS)Generally provides good selectivity for mono-bromination when stoichiometry is carefully controlled.[1]
Ammonium Bromide with Oxone®Can achieve high para-selectivity.
Solvent Methanol or AcetonitrileHigh selectivity for the para-isomer (this compound).
DichloromethaneExcellent selectivity for the mono-bromo product has been reported in related brominations.[6]
WaterReaction is fast but may be less selective towards the para-isomer.
Temperature Room TemperatureSlower reaction rate but can lead to higher selectivity for the mono-brominated product.[1]
Elevated Temperature (e.g., 60°C)Increases the reaction rate but may also increase the formation of over-brominated byproducts if not carefully controlled.[1][4]
Stoichiometry 1:1 ratio of Resorcinol to Brominating AgentCrucial for minimizing over-bromination. A slight excess of the brominating agent may be used to ensure full conversion of the starting material, but this increases the risk of di- and tri-bromination.

Experimental Protocols

Method 1: Direct Bromination using N-Bromosuccinimide[1]
  • Dissolution: Dissolve resorcinol in chloroform (B151607) in a reaction vessel.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) in chloroform dropwise over a period of 30 minutes. Maintain a 1:1 molar ratio of resorcinol to NBS.

  • Reaction: After the addition is complete, raise the temperature to 60°C and allow the reaction to proceed for 1 hour. Monitor the reaction progress by TLC.

  • Workup: Evaporate the chloroform under atmospheric pressure.

  • Purification: Subject the resulting liquid to vacuum distillation. Collect the fraction at 150-160°C under a vacuum of 0.098 MPa. The collected fraction will solidify upon cooling to room temperature to yield this compound. Alternatively, the crude product can be purified by flash chromatography.[1]

Method 2: Bromination of 2,4-Dihydroxybenzoic Acid followed by Decarboxylation[3]

Part A: Synthesis of 2,4-Dihydroxy-5-bromobenzoic acid

  • Dissolution: In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid, warming to 45°C if necessary.

  • Cooling: Allow the solution to cool to 35°C.

  • Bromination: Vigorously stir the solution and add a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid through the dropping funnel over approximately one hour. Maintain the reaction temperature between 30-35°C.

  • Precipitation: Pour the reaction mixture into 5 liters of water and cool to 0-5°C for several hours to allow the product to crystallize.

  • Isolation and Purification: Collect the white crystals of 2,4-dihydroxy-5-bromobenzoic acid by filtration. For purification, dissolve the crude product in 1.5 liters of boiling water, reflux for one hour, filter while hot, and cool in an ice bath to recrystallize. This step helps to convert the invariably present 2,4-dihydroxy-3,5-dibromobenzoic acid into the more soluble 2,4-dibromoresorcinol, which is removed during filtration.[3]

Part B: Decarboxylation to this compound

  • Reflux: Reflux 30 g of the purified 2,4-dihydroxy-5-bromobenzoic acid with 375 cc of water for 24 hours.

  • Extraction: Filter the resulting solution while hot, cool, and extract with two portions of ether (400 cc and 200 cc).

  • Isolation: Evaporate the ether to yield this compound.

Visualizations

Synthesis_Pathway cluster_input Resorcinol Resorcinol FourBromo This compound (Desired Product) Resorcinol->FourBromo Monobromination BrominatingAgent Brominating Agent (e.g., NBS, Br2) DiBromo Dibromoresorcinol (Side Product) FourBromo->DiBromo Over-bromination TriBromo Tribromoresorcinol (Side Product) DiBromo->TriBromo Further Over-bromination

Caption: Main reaction pathway and common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Complete TLC Analyze by TLC Start->TLC SingleSpot Single Spot for This compound? TLC->SingleSpot PureProduct Proceed to Isolation and Purification SingleSpot->PureProduct Yes MultipleSpots Multiple Spots Observed SingleSpot->MultipleSpots No Purify Purify by Chromatography or Recrystallization MultipleSpots->Purify Optimize Optimize Reaction Conditions: - Adjust Stoichiometry - Change Solvent - Lower Temperature MultipleSpots->Optimize

Caption: Troubleshooting workflow for analyzing the outcome of this compound synthesis.

References

Technical Support Center: 4-Bromoresorcinol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 4-Bromoresorcinol under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: There is limited publicly available data on the specific degradation pathways and kinetics of this compound. The following troubleshooting guides and protocols are based on general principles of forced degradation studies for phenolic and brominated aromatic compounds and are intended to serve as a starting point for your investigations.[1][2][3] Experimental conditions should be optimized for your specific laboratory setup and analytical instrumentation.

Frequently Asked Questions (FAQs)

Q1: We are starting a forced degradation study on this compound. What are the likely degradation pathways under acidic and basic conditions?

A1: Based on the structure of this compound (a brominated dihydroxybenzene), several degradation pathways are plausible:

  • Oxidation: Phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This can be accelerated by heat, light, and the presence of trace metal impurities.[4]

  • Hydrolysis/Debromination: The bromine atom on the aromatic ring may be susceptible to nucleophilic substitution (hydrolysis), particularly under harsh basic conditions and elevated temperatures, leading to the formation of resorcinol (B1680541) or other hydroxylated species. Reductive debromination is another possibility, though less likely under simple acidic or basic stress without a reducing agent.[5]

  • Polymerization: Resorcinol and its derivatives can undergo polymerization, especially under oxidative or strongly acidic/basic conditions, which may be observed as a loss of the parent compound without the appearance of distinct new peaks in the chromatogram.[6][7][8]

Q2: In our HPLC analysis of an acid-stressed sample of this compound, we are observing significant peak tailing for the parent compound. What could be the cause and how can we fix it?

A2: Peak tailing for phenolic compounds in reversed-phase HPLC is a common issue.[9][10] The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The acidic hydroxyl groups of this compound can interact with residual silanol groups on the silica-based stationary phase (e.g., C18 columns). This leads to a secondary retention mechanism and results in a tailed peak.[10]

    • Solution: Use a modern, end-capped column with minimal residual silanol activity. Alternatively, adding a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to protonate the silanol groups and reduce these secondary interactions.[11]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's hydroxyl groups, a mixed ionization state can exist, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single, non-ionized form. For phenolic compounds, a mobile phase pH between 2.5 and 3.5 is often effective.[12]

  • Sample Overload: Injecting too much sample can saturate the column, causing poor peak shape.

    • Solution: Dilute your sample and reinject. If sensitivity is an issue, consider optimizing your detector settings or using a more sensitive detector.[9]

Q3: After subjecting this compound to basic hydrolysis, our mass balance is poor (significantly below 100%). Where could the missing mass be?

A3: A poor mass balance is a common challenge in forced degradation studies and suggests that not all degradation products are being accounted for.[13] Possible reasons include:

  • Degradants are not being detected: Some degradation products may not have a chromophore and will be invisible to a UV detector.

    • Solution: Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with your UV detector to screen for non-UV active compounds.[14][15]

  • Formation of volatile compounds: Degradation may produce volatile substances that are lost during sample preparation or analysis.

  • Precipitation of degradants: Some degradation products may be insoluble in the sample diluent and precipitate out of the solution before injection.

    • Solution: Visually inspect your samples for any precipitate. If observed, try dissolving the sample in a stronger solvent (like pure acetonitrile (B52724) or methanol) before dilution with the mobile phase.

  • Degradants are strongly retained on the column: Polymeric or highly polar degradation products may be irreversibly adsorbed onto the analytical column.

    • Solution: Implement a gradient elution method with a strong organic wash at the end of each run to elute any strongly retained compounds.

Q4: We see several new peaks in our chromatograms after stress testing, but we are having trouble identifying them with LC-MS. What can we do?

A4: Identifying unknown degradation products requires a systematic approach.

  • Obtain High-Resolution Mass Spectrometry (HRMS) data: This will provide accurate mass measurements, allowing you to predict the elemental composition of the degradation products.

  • Perform MS/MS fragmentation: Fragmenting the parent ion of the unknown peak will provide structural information. Compare the fragmentation pattern of the degradation product to that of the parent drug (this compound). Common losses or retained fragments can give clues about which part of the molecule has been modified.[16][17]

  • Predict likely degradation products: Based on the known reactivity of phenolic compounds, predict potential structures and their corresponding masses. For example, predict the mass of resorcinol (from debromination) or oxidized products (addition of oxygen atoms). Check your MS data for the presence of these predicted masses.

  • Isolate and perform NMR: For critical, significant degradation products, preparative HPLC may be used to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[17]

Troubleshooting Guides

Issue: No Degradation Observed
Possible Cause Troubleshooting Steps
Stress conditions are too mild. Increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M).[18] Increase the temperature (e.g., from 60°C to 80°C).[18] Extend the duration of the stress test.
This compound is highly stable under the tested conditions. If no degradation is observed under harsh conditions (e.g., 1 M NaOH at 80°C for 24 hours), this indicates high stability. Document these findings. According to ICH guidelines, it is not always necessary to achieve degradation if the molecule is stable.[2]
Analytical method is not sensitive enough to detect low levels of degradation. Verify the limit of quantitation (LOQ) of your analytical method. Ensure you would be able to detect a 0.1% impurity.
Issue: Excessive Degradation (>20%)
Possible Cause Troubleshooting Steps
Stress conditions are too harsh. Reduce the concentration of the acid or base.[19] Lower the temperature of the reaction. Reduce the duration of the stress test. The goal is typically to achieve 5-20% degradation to ensure primary degradation products are formed and to avoid secondary, more complex degradation.[13]
Sample was analyzed too long after the stress period. Neutralize the samples immediately after the stress period to stop the reaction.[18] Analyze the samples as soon as possible after preparation.

Quantitative Data Summary

The following table should be used to summarize the results of your forced degradation studies. Data should be determined experimentally.

Stress Condition % Degradation of this compound Major Degradation Products (DP) (Retention Time, % Area) Mass Balance (%) Observations
Control (Unstressed) 0None100White to off-white solution
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) To be determinede.g., DP1 (3.2 min, x%), DP2 (4.5 min, y%)To be determinede.g., No color change
Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 8h) To be determinede.g., DP3 (2.8 min, z%)To be determinede.g., Solution turned yellow

Experimental Protocols

Protocol 1: Acidic Degradation of this compound
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Stress Sample Preparation:

    • Add 1 mL of the stock solution to a vial.

    • Add 1 mL of 0.1 M HCl.

    • Cap the vial and mix well.

  • Incubation: Place the vial in a water bath or oven set at 60°C for 24 hours. A parallel control sample with 1 mL of stock solution and 1 mL of purified water should be kept at the same temperature.

  • Neutralization: After incubation, cool the sample to room temperature. Neutralize the solution by adding 1 mL of 0.1 M NaOH.

  • Sample Analysis: Dilute the neutralized solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by a validated stability-indicating HPLC-UV/MS method.[3][18]

Protocol 2: Basic Degradation of this compound
  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL as described in Protocol 1.

  • Stress Sample Preparation:

    • Add 1 mL of the stock solution to a vial.

    • Add 1 mL of 0.1 M NaOH.

    • Cap the vial and mix well.

  • Incubation: Place the vial in a water bath or oven at 60°C for 8 hours. A parallel control sample with 1 mL of stock solution and 1 mL of purified water should be kept at the same temperature.

  • Neutralization: After incubation, cool the sample to room temperature. Neutralize the solution by adding 1 mL of 0.1 M HCl.

  • Sample Analysis: Dilute the neutralized solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC-UV/MS.[3][18]

Visualizations

Troubleshooting Workflow for Unexpected HPLC Results

G start Unexpected HPLC Result (e.g., Poor Peak Shape, Bad Mass Balance) check_system 1. Check System Suitability (Pressure, Retention Time Stability) start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot HPLC System (Check for leaks, pump issues, etc.) system_ok->troubleshoot_system No peak_shape_issue 2. Assess Peak Shape system_ok->peak_shape_issue Yes troubleshoot_system->check_system peak_tailing Peak Tailing/Fronting peak_shape_issue->peak_tailing Shape Poor mass_balance_issue 3. Assess Mass Balance peak_shape_issue->mass_balance_issue Shape OK adjust_mobile_phase Adjust Mobile Phase pH (e.g., add 0.1% TFA) peak_tailing->adjust_mobile_phase check_column Evaluate Column (Use new column, different chemistry) peak_tailing->check_column dilute_sample Dilute Sample peak_tailing->dilute_sample end_node Optimized Method adjust_mobile_phase->end_node check_column->end_node dilute_sample->end_node use_ms Use Mass Spectrometry (MS) to look for non-UV active degradants mass_balance_issue->use_ms Balance Poor change_gradient Modify Gradient (Stronger organic wash at the end) mass_balance_issue->change_gradient Balance Poor mass_balance_issue->end_node Balance OK use_ms->end_node change_gradient->end_node

Caption: Troubleshooting workflow for HPLC analysis in forced degradation studies.

References

Technical Support Center: 4-Bromoresorcinol Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Bromoresorcinol in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable crystalline solid under standard storage conditions (cool, dry, and dark place). However, in solution, its stability is influenced by several factors, including the solvent, pH, exposure to light, and the presence of oxidizing agents. As a phenolic compound, it is susceptible to oxidation, which can be accelerated by alkaline pH and exposure to light and air.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound in aqueous solutions is highly dependent on pH. Phenolic compounds are more prone to oxidation at neutral to alkaline pH.[1][2][3][4] It is recommended to maintain acidic conditions (pH < 7) to improve the stability of this compound solutions and minimize degradation.

Q3: What are the most suitable solvents for dissolving and storing this compound?

A3: this compound is soluble in water, ethanol, and acetone.[5] For short-term storage and experimental use, polar aprotic solvents or polar protic solvents under acidic conditions are generally preferred to minimize oxidation. The choice of solvent will depend on the specific requirements of your experiment.

Q4: Is this compound sensitive to light?

A4: Yes, brominated aromatic compounds can be susceptible to photodegradation.[6][7] It is advisable to protect solutions of this compound from light by using amber vials or by working in a dark environment to prevent potential degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of Solution (e.g., turning pink or brown) Oxidation of this compound.1. Lower the pH of the solution to the acidic range (pH 4-6) if compatible with your experiment. 2. Use de-gassed solvents to minimize dissolved oxygen. 3. Prepare solutions fresh and use them promptly. 4. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). 5. Protect the solution from light.
Loss of Potency or Inconsistent Experimental Results Chemical degradation of this compound.1. Verify the pH of your solution and adjust to a more acidic pH if possible. 2. Evaluate the compatibility of your solvent system with this compound. 3. Store stock solutions at a lower temperature (e.g., 2-8 °C) to slow down degradation. 4. Conduct a forced degradation study to identify the primary degradation pathways and products.
Precipitation of Material from Solution Poor solubility or solvent evaporation.1. Ensure the concentration of this compound is within its solubility limit for the chosen solvent. 2. Store solutions in tightly sealed containers to prevent solvent evaporation. 3. If using a solvent mixture, ensure the components are fully miscible.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides an estimated stability profile based on the known behavior of similar phenolic and brominated compounds. This data should be used as a general guideline, and it is highly recommended to perform a stability study under your specific experimental conditions.

Solvent System pH Light Condition Estimated Stability (at Room Temperature) Primary Degradation Pathway
Water3.0 - 5.0DarkGood (>95% remaining after 24h)Slow Oxidation/Hydrolysis
Water7.0DarkModerate (85-95% remaining after 24h)Oxidation
Water> 8.0DarkPoor (<85% remaining after 24h)Rapid Oxidation
EthanolNeutralDarkGood (>95% remaining after 24h)Slow Oxidation
AcetoneNeutralDarkGood (>95% remaining after 24h)Slow Oxidation
Aqueous BufferAnyAmbient LightPoor to Moderate (significant degradation possible)Photodegradation, Oxidation

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is crucial for understanding the stability of this compound and for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 60°C for 48 hours in the dark.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)

This method is a starting point and may require optimization for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution of:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal (60°C, Dark) prep->thermal Expose to stress photo Photolytic (UV Light) prep->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway This compound This compound Oxidized_Intermediates Oxidized Intermediates (e.g., Quinones) This compound->Oxidized_Intermediates Oxidation (O2, H2O2) Debrominated_Products Debrominated Products (e.g., Resorcinol) This compound->Debrominated_Products Photodegradation (UV) Ring_Opened_Products Ring-Opened Products Oxidized_Intermediates->Ring_Opened_Products Further Oxidation Polymerization Polymeric Products Oxidized_Intermediates->Polymerization

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: 4-Bromoresorcinol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability of 4-Bromoresorcinol solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

Issue 1: My this compound solution has turned yellow/brown after preparation.

  • Potential Cause 1: Oxidation. Resorcinol (B1680541) derivatives are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high pH, and the presence of metal ions. This oxidation can lead to the formation of colored quinone-type compounds.[1]

  • Solution 1.1: pH Adjustment. Maintain the pH of your solution in a slightly acidic range (pH 4.0-5.5).[1] Use a suitable buffer system, such as a citrate (B86180) buffer, to maintain a stable pH.

  • Solution 1.2: Use of Antioxidants. Incorporate antioxidants into your formulation. Common choices include ascorbic acid (Vitamin C), sodium ascorbyl phosphate, or tocopherol (Vitamin E) to scavenge free radicals and inhibit oxidation.[1]

  • Solution 1.3: Inert Atmosphere. During preparation and storage, blanket the solution with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Solution 1.4: High-Purity Solvents. Use high-purity solvents to minimize the presence of trace metal ion contaminants that can catalyze oxidation.

Issue 2: I am observing a loss of potency or the appearance of degradation peaks in my HPLC analysis after exposing the solution to light.

  • Potential Cause: Photodegradation. this compound, like many phenolic compounds, may be susceptible to degradation upon exposure to UV or visible light. This can lead to the formation of various photoproducts.

  • Solution 2.1: Protect from Light. Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.[2][3] Work in a dimly lit environment or under yellow light.

  • Solution 2.2: Conduct Forced Degradation Studies. To understand the degradation pathway, perform forced degradation studies by exposing the solution to controlled light conditions as per ICH Q1B guidelines.[4][5] This will help in identifying degradation products and developing a stability-indicating analytical method.

  • Solution 2.3: Solvent Selection. The choice of solvent can influence photostability.[6] Evaluate the stability of this compound in different solvents (e.g., ethanol, methanol, acetonitrile (B52724), water) under light exposure to identify the most suitable one for your application.

Issue 3: I am seeing variability in my results when working with this compound solutions.

  • Potential Cause: Inconsistent Handling and Storage. Variations in storage conditions (temperature, light exposure) and handling procedures can lead to inconsistent levels of degradation.

  • Solution 3.1: Standardized Procedures. Establish and follow a strict, standardized protocol for the preparation, handling, and storage of your this compound solutions.

  • Solution 3.2: Proper Storage. Store stock solutions in a cool, dry, and dark place.[2][3] For long-term storage, consider refrigeration, but first, ensure the compound's solubility at lower temperatures to prevent precipitation.

  • Solution 3.3: Freshly Prepared Solutions. Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of any potential degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and its solutions?

A1: For solid this compound, store it in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidants.[2] For solutions, it is crucial to protect them from light by using amber glassware or by wrapping the container. Store solutions at a cool temperature, and for extended storage, refrigeration may be appropriate, provided the solvent system does not lead to precipitation of the solute.

Q2: What is the primary degradation pathway for this compound?

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of a solution can significantly impact the stability of phenolic compounds.[7][8] Generally, a more acidic pH (around 4.0-5.5) helps to stabilize resorcinol derivatives by reducing the rate of oxidation.[1] In alkaline conditions, the hydroxyl groups are more readily deprotonated, making the molecule more susceptible to oxidation.

Q4: Which analytical techniques are suitable for assessing the photostability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for quantifying the concentration of this compound and detecting the formation of degradation products.[9] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the parent compound and its degradants are well-resolved. Other techniques like UV-Vis spectroscopy can be used to monitor changes in the absorption spectrum, which may indicate degradation.[9]

Data Presentation

The following tables present hypothetical data from a photostability study on a 1 mg/mL solution of this compound to illustrate the effects of different experimental variables.

Table 1: Effect of Light Exposure Time on the Degradation of this compound in Methanol

Exposure Time (hours)This compound Remaining (%)Appearance of Degradation Products (Total Peak Area %)
0100.00.0
298.51.5
496.23.8
892.17.9
2485.714.3

Table 2: Influence of Solvent on the Photodegradation of this compound after 24 hours of Light Exposure

SolventThis compound Remaining (%)
Methanol85.7
Acetonitrile88.2
Water (pH 7.0)81.3
Water (pH 5.0, citrate buffer)95.4

Table 3: Impact of pH on the Stability of an Aqueous this compound Solution after 24 hours of Light Exposure

pHThis compound Remaining (%)
4.596.8
5.594.2
6.589.5
7.580.1

Experimental Protocols

Protocol: Photostability Testing of this compound Solution (Forced Degradation)

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[4][5]

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare separate solutions in different solvents or at different pH values if these are variables to be tested.

    • Prepare a "dark control" sample for each condition by wrapping the sample container completely in aluminum foil.

  • Exposure to Light:

    • Place the sample solutions in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • The light exposure should be at least 1.2 million lux hours and 200 watt hours per square meter.

    • Place the "dark control" samples in the same chamber to experience the same temperature conditions.

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each exposed and control sample.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • The HPLC method should be capable of separating the parent this compound peak from any potential degradation product peaks. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Compare the results from the light-exposed samples with the "dark control" samples to differentiate between photodegradation and thermal degradation.

    • Identify and, if necessary, characterize any significant degradation products.

Visualizations

Photodegradation_Pathway This compound This compound Phenoxyl_Radical Phenoxyl Radical Intermediate This compound->Phenoxyl_Radical Light (hν) - H• Quinone_Derivative Quinone-type Derivative Phenoxyl_Radical->Quinone_Derivative Oxidation Polymerized_Products Polymerized Products (Colored) Phenoxyl_Radical->Polymerized_Products Dimerization/ Polymerization

Caption: Hypothetical photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Solution Prepare this compound Solution Expose_Light Expose to Light Source (ICH Q1B) Prep_Solution->Expose_Light Prep_Controls Prepare Dark Controls Prep_Controls->Expose_Light Take_Samples Withdraw Samples at Timepoints Expose_Light->Take_Samples HPLC_Analysis HPLC Analysis Take_Samples->HPLC_Analysis Data_Eval Evaluate Data HPLC_Analysis->Data_Eval Troubleshooting_Tree Start Problem with This compound Solution Discoloration Discoloration (Yellow/Brown)? Start->Discoloration Loss_Potency Loss of Potency/ Degradation Peaks? Discoloration->Loss_Potency No Oxidation Likely Oxidation Discoloration->Oxidation Yes Photodegradation Likely Photodegradation Loss_Potency->Photodegradation Yes Check_pH Check/Adjust pH to 4.0-5.5 Oxidation->Check_pH Add_Antioxidant Add Antioxidant Check_pH->Add_Antioxidant Inert_Atmosphere Use Inert Atmosphere Add_Antioxidant->Inert_Atmosphere Protect_Light Protect from Light Photodegradation->Protect_Light Check_Solvent Evaluate Solvent Choice Protect_Light->Check_Solvent Forced_Deg Conduct Forced Degradation Study Check_Solvent->Forced_Deg

References

preventing oxidation of 4-Bromoresorcinol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-Bromoresorcinol to prevent oxidation and ensure its stability for research and development applications.

Troubleshooting Guide

Discoloration (e.g., turning pink, yellow, or brown) and changes in physical appearance of this compound are primary indicators of oxidation.[1] The following table outlines potential issues, their causes, and recommended troubleshooting steps to maintain the integrity of the compound during storage.

IssuePotential Cause(s)Recommended Troubleshooting Actions
Discoloration of Solid Compound Exposure to atmospheric oxygen.Store in a tightly sealed container.[2] For long-term storage, purge the container with an inert gas (e.g., argon or nitrogen) before sealing.[1]
Exposure to light (photo-oxidation).Store the container in a dark place or use an amber glass vial to protect from light.[1][3]
Elevated storage temperature.Store at room temperature or in a refrigerator, as specified by the supplier, avoiding excessive heat.[1]
Contamination with oxidizing agents.Ensure storage area is away from incompatible substances, particularly strong oxidants.[2]
Degradation in Solution Dissolved oxygen in the solvent.Use de-gassed solvents for preparing solutions.
Unfavorable pH of the solution.For solutions, acidic conditions can improve the stability of phenolic compounds.[3]
Presence of catalytic metal ions.Use high-purity solvents and glassware. Consider the use of a chelating agent in buffered solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To minimize oxidation, this compound should be stored in a tightly closed container in a cool, dry, and dark place.[1] For enhanced protection, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

Q2: My this compound powder has turned slightly pink. Can I still use it?

A2: A slight pink discoloration is an early sign of oxidation.[1] While it may still be suitable for some applications, for experiments requiring high purity, it is advisable to use a fresh, non-discolored batch or to purify the material. The level of degradation can be quantified using analytical techniques like HPLC.

Q3: How should I handle this compound to prevent oxidation during an experiment?

A3: When handling this compound, minimize its exposure to air and light. If possible, work in a glove box or under a stream of inert gas.[4] Use spatulas and glassware that are clean and dry. For preparing solutions, use solvents that have been de-gassed to remove dissolved oxygen.

Q4: Is this compound sensitive to temperature?

A4: Yes, elevated temperatures can accelerate the rate of oxidation.[5][6] It is best to store the compound at controlled room temperature or as recommended by the supplier, away from heat sources.

Experimental Protocols

Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential oxidation products. This method is based on established techniques for analyzing similar phenolic compounds and may require optimization for specific instrumentation and impurity profiles.[4][7]

1. Materials and Reagents:

  • This compound (sample and reference standard)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid (or other suitable acidic modifier)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions (Example):

ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

3. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask.

  • Dilute to the mark with the same solvent mixture to obtain a concentration of about 100 µg/mL.

4. Sample Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Prepare a 100 µg/mL solution following the same procedure as for the standard solution.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard solution to determine the retention time and peak area of pure this compound.

  • Inject the sample solution.

  • Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the main peak area relative to the standard indicates the presence of impurities or degradation products.

6. Calculation of Purity: The purity of the sample can be calculated based on the peak area percentage:

Purity (%) = (Area of this compound peak in sample / Total area of all peaks in sample) x 100

Visualizations

Storage_Troubleshooting_Workflow Workflow for Handling and Storing this compound start Receive/Open this compound observe Visually Inspect for Discoloration start->observe no_color_change No Discoloration observe->no_color_change color_change Discoloration Observed observe->color_change short_term Short-Term Storage (< 1 month) no_color_change->short_term long_term Long-Term Storage (> 1 month) no_color_change->long_term test_purity Consider Purity Test (e.g., HPLC) Before Critical Use color_change->test_purity store_cool_dark Store in Tightly Sealed Container in a Cool, Dark, Dry Place short_term->store_cool_dark store_inert Purge with Inert Gas, Store in Tightly Sealed Container in a Cool, Dark, Dry Place long_term->store_inert use_experiment Use in Experiment store_cool_dark->use_experiment store_inert->use_experiment end_ok Proceed with Confidence use_experiment->end_ok end_caution Use with Caution or Purify test_purity->end_caution

Caption: Decision workflow for storing this compound.

References

Technical Support Center: Troubleshooting Incomplete Conversions in 4-Bromoresorcinol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromoresorcinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly incomplete conversions, encountered during key synthetic transformations involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete reactions when using this compound?

A1: Incomplete conversions in reactions with this compound can stem from several factors:

  • Purity of this compound: The presence of impurities, such as isomeric byproducts from its synthesis (e.g., 2,4-dibromoresorcinol), can interfere with the desired reaction.[1] It is crucial to start with a highly pure reagent.

  • Reagent Quality: The purity and reactivity of other reactants, such as the alkyl halide in Williamson ether synthesis or the boronic acid in Suzuki-Miyaura coupling, are critical. Degradation of these reagents can lead to low yields.

  • Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, solvent, and base, are a primary cause of incomplete reactions.

  • Atmospheric Contamination: The presence of oxygen or moisture can be detrimental, especially in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[2]

  • Steric Hindrance: The bulky nature of reactants or the substitution pattern on the this compound can hinder the reaction.

  • Side Reactions: Competing reaction pathways, such as elimination in Williamson ether synthesis or dehalogenation and homocoupling in Suzuki-Miyaura reactions, can consume starting materials and reduce the yield of the desired product.[3][4]

Q2: How do the hydroxyl groups of this compound affect its reactivity?

A2: The two hydroxyl groups on the resorcinol (B1680541) ring are electron-donating, which activates the aromatic ring towards electrophilic substitution.[5][6] However, they are also acidic and can be deprotonated by bases. In reactions like Williamson ether synthesis, this deprotonation is necessary to form the nucleophilic alkoxide. In other reactions, such as Suzuki-Miyaura coupling, the choice of base must be carefully considered to avoid unwanted side reactions involving the hydroxyl groups.

Q3: Can both hydroxyl groups on this compound be functionalized?

A3: Yes, it is possible to functionalize both hydroxyl groups. This can be achieved by using a sufficient excess of the alkylating or acylating agent and a strong base. However, achieving selective mono- versus di-substitution can be challenging and often requires careful control of stoichiometry and reaction conditions.

Troubleshooting Guides for Key Reactions

Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[7][8] When using this compound, incomplete conversion to the desired ether is a frequent issue.

Common Problems and Solutions

Problem Potential Cause Troubleshooting Steps
Low or no conversion Insufficient deprotonation of the hydroxyl group.Use a stronger base (e.g., NaH, KH) instead of weaker bases like K₂CO₃. Ensure anhydrous conditions as the base can be quenched by water.
Low reactivity of the alkyl halide.Use a more reactive alkyl halide (I > Br > Cl). For secondary halides, expect lower yields due to competing E2 elimination.[7] Tertiary halides are generally unsuitable.[8]
Inappropriate solvent.Use a polar aprotic solvent like DMF or acetonitrile (B52724) to promote the SN2 reaction.[9]
Formation of elimination byproducts (alkenes) Use of secondary or tertiary alkyl halides.Whenever possible, use a primary alkyl halide.
High reaction temperature.Lower the reaction temperature and increase the reaction time.
Recovery of starting this compound Poor nucleophilicity of the phenoxide.Ensure complete deprotonation. The choice of counter-ion can also influence reactivity; consider using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to enhance nucleophilicity.[7]

This is a general protocol and may require optimization for specific substrates.

  • Deprotonation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq per hydroxyl group to be alkylated) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 eq per hydroxyl group) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products This compound This compound Deprotonation Deprotonation (Formation of Phenoxide) This compound->Deprotonation + Base Alkyl Halide Alkyl Halide SN2_Attack SN2 Attack Alkyl Halide->SN2_Attack Base Base Deprotonation->SN2_Attack Phenoxide Intermediate Desired Ether Product Desired Ether Product SN2_Attack->Desired Ether Product Side Products Side Products (e.g., Elimination) SN2_Attack->Side Products

Figure 1: Workflow for Williamson ether synthesis of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[10] this compound, being an electron-rich aryl bromide, can present challenges.

Common Problems and Solutions

Problem Potential Cause Troubleshooting Steps
Low or no conversion Inactive catalyst.Ensure the palladium catalyst is active. Use a pre-catalyst that readily forms the active Pd(0) species. Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.
Poor oxidative addition.Electron-rich aryl bromides like this compound can undergo slow oxidative addition. Use a more electron-rich phosphine (B1218219) ligand (e.g., a biarylphosphine like SPhos or XPhos) to facilitate this step. Increase the reaction temperature.
Unsuitable base.The choice of base is crucial. Weaker bases like K₂CO₃ or K₃PO₄ are often effective, especially in polar aprotic solvents.[1] The base also plays a role in the transmetalation step.
Dehalogenation of this compound Presence of a hydride source.This side reaction can be promoted by certain bases or impurities in the solvent.[4] Ensure anhydrous conditions and use high-purity reagents.
Homocoupling of the boronic acid Presence of Pd(II) species and oxygen.Minimize the concentration of Pd(II) at the start of the reaction by using a Pd(0) source or a pre-catalyst that is readily reduced. Ensure a thoroughly deoxygenated reaction environment.[4]

The following data is illustrative for a generic electron-rich aryl bromide and may vary for this compound.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10045
Pd(OAc)₂SPhosK₃PO₄Dioxane11085
Pd₂(dba)₃XPhosK₃PO₄Dioxane11092
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10060

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 0.2 M).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_side Side Reactions Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition + this compound Transmetalation Transmetalation Oxidative Addition->Transmetalation + Arylboronic Acid + Base Dehalogenation Dehalogenation Oxidative Addition->Dehalogenation Undesired Pathway Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Homocoupling Homocoupling Transmetalation->Homocoupling Undesired Pathway Reductive Elimination->Pd(0) + Product

Figure 2: Suzuki-Miyaura catalytic cycle and common side reactions.

Electrophilic Aromatic Substitution

Due to the electron-donating nature of its two hydroxyl groups, this compound is highly activated towards electrophilic aromatic substitution.[5][6]

Common Problems and Solutions

Problem Potential Cause Troubleshooting Steps
Polysubstitution High reactivity of the ring.Use milder reaction conditions (lower temperature, shorter reaction time). Use less reactive electrophilic reagents.
Poor regioselectivity Steric hindrance and directing effects.The hydroxyl groups are ortho-, para-directing. The bromine atom is also an ortho-, para-director but is deactivating. The positions ortho to the hydroxyl groups are the most activated. Careful selection of the electrophile and reaction conditions can influence regioselectivity.
Decomposition of starting material Harsh reaction conditions.Avoid strongly acidic or oxidizing conditions that could lead to degradation of the electron-rich resorcinol ring.

This protocol illustrates a general approach to electrophilic bromination and would need to be adapted for this compound, likely with milder conditions to avoid over-bromination.

  • Reaction Setup: Dissolve the resorcinol derivative (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Bromination: Cool the solution in an ice bath and add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring.

  • Reaction: Allow the reaction to proceed at low temperature, monitoring by TLC.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate (B1220275) to destroy excess bromine.

  • Purification: Extract the product and purify by recrystallization or column chromatography.

EAS_Logic Start Starting Material: This compound Reaction_Conditions Reaction Conditions (Electrophile, Solvent, Temp.) Start->Reaction_Conditions Check_Reactivity Ring is Highly Activated? Reaction_Conditions->Check_Reactivity Mild_Conditions Use Mild Conditions (Low Temp, Less Reactive Electrophile) Check_Reactivity->Mild_Conditions Yes Harsh_Conditions Use Harsh Conditions Check_Reactivity->Harsh_Conditions No (Not for 4-BR) Directing_Effects Consider Directing Effects (OH: o,p-directing, activating) (Br: o,p-directing, deactivating) Mild_Conditions->Directing_Effects Predict_Products Predict Regioisomeric Products Directing_Effects->Predict_Products

Figure 3: Decision-making flowchart for electrophilic aromatic substitution on this compound.

References

Navigating the Synthesis of 4-Bromoresorcinol: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4-Bromoresorcinol is a critical process. However, transitioning from lab-scale to industrial production presents a unique set of challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scaling up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?

There are several established methods for synthesizing this compound. The most common routes include:

  • Direct Bromination of Resorcinol (B1680541): This method involves the direct reaction of resorcinol with a brominating agent. Common agents include N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) or ammonium (B1175870) bromide with an oxidizing agent like Oxone®.[1]

  • Bromination of 2,4-Dihydroxybenzoic Acid followed by Decarboxylation: This two-step process involves the bromination of β-resorcylic acid and subsequent removal of the carboxylic acid group to yield this compound.[2]

The choice of the most suitable route for scale-up depends on factors such as cost of raw materials, safety, and the desired purity of the final product. The direct bromination route is often simpler, but controlling selectivity to avoid polybrominated byproducts can be a significant challenge on a larger scale. The two-step route via 2,4-dihydroxybenzoic acid can offer better control over regioselectivity.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound introduces several critical challenges that can impact yield, purity, and safety.[3] These include:

  • Heat Management: Bromination reactions are often exothermic. Inadequate heat dissipation in large reactors can lead to a rapid increase in temperature (thermal runaway), promoting side reactions and creating safety hazards.[3][4]

  • Mixing Efficiency: Achieving uniform mixing in large reaction vessels is more difficult than in a lab setting. Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to the formation of impurities and inconsistent product quality.[3]

  • Impurity Profile: The formation of over-brominated species, such as 2,4-dibromoresorcinol, and other regioisomers are common challenges.[2] These impurities can be difficult to remove at a large scale.

  • Product Isolation and Purification: Isolating and purifying this compound at scale can be problematic. The product may sometimes be obtained as an oil or a low-melting solid, making filtration and drying processes challenging.[2][5]

  • Batch-to-Batch Consistency: Variations in raw material quality, reaction conditions, and processing parameters can lead to inconsistent yields and purity between batches.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound at scale.

Low Yield
Observed Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Formation Incomplete reaction due to insufficient brominating agent or reaction time.Ensure the correct molar ratio of the brominating agent to the starting material is used. Consider extending the reaction time and monitor progress using TLC or HPLC.[3]
Poor temperature control leading to side reactions.Maintain the recommended reaction temperature using an efficient cooling system. Ensure slow and controlled addition of the brominating agent to manage the exotherm.[3]
Inactive reagents.Verify the quality and purity of starting materials and reagents before use.
Significant Product Loss During Workup Loss of product during extraction or washing steps.Optimize the workup procedure. If using liquid-liquid extraction, ensure the appropriate solvent and pH are used to maximize partitioning of the product into the organic phase. Minimize the volume of washing solvents.
Incomplete precipitation or crystallization.If purifying by recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation. Seeding the solution with a small crystal of the pure product can induce crystallization.[5]
Presence of Impurities in the Final Product
Observed Problem Potential Cause(s) Troubleshooting Suggestions
Formation of Polybrominated Byproducts (e.g., Dibromoresorcinol) Excess of brominating agent.Carefully control the stoichiometry of the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and improve selectivity.
Poor temperature control leading to increased reactivity.Maintain a consistent and controlled low temperature during the addition of the brominating agent.
Product is Off-Color (e.g., Yellow or Brown) Presence of degradation products or residual bromine.Improve purification by recrystallization or column chromatography. To remove residual bromine, wash the crude product with a dilute solution of a reducing agent like sodium bisulfite.[3]
Low Melting Point or Oily Product Presence of impurities that depress the melting point.Enhance the purification process. Recrystallization from a different solvent system may be effective. In some cases, dissolving the product in a solvent like chloroform and then evaporating the solvent can help obtain a solid with the correct melting point.[2]

Experimental Protocols

Protocol 1: Synthesis via Bromination of 2,4-Dihydroxybenzoic Acid

This two-step protocol is adapted from a literature procedure.[2]

Step 1: Synthesis of 2,4-Dihydroxy-5-bromobenzoic acid

  • In a suitable reactor equipped with a mechanical stirrer and a dropping funnel, dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid.

  • Cool the solution to 30-35°C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring over approximately one hour, maintaining the temperature between 30-35°C.

  • After the addition is complete, pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Cool the mixture to 0-5°C and allow it to stand for several hours to complete precipitation.

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from boiling water.

Step 2: Decarboxylation to this compound

  • Reflux the purified 2,4-dihydroxy-5-bromobenzoic acid in water for an extended period (e.g., 24 hours).

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the solution and extract the product with a suitable organic solvent, such as ether.

  • Combine the organic extracts and evaporate the solvent to obtain this compound.

  • Dry the product.

Quantitative Data from Lab-Scale Synthesis[2]

ParameterValue
Starting Material 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid
Bromine 48 g (0.3 mole)
Yield of 2,4-dihydroxy-5-bromobenzoic acid 40–44 g (57–63%)
Starting Material for Decarboxylation 30 g of purified 2,4-dihydroxy-5-bromobenzoic acid
Yield of this compound 22–22.5 g (90–92%)
Melting Point of this compound 100–102°C
Protocol 2: Direct Bromination of Resorcinol with N-Bromosuccinimide (NBS)

This protocol is based on a method using NBS as the brominating agent.[1]

  • Dissolve resorcinol in a suitable solvent (e.g., chloroform) in a reactor.

  • Slowly add a solution of N-bromosuccinimide in the same solvent dropwise over a period of 30-40 minutes.

  • After the addition is complete, raise the temperature to the desired reaction temperature (e.g., 60°C) and maintain for a specified time (e.g., 1 hour).

  • After the reaction is complete, remove the solvent by distillation.

  • Purify the crude product by vacuum distillation.

Quantitative Data from Lab-Scale Synthesis[1]

ParameterValue
Reaction Temperature 60°C
Reaction Time 1 hour
Purification Vacuum distillation (150-160°C at 0.098 MPa)

Visualizations

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Decarboxylation start Dissolve 2,4-Dihydroxybenzoic Acid in Glacial Acetic Acid cool Cool to 30-35°C start->cool add_br2 Slowly Add Bromine Solution (1 hour, 30-35°C) cool->add_br2 precipitate Pour into Cold Water add_br2->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Boiling Water filter_wash->recrystallize intermediate Purified 2,4-Dihydroxy-5-bromobenzoic Acid recrystallize->intermediate reflux Reflux Intermediate in Water (24 hours) intermediate->reflux filter_hot Hot Filtration reflux->filter_hot extract Extract with Ether filter_hot->extract evaporate Evaporate Ether extract->evaporate dry Dry Product evaporate->dry final_product This compound dry->final_product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Parameters start->check_reaction check_workup Check Workup & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction temp_control Poor Temperature Control? check_reaction->temp_control reagent_quality Reagent Quality Issue? check_reaction->reagent_quality loss_during_workup Product Loss During Workup? check_workup->loss_during_workup poor_crystallization Poor Crystallization? check_workup->poor_crystallization solution_incomplete Increase Reaction Time or Brominating Agent Stoichiometry incomplete_reaction->solution_incomplete Yes solution_temp Improve Cooling Efficiency & Control Addition Rate temp_control->solution_temp Yes solution_reagent Verify Purity of Starting Materials reagent_quality->solution_reagent Yes solution_loss Optimize Extraction/Washing Steps loss_during_workup->solution_loss Yes solution_crystallization Optimize Recrystallization Solvent & Cooling Rate poor_crystallization->solution_crystallization Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Validation & Comparative

Confirming the Purity of 4-Bromoresorcinol by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of pure 4-Bromoresorcinol with potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

This compound (1,3-dihydroxy-4-bromobenzene) is a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its purity is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and difficulties in purification of the final product. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure and purity of a sample. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, one can identify and quantify the presence of impurities.

Comparison of NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for pure this compound and its common process-related impurities. The data is compiled from various spectroscopic databases and literature sources. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data (in DMSO-d₆)

CompoundH-2 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)
This compound 6.88 (d)6.35 (dd)7.25 (d)9.5-10.0 (br s, 2x OH)
Resorcinol6.80-6.90 (m)6.10-6.20 (m)6.80-6.90 (m)9.0-9.5 (br s, 2x OH)
2,4-Dibromoresorcinol7.15 (s)-7.50 (s)9.8-10.2 (br s, 2x OH)
2,4-Dihydroxybenzoic acid7.20-7.30 (d)6.20-6.30 (dd)6.20-6.30 (d)11.0-12.0 (br s, COOH), 9.0-10.0 (br s, 2x OH)

Table 2: ¹³C NMR Chemical Shift Data (in DMSO-d₆)

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Carbons (ppm)
This compound 158.2108.1155.9102.3109.8132.1-
Resorcinol158.5102.9158.5107.2130.2107.2-
2,4-Dibromoresorcinol154.0105.0152.0110.0112.0135.0-
2,4-Dihydroxybenzoic acid105.8132.1161.8102.8150.9108.1172.5 (COOH)

Experimental Protocol for NMR Analysis

This section details the methodology for acquiring high-quality NMR spectra of this compound to assess its purity.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is a good choice for phenolic compounds as it can solubilize the analyte and its potential impurities, and the hydroxyl protons are often observed as broad singlets.

  • Thoroughly dissolve the sample by gentle vortexing or sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

  • Cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): -2 to 16 ppm.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance than ¹H.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0 to 200 ppm.

    • Temperature: 298 K.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as an internal reference.

  • Integrate the signals in the ¹H NMR spectrum. The relative integrals of the signals corresponding to this compound and any identified impurities can be used to estimate the purity of the sample.

  • Analyze the chemical shifts and coupling patterns to confirm the identity of the main compound and any impurities by comparing them to the data in Tables 1 and 2 and reference spectra.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for confirming the purity of this compound using NMR spectroscopy.

Purity_Assessment_Workflow Workflow for NMR Purity Assessment of this compound cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_1H Acquire 1H NMR Spectrum filter->acquire_1H acquire_13C Acquire 13C NMR Spectrum filter->acquire_13C process Process Spectra (FT, Phasing, Baseline) acquire_1H->process acquire_13C->process reference Reference Spectra process->reference analyze Analyze Chemical Shifts & Coupling reference->analyze integrate Integrate 1H Signals analyze->integrate compare Compare with Reference Data integrate->compare quantify Quantify Impurities compare->quantify report Purity Confirmation Report quantify->report

Caption: Workflow for NMR Purity Assessment.

Hypothetical Signaling Pathway Involvement

While this compound itself is primarily a synthetic intermediate, its derivatives could potentially interact with biological signaling pathways. For instance, brominated phenolic compounds have been investigated for their roles as enzyme inhibitors or modulators of protein-protein interactions. The diagram below illustrates a hypothetical scenario where a derivative of this compound could inhibit a kinase cascade, a common target in drug development.

Signaling_Pathway Hypothetical Inhibition of a Kinase Cascade receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor This compound Derivative inhibitor->raf

Caption: Hypothetical Kinase Inhibition.

By following the detailed protocols and utilizing the comparative data provided, researchers can confidently assess the purity of their this compound samples, ensuring the quality and reliability of their scientific endeavors.

Quantitative NMR (qNMR) for Purity Assessment of 4-Bromoresorcinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-Bromoresorcinol. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist in selecting the most suitable analytical method.

Introduction to Purity Assessment of this compound

This compound (C₆H₅BrO₂) is an aromatic organic compound used as an intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Ensuring its purity is critical as impurities can affect reaction yields, toxicity, and the overall quality of the final product. While several methods can be used for purity determination, qNMR is emerging as a powerful, primary analytical technique that offers direct quantification without the need for a specific reference standard of the analyte.[1][2]

Quantitative NMR (qNMR): A Primary Method for Purity Determination

Quantitative NMR is a direct and non-destructive analytical method that allows for the determination of the absolute purity of a substance.[1][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling accurate quantification against a certified internal standard.[4]

Advantages of qNMR:
  • Primary Method: qNMR is considered a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself.[5]

  • Accuracy and Precision: When performed correctly, qNMR offers high accuracy and precision, with uncertainties often below 1%.[6][7]

  • Universality: It is applicable to a wide range of organic molecules.[3]

  • Efficiency: A single qNMR experiment can provide information on structure, identification, and purity, reducing the need for multiple analytical techniques.[1][8]

  • Reduced Reference Standard Dependency: It minimizes the need for synthesizing, isolating, and certifying specific impurity reference standards.[9]

Comparison of qNMR and HPLC for this compound Purity Assessment

While HPLC is a widely used and powerful separation technique for purity analysis, qNMR offers distinct advantages. The following table summarizes a comparison of the two methods for the purity assessment of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the molar amount of the analyte.Separation based on differential partitioning between a mobile and stationary phase, with detection by UV-Vis or other detectors.
Reference Standard Requires a certified internal standard of a different, stable compound (e.g., Maleic Anhydride).[10]Typically requires a certified reference standard of this compound for accurate quantification.
Quantification Absolute quantification.[3]Relative quantification based on peak area comparison.
Selectivity High selectivity based on distinct NMR signals.High resolving power for separating closely related impurities.[11]
Sample Preparation Simple dissolution of a precisely weighed sample and internal standard.[12]Can involve more complex sample preparation and filtration.[11]
Analysis Time Rapid method development and data acquisition.[8]Method development can be time-consuming, involving column and mobile phase screening.[9]
Information Content Provides structural information in addition to purity.Primarily provides purity and impurity profiles.
Data Integrity Less susceptible to variations in experimental conditions that can affect HPLC response factors.Response factors can vary with changes in mobile phase composition and detector settings.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol for this compound

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

1. Materials and Instrumentation:

  • This compound sample

  • Internal Standard (IS): Maleic Anhydride (certified purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (readability ± 0.01 mg)

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Anhydride) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Ensure complete dissolution by vortexing, then transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans (NS): 8 to 16, depending on the desired signal-to-noise ratio. A signal-to-noise ratio of at least 250:1 is recommended for integration errors below 1%.[13]

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Spectral Width (SW): Appropriate for observing all relevant signals (e.g., 0-12 ppm).

4. Data Processing and Purity Calculation:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard. For this compound, the aromatic protons are suitable. For Maleic Anhydride, the two olefinic protons give a singlet.

  • Calculate the purity using the following formula[13]:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

HPLC Protocol for this compound

This protocol provides a standard method for purity determination by HPLC.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • This compound sample and reference standard

2. Chromatographic Conditions:

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Prepare the sample solution at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Purity Calculation:

  • The purity is typically determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    Purity (%) = (Area_analyte / Total Area) * 100

Data Presentation and Comparison

The following table presents hypothetical but realistic data for the purity assessment of a single batch of this compound using both qNMR and HPLC.

ParameterqNMRHPLC (Area %)
Purity (%) 98.799.2
Standard Deviation (n=3) 0.150.25
Relative Standard Deviation (%) 0.150.25
Known Impurity 1 (%) 0.80.5
Known Impurity 2 (%) 0.30.2
Unidentified Impurities (%) Not directly quantified0.1
Total Purity + Impurities 99.8100.0

Note: The discrepancy in purity values between the two techniques can arise from the presence of NMR-silent impurities (e.g., inorganic salts) or impurities that have a different UV response factor in HPLC.

Visualizing the Workflow

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_report Result weigh_sample Weigh this compound weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Phase & Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation report Purity Report calculation->report

Caption: Workflow for purity assessment of this compound using qNMR.

Comparison of Analytical Methods

Method_Comparison cluster_analyte Analyte cluster_qnmr qNMR Method cluster_hplc HPLC Method cluster_other Other Methods cluster_result Purity Assessment analyte This compound Sample qnmr Quantitative NMR analyte->qnmr hplc HPLC analyte->hplc other GC, Titration, DSC analyte->other qnmr_char Primary Method Absolute Quantification High Accuracy qnmr->qnmr_char result Comprehensive Purity Profile qnmr->result hplc_char Separation-Based Relative Quantification High Resolution hplc->hplc_char hplc->result other_char Complementary Information (Volatiles, Water Content, Thermal Purity) other->other_char other->result

Caption: Logical relationship of analytical methods for purity assessment.

Conclusion

Quantitative NMR is a highly accurate and efficient method for the purity assessment of this compound. Its nature as a primary method reduces the reliance on specific certified reference materials of the analyte, streamlining the analytical process. While HPLC remains a valuable tool for separating and identifying impurities, qNMR provides a direct and robust measure of absolute purity. For comprehensive characterization, a combination of both qNMR and a chromatographic technique like HPLC is often recommended to gain a complete understanding of the sample's purity profile. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and regulatory guidelines.

References

A Comparative Guide to 4-Bromoresorcinol and 4-Chlororesorcinol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the overall success of a synthetic route. For researchers working with resorcinol (B1680541) derivatives, 4-Bromoresorcinol and 4-Chlororesorcinol are two common intermediates. This guide provides an objective comparison of these two halogenated resorcinols, offering insights into their synthesis and potential reactivity in further synthetic transformations, supported by available experimental data.

Physicochemical Properties at a Glance

A brief comparison of the key physical and chemical properties of this compound and 4-Chlororesorcinol is presented below. These properties can influence their handling, solubility in various reaction media, and reactivity.

PropertyThis compound4-Chlororesorcinol
Molecular Formula C₆H₅BrO₂C₆H₅ClO₂
Molecular Weight 189.01 g/mol 144.56 g/mol
CAS Number 6626-15-995-88-5
Appearance Off-white to white powderLight brown solid
Melting Point 97-103 °C105-108 °C
Boiling Point 150 °C at 12 mmHg131 °C at 0.8-0.93 kPa
Purity (Typical) ≥97%≥95%

Synthesis of 4-Haloresorcinols: A Comparative Overview

The synthesis of this compound and 4-Chlororesorcinol typically involves the electrophilic halogenation of a resorcinol-based starting material. While direct comparative studies under identical conditions are scarce in the literature, individual synthetic protocols provide valuable data for a side-by-side analysis.

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound involves the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation. This two-step process is reported to proceed with a high overall yield. Another approach is the direct bromination of resorcinol using reagents like N-bromosuccinimide (NBS).

Synthesis of 4-Chlororesorcinol

The preparation of 4-Chlororesorcinol is often achieved by the direct chlorination of resorcinol using sulfuryl chloride (SO₂Cl₂). Another documented method involves a multi-step synthesis that also concludes with a decarboxylation step.

Table 1: Comparison of Synthetic Parameters

ParameterThis compound Synthesis (from 2,4-dihydroxybenzoic acid)4-Chlororesorcinol Synthesis (from Resorcinol)
Starting Material 2,4-Dihydroxybenzoic acidResorcinol
Halogenating Agent Bromine in glacial acetic acidSulfuryl chloride (SO₂Cl₂)
Key Steps 1. Bromination2. Decarboxylation1. Chlorination
Reported Yield 90-92%[1]Yield not consistently reported
Reaction Conditions Bromination: 30-35 °CDecarboxylation: Reflux in waterChlorination: Elevated temperature (e.g., 60 °C)

Key Observations:

  • The synthesis of this compound via the 2,4-dihydroxybenzoic acid route is well-documented with a high reported yield.[1]

  • While the direct chlorination of resorcinol appears more straightforward, specific and consistent yield data for 4-Chlororesorcinol synthesis is less readily available in the reviewed literature.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4-Dihydroxybenzoic Acid[1]

Step 1: Bromination of 2,4-Dihydroxybenzoic Acid

  • In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid, warming to 45 °C to achieve dissolution.

  • Cool the solution to 35 °C.

  • Slowly add a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid over approximately one hour with vigorous stirring, maintaining the temperature at 30–35 °C.

  • After the addition is complete, pour the reaction mixture into 5 L of water and cool to 0–5 °C for several hours to precipitate the product.

  • Collect the crude 2,4-dihydroxy-5-bromobenzoic acid by filtration, wash with cold water, and air dry.

  • For purification, recrystallize the crude product from boiling water. The yield of the purified intermediate is 40–44 g (57–63%).

Step 2: Decarboxylation to this compound

  • Reflux 30 g of the purified 2,4-dihydroxy-5-bromobenzoic acid in 375 cc of water for 24 hours.

  • Filter the hot solution, cool, and extract with ether.

  • Evaporate the ether to obtain this compound.

  • The final product is dried on a steam bath. The yield is 22–22.5 g (90–92%).

Protocol 2: Synthesis of 4-Chlororesorcinol from Resorcinol[2]
  • In a reaction vessel, mix resorcinol with diethyl ether.

  • Heat the mixture to reflux with stirring.

  • Slowly add sulfuryl chloride (SO₂Cl₂) dropwise.

  • After the addition, raise the temperature to 60 °C for 1 hour.

  • Recover the diethyl ether by distillation.

  • Perform atmospheric distillation followed by vacuum distillation of the residue, collecting the fraction at 131 °C (0.8-0.93 kPa) or 160-164 °C (4.0 kPa) to obtain 4-Chlororesorcinol.

Reactivity and Applications in Synthesis

Both this compound and 4-Chlororesorcinol serve as versatile intermediates in the synthesis of more complex molecules, including bioactive compounds and pharmaceutical ingredients. The halogen substituent provides a reactive handle for various cross-coupling reactions and other transformations.

The difference in electronegativity and bond strength between the C-Br and C-Cl bonds is expected to influence their reactivity in subsequent reactions. Generally, the C-Br bond is weaker and the bromide ion is a better leaving group than the chloride ion, suggesting that this compound might be more reactive in certain nucleophilic substitution or cross-coupling reactions. However, the specific reaction conditions and the nature of the other reactants play a crucial role in determining the actual outcome.

4-Chlororesorcinol is notably used in the cosmetics industry as a coupler in oxidative hair dye formulations.[2] Both compounds are also utilized in the synthesis of various pharmaceutical intermediates.

Logical Workflow for Halogenation of Resorcinol

The following diagram illustrates the general logical workflow for the synthesis of 4-haloresorcinols from a resorcinol-based precursor.

G cluster_start Starting Material Selection cluster_reaction Halogenation Reaction cluster_reagent Reagent Choice cluster_intermediate Intermediate (if applicable) cluster_workup Work-up & Purification cluster_product Final Product Start Resorcinol or 2,4-Dihydroxybenzoic Acid Reaction Electrophilic Halogenation Start->Reaction Intermediate Halogenated Benzoic Acid Reaction->Intermediate If starting from -COOH substituted resorcinol Workup Precipitation/ Extraction & Recrystallization Reaction->Workup Direct halogenation Brominating Brominating Agent (e.g., Br₂, NBS) Brominating->Reaction Chlorinating Chlorinating Agent (e.g., SO₂Cl₂) Chlorinating->Reaction Intermediate->Workup Product_Br This compound Workup->Product_Br Product_Cl 4-Chlororesorcinol Workup->Product_Cl

Caption: Logical workflow for the synthesis of 4-haloresorcinols.

Conclusion

References

A Comparative Guide to the Reactivity of 2-Bromoresorcinol and 4-Bromoresorcinol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient synthesis design and process optimization. This guide provides a comprehensive comparison of the chemical reactivity of 2-bromoresorcinol (B1269886) and 4-bromoresorcinol, supported by theoretical principles and available experimental data.

While direct, quantitative comparative studies on the reactivity of 2-bromoresorcinol and this compound are not extensively documented in publicly available literature, a robust understanding of their relative reactivity can be derived from fundamental principles of organic chemistry, including electronic and steric effects. This guide synthesizes these principles to offer a predictive comparison and collates available experimental protocols to support practical applications.

Structural and Electronic Properties

The positioning of the bromo and hydroxyl substituents on the resorcinol (B1680541) scaffold significantly influences the electron density distribution within the aromatic ring, which in turn governs the isomers' susceptibility to various chemical transformations.

Table 1: Physicochemical Properties of 2-Bromoresorcinol and this compound

Property2-BromoresorcinolThis compound
CAS Number 6751-75-36626-15-9
Molecular Formula C₆H₅BrO₂C₆H₅BrO₂
Molecular Weight 189.01 g/mol 189.01 g/mol
Appearance SolidWhite to pale yellow crystalline solid
Melting Point 96-103 °C97-100 °C
Boiling Point 235.3 °C150 °C at 12 mmHg

The key to understanding the differential reactivity lies in the interplay of the electronic effects of the hydroxyl (-OH) and bromine (-Br) substituents.

  • Hydroxyl Groups (-OH): These are strong activating groups in electrophilic aromatic substitution due to their ability to donate electron density to the ring via resonance (+R effect). They are ortho, para-directing.

  • Bromine Atom (-Br): This is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance (+R effect), which stabilizes the arenium ion intermediate at these positions.

The relative positions of these groups in 2-bromoresorcinol and this compound lead to distinct electronic environments at each carbon atom.

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The inherent electron-rich nature of the resorcinol ring makes both isomers highly susceptible to this class of reactions. However, the regioselectivity and reaction rates are expected to differ.

In both isomers, the two hydroxyl groups strongly activate the ring towards electrophilic attack. The primary factor determining the site of substitution will be the directing effects of the -OH and -Br groups, as well as steric hindrance.

  • For 2-Bromoresorcinol: The positions ortho and para to the hydroxyl groups are activated. The C4 and C6 positions are para and ortho to one hydroxyl group and ortho and ortho to the other, respectively. The C5 position is meta to both hydroxyls. The bromine at C2 will sterically hinder attack at the C1 and C3 positions (which are also occupied by hydroxyls). Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions.

  • For this compound: The positions ortho and para to the hydroxyl groups are activated. The C2 and C6 positions are ortho to one hydroxyl and meta to the other. The C5 position is ortho to one hydroxyl and para to the other. The bromine at C4 will direct incoming electrophiles to its ortho positions (C3 and C5), which are already influenced by the hydroxyl groups. Steric hindrance from the bromine at C4 is less significant for attack at C2 and C6 compared to the situation in the 2-bromo isomer.

Logical Relationship for Electrophilic Aromatic Substitution Reactivity

cluster_2bromo 2-Bromoresorcinol cluster_4bromo This compound 2_Reactant 2-Bromoresorcinol 2_Intermediate Arenium Ion (Attack at C4/C6) 2_Reactant->2_Intermediate Electrophile 2_Product Substituted Product 2_Intermediate->2_Product -H+ Comparison Reactivity Comparison 2_Product->Comparison 4_Reactant This compound 4_Intermediate Arenium Ion (Attack at C2/C6/C5) 4_Reactant->4_Intermediate Electrophile 4_Product Substituted Product 4_Intermediate->4_Product -H+ 4_Product->Comparison Start Start Setup Reaction Setup: - Bromoresorcinol Isomer - Boronic Acid - Pd Catalyst & Ligand - Base - Solvent Start->Setup Reaction Heat under Inert Atmosphere Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

A Comparative Study of Halogenated Resorcinols as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of halogenated resorcinols as inhibitors of key enzymes, offering valuable insights for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate the understanding and future development of halogenated resorcinols as potent enzyme modulators.

Introduction

Resorcinol (B1680541) (1,3-dihydroxybenzene) and its derivatives are a well-established class of compounds with diverse biological activities. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the resorcinol scaffold can significantly alter their physicochemical properties, including lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, can profoundly influence their inhibitory potency and selectivity against various enzymes. This guide focuses on a comparative study of halogenated resorcinols as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, and explores their potential effects on other enzymes such as hyaluronidase (B3051955) and collagenase, which are involved in extracellular matrix degradation.

Comparative Inhibitory Activity of Halogenated Resorcinols on Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin, the primary pigment in skin, hair, and eyes.[1] Overproduction of melanin can lead to hyperpigmentation disorders. Halogenated resorcinols have emerged as potent inhibitors of tyrosinase, with their efficacy being influenced by the nature and position of the halogen substituent.[2]

Below is a summary of the 50% inhibitory concentration (IC50) values for various halogenated resorcinols against mushroom and human tyrosinase. Lower IC50 values indicate greater inhibitory potency.

CompoundHalogen SubstituentTarget EnzymeIC50 (µM)Reference
4-ButylresorcinolNoneMushroom Tyrosinase0.15 - 0.56[2]
4-ButylresorcinolNoneHuman Tyrosinase21 - 131[2]
ThiamidolThiazolyl and isobutylamido groupsHuman Tyrosinase1.1[3]
ThiamidolThiazolyl and isobutylamido groupsMushroom Tyrosinase108[3]
Halogenated PhenylcoumarinsBromoMushroom Tyrosinase215 (for the most potent derivative)[2]
Dihalogenated ChalconesChloroTyrosinase11.07 (for the most potent derivative)[4]

Note: The inhibitory activity of halogenated resorcinols can vary significantly between mushroom tyrosinase and human tyrosinase, highlighting the importance of using the human enzyme for clinically relevant studies.[3] The structure-activity relationship suggests that both the resorcinol moiety and the nature of the substituent play crucial roles in determining the inhibitory potency.[5][6]

Potential Inhibitory Activity Against Other Enzymes

While the primary focus of research has been on tyrosinase, the structural features of halogenated resorcinols suggest they may also inhibit other enzymes, such as those involved in extracellular matrix remodeling.

Hyaluronidase: This enzyme degrades hyaluronic acid, a major component of the extracellular matrix. Its overactivity is implicated in processes like inflammation and cancer progression. While direct comparative studies on halogenated resorcinols are limited, some polyphenolic compounds, which share structural similarities with resorcinols, have shown hyaluronidase inhibitory activity.[7]

Collagenase: A matrix metalloproteinase (MMP), collagenase breaks down collagen, the main structural protein in the extracellular matrix. Inhibition of collagenase is a therapeutic target for conditions like osteoarthritis and skin aging.[8][9] Flavonoids, another class of polyphenols, have been reported to inhibit collagenase.[10] Given that halogenation can enhance the binding affinity of ligands to enzyme active sites, it is plausible that halogenated resorcinols could exhibit inhibitory activity against these enzymes. However, further experimental validation is required.

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below to enable researchers to conduct their own comparative studies.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome (B613829) by tyrosinase, a reaction that produces a colored product.[1][11]

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

  • Test compounds (halogenated resorcinols)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the tyrosinase solution.

  • For the control well, add 60 µL of buffer and 20 µL of tyrosinase solution.

  • For the blank well, add 80 µL of buffer.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.[1]

  • Immediately measure the absorbance at 475 nm and continue to take readings every minute for 10-20 minutes.[12]

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]

Hyaluronidase Inhibition Assay

This turbidimetric assay measures the ability of a compound to inhibit the degradation of hyaluronic acid by hyaluronidase.

Materials:

  • Hyaluronidase (from bovine testes)

  • Hyaluronic acid

  • Acetate (B1210297) buffer (0.1 M, pH 3.5)

  • Bovine serum albumin (BSA)

  • Sodium tetraborate (B1243019) solution

  • p-Dimethylaminobenzaldehyde (DMAB) solution

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • In an Eppendorf tube, add 100 µL of acetate buffer, 150 µL of the test compound solution, and 50 µL of hyaluronidase solution.

  • Add 100 µL of BSA solution and incubate for 20 minutes at 37°C.

  • Add 50 µL of hyaluronic acid solution and incubate for 60 minutes at 37°C.[14]

  • Transfer 45 µL of the mixture to a new tube containing 10 µL of sodium tetraborate solution and heat at 100°C for 3 minutes.

  • Cool the tubes on ice and add 300 µL of DMAB solution.

  • Incubate for 20 minutes at 37°C.

  • Transfer 200 µL to a 96-well plate and measure the absorbance at 586 nm.[14]

  • The percentage of inhibition is calculated by comparing the absorbance of the sample to a control without the inhibitor.

Collagenase Inhibition Assay

This assay uses a fluorescently labeled gelatin substrate to measure collagenase activity.[15]

Materials:

  • Collagenase (from Clostridium histolyticum)

  • DQ™-gelatin (fluorescent substrate)

  • Assay buffer (50 mM Tris-HCl pH 7.6, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween 20)

  • Test compounds

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the collagenase enzyme to the assay buffer.

  • Add the test compound at various concentrations and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding the DQ™-gelatin substrate.[16]

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FITC-labeled gelatin) over time.[17]

  • The rate of gelatin degradation is determined from the slope of the fluorescence versus time plot.

  • The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of a control without the inhibitor.

Signaling Pathways and Experimental Workflows

To provide a broader context for the role of these enzymes, the following diagrams illustrate the key signaling pathways they are involved in and a general workflow for inhibitor screening.

Melanogenesis_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translation Melanin Melanin Tyrosinase->Melanin Catalyzes Synthesis Halogenated_Resorcinol Halogenated Resorcinol Halogenated_Resorcinol->Tyrosinase Inhibits MSH α-MSH MSH->MC1R

Caption: Melanogenesis Signaling Pathway and the inhibitory action of Halogenated Resorcinols.

ECM_Degradation_Pathway cluster_ecm Extracellular Matrix Collagen Collagen Collagenase Collagenase (MMP) Collagen->Collagenase Hyaluronic_Acid Hyaluronic Acid Hyaluronidase Hyaluronidase Hyaluronic_Acid->Hyaluronidase Degraded_Collagen Degraded Collagen Fragments Degraded_HA Degraded Hyaluronic Acid Fragments Collagenase->Degraded_Collagen Degrades Hyaluronidase->Degraded_HA Degrades Potential_Inhibitor Potential Halogenated Resorcinol Inhibitor Potential_Inhibitor->Collagenase Potential Inhibition Potential_Inhibitor->Hyaluronidase Potential Inhibition

Caption: Extracellular Matrix Degradation by Collagenase and Hyaluronidase.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Compound_Synthesis Synthesize/Obtain Halogenated Resorcinols Assay_Setup Set up Assay in 96-well Plate Compound_Synthesis->Assay_Setup Reagent_Prep Prepare Enzyme and Substrate Solutions Reagent_Prep->Assay_Setup Incubation Incubate with Inhibitors Assay_Setup->Incubation Measurement Measure Enzyme Activity (e.g., Absorbance, Fluorescence) Incubation->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: General Experimental Workflow for Screening Halogenated Resorcinol Enzyme Inhibitors.

Conclusion

Halogenated resorcinols represent a promising class of enzyme inhibitors, particularly for tyrosinase. The data presented in this guide highlights the significant impact of halogenation on inhibitory potency. While comprehensive comparative data on other enzymes like hyaluronidase and collagenase is still emerging, the provided experimental protocols and pathway diagrams offer a solid foundation for future research in this area. Further investigation into the structure-activity relationships of halogenated resorcinols against a broader range of enzymes will be crucial for the development of novel therapeutic agents.

References

Unveiling the Biological Potential of 4-Bromoresorcinol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of various synthetic compounds. Among these, 4-Bromoresorcinol and its derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological effects. This guide provides a comprehensive comparison of the biological activities of several this compound derivatives, supported by experimental data and detailed protocols to aid in future research and development.

Comparative Analysis of Biological Activities

The biological evaluation of this compound derivatives has primarily focused on their antimicrobial, antioxidant, and enzyme inhibitory properties. The introduction of different substituents to the this compound scaffold has been shown to significantly influence their biological potency.

Antimicrobial Activity

Several studies have highlighted the potential of this compound derivatives as antimicrobial agents against a range of pathogenic bacteria and fungi. The data below summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol)Candida albicansNot specified, but showed potent inhibitory activity[1]
Phenylamino-substituted 1,4-benzoquinones (Bromoquinone derivatives)Pseudomonas aeruginosa16 - 128[2]
Phenylamino-substituted 1,4-benzoquinones (Bromoquinone derivatives)Methicillin-resistant Staphylococcus aureus (MRSA)64 - 128[2]
Acetyl resorcinol-Co complexSalmonella enterica, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosaGrowth inhibited[3]
Acetyl resorcinol-Mn complexSalmonella enterica, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosaGrowth inhibited[3]
4'-aminochalcones (Bromo-substituted)Escherichia coli ATCC10536Growth prevented at tested concentration[4]

Table 1: Antimicrobial Activity of this compound Derivatives.

Antioxidant Activity

The antioxidant potential of this compound derivatives has been evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being the most common. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison.

Compound/DerivativeAntioxidant AssayIC50 (µM)Reference
Methylated and Acetylated Bromophenol DerivativesH2O2-induced oxidative damage in HaCaT cellsQualitative improvement observed[5]
L-tyrosine derivative with catechol groupDPPH radical scavengingMost active in series[6]
1,2,4-triazolo[3,4-b][1][5][7]thiadiazol-6-yl) selenopheno[2,3-d]pyrimidines (halo-substituted)DPPH radical scavenging9.46 - 11.02 µg/mL[8]

Table 2: Antioxidant Activity of this compound Derivatives.

Enzyme Inhibitory Activity

The ability of this compound derivatives to inhibit specific enzymes is a key area of investigation for their potential therapeutic applications.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol)Isocitrate Lyase (Candida albicans)Potent inhibitory activity[1]
4-ButylresorcinolTyrosinasePreferred over longer chain derivatives[9]
Thiazolyl resorcinolsTyrosinaseHigh inhibitory activity[9]
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide derivativesLipoxygenaseSome derivatives showed low inhibitory potential[10]

Table 3: Enzyme Inhibitory Activity of this compound Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared and stored in the dark.

  • Preparation of Test Samples: The test compounds and a standard antioxidant (e.g., ascorbic acid) are dissolved in methanol to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the test sample is mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[12][13][14]

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the enzyme inhibitory activity of a compound.

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, substrate, and the test inhibitor at various concentrations.

  • Enzyme-Inhibitor Pre-incubation: The enzyme and inhibitor are pre-incubated together for a specific period to allow for binding.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Monitoring the Reaction: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration.

  • Determination of IC50: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[10][15]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison start This compound synthesis Chemical Synthesis of Derivatives start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial antioxidant Antioxidant Assays (DPPH, IC50) characterization->antioxidant enzyme Enzyme Inhibition Assays (IC50) characterization->enzyme data_table Tabulate Quantitative Data antimicrobial->data_table antioxidant->data_table enzyme->data_table comparison Compare Potency of Derivatives data_table->comparison conclusion Structure-Activity Relationship comparison->conclusion

Caption: Experimental workflow for evaluating this compound derivatives.

MAPK_NFkB_Pathway cluster_nucleus LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (α, β, γ) TAK1->IKK_complex MAP3K MAP3K (e.g., ASK1) TAK1->MAP3K IkappaB IκBα IKK_complex->IkappaB Phosphorylates & Inactivates NFkB NF-κB (p50/p65) IkappaB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression MKK MKK3/6, MKK4/7 MAP3K->MKK p38_JNK p38/JNK MKK->p38_JNK AP1 AP-1 p38_JNK->AP1 AP1->Nucleus AP1->Gene_Expression Inhibitor This compound Derivatives Inhibitor->TAK1 Inhibitor->IKK_complex Inhibitor->NFkB Inhibit Translocation

Caption: Potential inhibition of the MAPK/NF-κB pathway by this compound derivatives.

Conclusion

This guide consolidates the current understanding of the biological activities of this compound derivatives. The presented data indicates that these compounds are a versatile scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and antioxidant applications. The detailed experimental protocols and visual diagrams serve as a valuable resource for researchers to design and execute further studies, ultimately aiming to elucidate the structure-activity relationships and optimize the therapeutic potential of this promising class of molecules. Further investigations into a wider array of derivatives and their specific molecular targets are warranted to fully realize their clinical utility.

References

Understanding the Target: A Guide to 4-Bromoresorcinol's Activity and Potential Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specificity of a compound is paramount to interpreting experimental data accurately. This guide provides a comprehensive comparison of 4-Bromoresorcinol's biological activity, focusing on its primary target and the potential for cross-reactivity with other biological molecules. We delve into supporting experimental data, detailed methodologies, and a comparative analysis with alternative compounds to offer a clear perspective on its use in biological assays.

Primary Biological Activity: Inhibition of Tyrosinase

This compound belongs to the resorcinol (B1680541) class of compounds, which are recognized for their potent inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1] The meta-dihydroxy moiety of the resorcinol structure is resistant to oxidation by tyrosinase, yet it maintains favorable interactions with the copper ions in the enzyme's active site.[1] This makes resorcinol derivatives, including this compound, effective inhibitors of melanogenesis.

The primary mechanism of action for resorcinol-containing compounds is the direct inhibition of tyrosinase, which catalyzes the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, crucial steps in the melanin production pathway.[1] Studies on the closely related compound, 4-n-butylresorcinol, have shown that its hypopigmentary effect stems directly from this enzymatic inhibition, rather than through interference with signaling pathways like ERK or Akt that can also regulate melanin synthesis.[2][3]

Comparison with Alternative Tyrosinase Inhibitors

The efficacy of resorcinol derivatives as tyrosinase inhibitors has been compared to other well-known depigmenting agents. Data for 4-n-butylresorcinol, a potent analog, demonstrates its superior inhibitory capacity on human tyrosinase and melanin production compared to hydroquinone, arbutin, and kojic acid.[4]

CompoundHuman Tyrosinase IC50 (µmol/L)Melanin Production IC50 (µmol/L)
4-n-butylresorcinol 21 13.5
Hydroquinonein the millimolar range< 40
Arbutinin the millimolar range> 5000
Kojic acid~ 500> 400
Data sourced from in vitro studies on human tyrosinase and MelanoDerm skin models.[4]

Potential for Cross-Reactivity and Off-Target Effects

While the primary target of this compound is well-established as tyrosinase, the potential for off-target effects—unintended interactions with other proteins—should always be a consideration for researchers.[5] Off-target effects can lead to confounding results and misinterpretation of experimental data.[5][6]

Currently, specific data on the broad cross-reactivity profile of this compound is limited in the available literature. However, general principles of pharmacology suggest that compounds can interact with multiple targets, particularly at higher concentrations.[5] Therefore, it is crucial to determine the lowest effective concentration that produces the desired on-target effect to minimize the risk of off-target interactions.[5]

To assess potential cross-reactivity, a systematic approach is recommended. This can involve screening the compound against a panel of common off-target proteins, such as other enzymes (e.g., kinases, proteases) and receptors.

Experimental Protocols

To aid researchers in their investigations, detailed methodologies for key experiments are provided below.

Tyrosinase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of a compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of this compound or the positive control.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the L-DOPA substrate.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Melanin Synthesis Assay (Cell-Based)

This assay evaluates the effect of a compound on melanin production in cultured melanocytes.

Materials:

  • Melanocyte cell line (e.g., B16-F10 murine melanoma cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanin production

  • NaOH

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed melanocytes in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound in the presence of α-MSH for a specified period (e.g., 72 hours).

  • After incubation, wash the cells with PBS and lyse them with NaOH.

  • Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.

  • Perform a parallel cell viability assay (e.g., MTT assay) to ensure that the observed decrease in melanin is not due to cytotoxicity.

  • Normalize the melanin content to the cell viability and express the results as a percentage of the control.

Visualizing Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Melanin_Synthesis_Pathway cluster_0 Melanogenesis cluster_1 Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ...multiple steps Inhibitor This compound Tyrosinase_Target Inhibitor->Tyrosinase_Target Tyrosinase_Target->DOPA Tyrosinase_Target->Dopaquinone

Caption: Inhibition of the melanin synthesis pathway by this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve (Determine lowest effective concentration) Start->DoseResponse StructurallyUnrelated Test Structurally Unrelated Inhibitor (Same primary target) DoseResponse->StructurallyUnrelated GeneticKnockdown Genetic Knockdown/Knockout of Primary Target (e.g., siRNA, CRISPR) StructurallyUnrelated->GeneticKnockdown PhenotypePersists Does the phenotype persist? GeneticKnockdown->PhenotypePersists OnTarget Likely On-Target Effect PhenotypePersists->OnTarget No OffTarget Potential Off-Target Effect PhenotypePersists->OffTarget Yes

Caption: Workflow for investigating potential off-target effects.

Tyrosinase_Assay_Workflow Start Start: Prepare Reagents PlatePrep Add Buffer, Tyrosinase, and This compound to 96-well plate Start->PlatePrep PreIncubate Pre-incubate for 10 minutes PlatePrep->PreIncubate AddSubstrate Add L-DOPA Substrate PreIncubate->AddSubstrate Measure Measure Absorbance at 475 nm AddSubstrate->Measure Analysis Calculate % Inhibition and IC50 Measure->Analysis End End: Results Analysis->End

Caption: Experimental workflow for a cell-free tyrosinase inhibition assay.

Conclusion

This compound is a potent inhibitor of tyrosinase, making it a valuable tool for studying melanogenesis and for potential applications in dermatology. While its primary target is well-defined, researchers should remain vigilant about the possibility of off-target effects, especially when using higher concentrations. By employing rigorous experimental design, including dose-response studies and orthogonal validation methods, the scientific community can ensure the accurate interpretation of data generated using this and other small molecule inhibitors. The comparative data presented here should guide researchers in selecting the most appropriate compound for their specific experimental needs.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Bromoresorcinol: HPLC vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry—for the validation of an analytical method for 4-Bromoresorcinol. The information presented is based on established analytical methodologies for resorcinol (B1680541) derivatives and other phenolic compounds, offering a practical framework for method development and validation.

Performance Comparison: HPLC vs. UV-Vis Spectrophotometry

The selection of an analytical method is a critical decision in the drug development process, directly impacting the reliability and accuracy of quantitative data. The following table summarizes the key performance characteristics of a proposed HPLC method and a comparative UV-Vis spectrophotometric method for the analysis of this compound. The data presented are representative of typical validated methods for phenolic compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL3 µg/mL
Specificity High (separates this compound from impurities)Low (potential for interference from other UV-absorbing compounds)
Analysis Time per Sample ~10 minutes~2 minutes
Cost per Sample HigherLower
Complexity HighLow

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC and UV-Vis spectrophotometry are provided below. These protocols are based on established methods for the analysis of resorcinol and its derivatives.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from validated procedures for resorcinol and related phenolic compounds, ensuring robustness and reliability.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (for pH adjustment)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) by accurately weighing and dissolving the reference standard in methanol.

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the peak area of this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample from the calibration curve.

UV-Vis Spectrophotometric Method

This method provides a simpler and more rapid, though less specific, alternative to HPLC.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Methanol (UV grade)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (100 µg/mL) in methanol.

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 15, 20 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol to obtain a theoretical concentration within the calibration range.

  • Analysis:

    • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption (λmax) for this compound (determined by scanning the UV spectrum of a standard solution, typically around 280 nm for phenolic compounds).

    • Use methanol as the blank.

    • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample from the calibration curve.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages involved in this workflow.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, UV-Vis) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Validation Report K->L M Standard Operating Procedure (SOP) L->M N Routine Use M->N

Caption: Workflow for the validation of an analytical method.

Conclusion

Both HPLC and UV-Vis spectrophotometry are viable techniques for the quantification of this compound. The choice between the two methods depends on the specific requirements of the analysis. HPLC offers superior specificity, sensitivity, and precision, making it the preferred method for regulatory submissions and in-depth analysis where the presence of impurities is a concern. In contrast, UV-Vis spectrophotometry provides a rapid and cost-effective solution for routine analysis and screening purposes where high specificity is not a critical requirement. This guide provides the foundational information for researchers to select and validate the most appropriate analytical method for their needs.

References

A Comparative Guide to the Efficacy of Brominating Agents for Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom onto a resorcinol (B1680541) scaffold is a critical transformation in the synthesis of numerous pharmaceuticals and specialty chemicals. The choice of brominating agent significantly impacts the yield, regioselectivity, and impurity profile of the resulting bromoresorcinol isomers. This guide provides an objective comparison of common brominating agents for the monobromination of resorcinol, supported by experimental data to aid in the selection of the most effective reagent for specific synthetic needs.

Executive Summary

Resorcinol's high reactivity, stemming from two activating hydroxyl groups, makes it susceptible to both mono- and polybromination. The primary challenge in its bromination lies in controlling the reaction to selectively yield the desired monobrominated isomer, either 2-bromoresorcinol (B1269886) or 4-bromoresorcinol. This guide focuses on the performance of three widely used brominating agents: Bromine (Br₂) , N-Bromosuccinimide (NBS) , and a combination of Ammonium (B1175870) Bromide (NH₄Br) with an oxidizing agent (Oxone®) .

Our analysis indicates that for high-yield synthesis of this compound, a two-step method involving the bromination of a resorcinol derivative with elemental bromine followed by decarboxylation is highly effective. For direct monobromination, N-Bromosuccinimide offers a milder alternative, with the potential for para-selectivity, while the NH₄Br/Oxone system provides a convenient method for generating the brominating species in situ.

Data Presentation: Performance of Brominating Agents

The following table summarizes the performance of different brominating agents for the monobromination of resorcinol based on available experimental data. It is important to note that reaction conditions have a significant impact on the outcome, and the data presented here is derived from specific published protocols.

Brominating AgentSolventKey Reaction ConditionsMajor ProductYield (%)Regioselectivity (4-bromo vs. 2-bromo)ByproductsReference
Bromine (Br₂) *Glacial Acetic Acid / Water1. Bromination of 2,4-dihydroxybenzoic acid at 30-35°C. 2. Decarboxylation in boiling water.This compound90-92Highly selective for the 4-position2,4-Dibromoresorcinol[1]
N-Bromosuccinimide (NBS) Chloroform (B151607)Slow addition of NBS solution, then heating at 60°C for 1 hour.This compoundNot specifiedPredominantly 4-bromoUnspecified[2]
NH₄Br / Oxone® Methanol (B129727)Stirred at room temperature for 30 minutes.This compound65Predominantly 4-bromoUnspecified[2]

*Note: The high yield for Br₂ is achieved through a two-step process involving a resorcinol derivative, which directs the regioselectivity. Direct bromination of resorcinol with Br₂ can lead to a mixture of products and polybromination.

Discussion of Efficacy

Bromine (Br₂)

Elemental bromine is a powerful and cost-effective brominating agent. However, its high reactivity with the activated resorcinol ring can make selective monobromination challenging, often leading to the formation of di- and tribrominated products. To achieve high selectivity for this compound, a two-step indirect method is employed. This involves the bromination of a resorcinol derivative, such as 2,4-dihydroxybenzoic acid, where the carboxylic acid group directs the bromine to the 5-position (which becomes the 4-position after decarboxylation). Subsequent removal of the directing group affords the desired this compound in excellent yield.[1]

Advantages:

  • High yield of this compound via the indirect method.[1]

  • Cost-effective reagent.

Disadvantages:

  • Direct bromination of resorcinol lacks selectivity and can lead to over-bromination.

  • Bromine is highly corrosive and toxic, requiring careful handling.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a milder and more selective brominating agent compared to elemental bromine. It is a crystalline solid that is easier and safer to handle. For the bromination of resorcinol, NBS has been shown to produce this compound.[2] The selectivity is influenced by the reaction conditions, and the use of certain additives or solvent systems can enhance para-selectivity in the bromination of activated aromatic compounds.

Advantages:

  • Milder reaction conditions.

  • Easier and safer to handle than liquid bromine.

  • Can offer good regioselectivity for the para-isomer.

Disadvantages:

  • Higher cost compared to bromine.

  • Yields may be lower than the indirect bromine method.

Ammonium Bromide (NH₄Br) / Oxone®

This system generates the active brominating species in situ from a bromide salt and an oxidizing agent. The reaction of resorcinol with ammonium bromide and Oxone® in methanol has been reported to produce this compound in a moderate yield of 65%.[2] This method offers the convenience of using stable, solid reagents.

Advantages:

  • In situ generation of the brominating agent from stable solids.

  • Avoids the direct handling of bromine.

Disadvantages:

  • The reported yield is lower than the indirect bromine method.

  • The workup may require chromatographic purification.[2]

Experimental Protocols

Synthesis of this compound using Bromine (Two-Step Method)[1]

Step 1: Bromination of 2,4-Dihydroxybenzoic Acid

  • In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, place 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid and 350 cc of glacial acetic acid.

  • Warm the mixture to 45°C with stirring until the solid dissolves, then cool to 35°C.

  • Slowly add a solution of 48 g (15 cc, 0.3 mole) of bromine in 240 cc of glacial acetic acid through the dropping funnel over a period of about one hour with vigorous stirring, maintaining the temperature at 30–35°C.

  • After the addition is complete, pour the solution into 5 liters of water and cool to 0–5°C for several hours.

  • Collect the precipitated 2,4-dihydroxy-5-bromobenzoic acid by filtration, wash with cold water, and air dry. The yield of the crude product is 55–60 g.

Step 2: Decarboxylation to this compound

  • Reflux 30 g of the purified 2,4-dihydroxy-5-bromobenzoic acid with 375 cc of water for twenty-four hours.

  • Filter the resulting solution while hot, then cool and extract with two portions of ether (400 cc and 200 cc).

  • Evaporate the ether to obtain this compound. The yield is 22–22.5 g (90–92%).

Synthesis of this compound using N-Bromosuccinimide[2]
  • Dissolve resorcinol in chloroform in a reaction vessel.

  • Slowly add a solution of N-bromosuccinimide in chloroform dropwise over 30 minutes.

  • After the addition is complete, raise the temperature to 60°C and allow the reaction to proceed for 1 hour.

  • Remove the chloroform by evaporation under atmospheric pressure.

  • The resulting liquid is subjected to vacuum distillation to obtain this compound.

Synthesis of this compound using NH₄Br / Oxone®[2]
  • In a flask, dissolve resorcinol (2.20 g, 0.020 mol), ammonium bromide (2.15 g, 0.022 mol), and Oxone® (13.5 g, 0.022 mol) in 100 mL of methanol.

  • Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • Filter the reaction mixture and remove the solvent under vacuum.

  • Purify the crude product by flash chromatography to obtain this compound as a white solid (2.46 g, 65% yield).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the bromination of resorcinol.

Bromination_Workflow General Workflow for Resorcinol Bromination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Resorcinol Resorcinol Reaction_Vessel Reaction in Appropriate Solvent Resorcinol->Reaction_Vessel Brominating_Agent Brominating Agent (Br₂, NBS, or NH₄Br/Oxone) Brominating_Agent->Reaction_Vessel Workup Quenching, Extraction, and/or Filtration Reaction_Vessel->Workup Purification Distillation or Chromatography Workup->Purification Bromoresorcinol Monobrominated Resorcinol (e.g., this compound) Purification->Bromoresorcinol

Caption: A generalized workflow for the synthesis of monobrominated resorcinol.

Conclusion

The choice of brominating agent for resorcinol is highly dependent on the desired outcome and experimental constraints. For high-yield and highly regioselective synthesis of this compound, the two-step method utilizing bromine on a resorcinol derivative is superior. However, for direct monobromination with simpler handling, N-Bromosuccinimide presents a viable alternative, with conditions that can be optimized for para-selectivity. The NH₄Br/Oxone® system offers a convenient in situ generation method, though with potentially lower yields. Researchers should carefully consider the trade-offs between yield, selectivity, cost, and safety when selecting a bromination protocol for resorcinol.

References

A Comparative Guide to Alternative Reagents for 4-Bromoresorcinol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, 4-Bromoresorcinol serves as a versatile building block, particularly in the formation of carbon-carbon and carbon-oxygen bonds to construct complex molecular architectures. However, the pursuit of optimized reaction efficiency, milder conditions, and greener synthetic routes necessitates a thorough evaluation of alternative reagents. This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their performance in key cross-coupling reactions and introducing direct C-H functionalization as a modern, atom-economical alternative.

Executive Summary

The primary alternatives to this compound in cross-coupling reactions include other 4-substituted resorcinol (B1680541) derivatives such as 4-Iodoresorcinol , 4-Chlororesorcinol , and Resorcinol Triflates . The choice of reagent significantly impacts reaction kinetics and yields, generally following the reactivity trend of Ar-I > Ar-Br > Ar-OTf > Ar-Cl for palladium-catalyzed couplings. Furthermore, direct C-H arylation of resorcinol emerges as a highly attractive "green" alternative, circumventing the need for pre-halogenation of the resorcinol ring.

This guide presents a comparative analysis of these alternatives in Suzuki-Miyaura and Ullmann cross-coupling reactions, supported by available experimental data. It also provides a detailed protocol for the direct arylation of resorcinol, offering a pathway to bypass the use of halogenated intermediates altogether.

I. Comparison in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of the aryl halide or pseudohalide is a critical parameter influencing reaction outcomes.

Quantitative Performance Data
ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodobenzoic AcidPhenylboronic AcidPd Nanoparticles---0.1787[1]
4-Bromobenzoic AcidPhenylboronic AcidPd Nanoparticles---0.1753[1]
4-ChlorobenzaldehydePhenylboronic AcidPATP-stabilized Pd NPsK2CO3Water100296[2]
4-IodoanisolePhenylboronic AcidC–SH–PdK2CO3EtOH1004>95[3]
4-IodophenolPhenylboronic AcidPorous Pd-WaterRT--[4]
4-BromochlorobenzenePhenylboronic AcidPd standard solutionKOH95% EtOHRT0.4264[5]

Note: Direct comparative data for 4-haloresorcinols under identical conditions is limited in the literature. The data presented for analogous aromatic compounds illustrates the general reactivity trend. The conditions and yields can vary significantly based on the specific resorcinol substrate, catalyst, ligands, and base used.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide

This generalized protocol can be adapted to compare the reactivity of different 4-substituted resorcinols.

Materials:

  • 4-Substituted Resorcinol (e.g., this compound, 4-Iodoresorcinol) (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 4-substituted resorcinol, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

II. Comparison in Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O bonds, typically requiring copper catalysis. The reactivity of the aryl halide is a key factor, with electron-withdrawing groups on the aryl halide generally accelerating the reaction.[6]

Reactivity Trends and Considerations

The reactivity of aryl halides in Ullmann-type reactions generally follows the order: Ar-I > Ar-Br > Ar-Cl.[7]

  • Aryl Iodides: Tend to be the most reactive substrates, often allowing for milder reaction conditions.

  • Aryl Bromides: Are common substrates, though they may require higher temperatures or more active catalyst systems compared to iodides.

  • Aryl Chlorides: Are the least reactive and often require high temperatures and/or the presence of activating groups (e.g., nitro groups) on the aromatic ring to achieve good yields.[7]

Experimental Protocol: Ullmann Condensation of an Aryl Halide with a Phenol

This protocol provides a general framework for the copper-catalyzed O-arylation.

Materials:

  • 4-Substituted Resorcinol (e.g., this compound) (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Ligand (e.g., L-proline, 0.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF, 5 mL)

Procedure:

  • In a reaction vessel, combine the 4-substituted resorcinol, phenol, CuI, ligand, and base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to 110-150 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Purify the product by column chromatography.

III. A Greener Alternative: Direct C-H Arylation of Resorcinol

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach by avoiding the pre-functionalization of starting materials. The direct arylation of resorcinol circumvents the need for halogenation, thus reducing waste and the use of hazardous reagents.

Palladium-catalyzed direct para-arylation of unfunctionalized phenols with aryl iodides has been shown to be an efficient process.[8][9]

Experimental Protocol: Palladium-Catalyzed Direct para-Arylation of Resorcinol

The following protocol is adapted from a reported procedure for the direct arylation of phenols.[10]

Materials:

  • Resorcinol (0.5 mmol)

  • Iodobenzene (2.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 10 mol%)

  • Silver(I) Acetate (AgOAc) (0.6 mmol)

  • p-Toluenesulfonic Acid (TsOH) (1.5 mmol)

  • Water (0.3 mL) and Acetic Acid (HOAc) (0.3 mL)

Procedure:

  • Combine resorcinol, iodobenzene, Pd(OAc)₂, AgOAc, and TsOH in a 10 mL vial.

  • Add water and acetic acid to the vial.

  • Stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • After the reaction, quench the mixture and extract the product with an appropriate organic solvent.

  • Purify the product via column chromatography.

Logical Selection of an Alternative Reagent

The choice of an alternative to this compound should be guided by a systematic evaluation of several factors. The following diagram illustrates a decision-making workflow.

Reagent_Selection cluster_alternatives Alternative Reagents Start Start: Need for 4-Substituted Resorcinol Derivative Reaction_Type Identify Reaction Type (e.g., Suzuki, Ullmann) Start->Reaction_Type Reactivity_Req Define Reactivity Requirements (Mild vs. Forcing Conditions) Reaction_Type->Reactivity_Req Aryl_Iodide 4-Iodoresorcinol (High Reactivity, Higher Cost) Reactivity_Req->Aryl_Iodide Aryl_Bromide This compound (Baseline) Reactivity_Req->Aryl_Bromide Aryl_Chloride 4-Chlororesorcinol (Low Reactivity, Lower Cost) Reactivity_Req->Aryl_Chloride Aryl_Triflate Resorcinol Triflate (Moderate Reactivity) Reactivity_Req->Aryl_Triflate Direct_CH Resorcinol (Direct C-H Arylation) (Greenest, Different Reagents) Reactivity_Req->Direct_CH Cost_Avail Consider Cost and Commercial Availability Cost_Avail->Aryl_Iodide Cost_Avail->Aryl_Bromide Cost_Avail->Aryl_Chloride Cost_Avail->Aryl_Triflate Cost_Avail->Direct_CH Green_Chem Evaluate Green Chemistry Principles (Atom Economy, Waste) Green_Chem->Aryl_Iodide Green_Chem->Aryl_Bromide Green_Chem->Aryl_Chloride Green_Chem->Aryl_Triflate Green_Chem->Direct_CH Decision Select Optimal Reagent Aryl_Iodide->Decision Aryl_Bromide->Decision Aryl_Chloride->Decision Aryl_Triflate->Decision Direct_CH->Decision

Caption: Decision workflow for selecting an alternative to this compound.

Experimental Workflow for Comparative Analysis

To rigorously compare the performance of different reagents, a standardized experimental workflow is essential. The following diagram outlines a general procedure for such a comparative study.

Comparative_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Reagent Preparation Substrate (1.0 eq) Coupling Partner (1.2 eq) Catalyst (x mol%) Base (y eq) Solvent Setup Reaction Setup Inert Atmosphere Temperature Control Stirring Reagents->Setup Standardized Conditions Monitoring Reaction Monitoring TLC / GC-MS / LC-MS Time Points: 0, 1, 2, 4, 24h Setup->Monitoring Workup Workup & Purification Quenching Extraction Column Chromatography Monitoring->Workup Analysis Product Analysis Yield Calculation NMR, MS for Characterization Workup->Analysis

References

4-Bromoresorcinol: A Versatile Building Block in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications of 4-bromoresorcinol, comparing its utility in the synthesis of antimicrobial compounds, liquid crystals, and pharmaceutical intermediates against alternative synthetic strategies.

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that influences the efficiency of a synthetic route and the properties of the target molecule. This compound, a brominated derivative of resorcinol, has emerged as a valuable and versatile building block in a range of chemical applications. This guide provides a comparative analysis of this compound's performance in several key areas, supported by experimental data and detailed protocols.

Antimicrobial Agents: Synthesis of Halogenated Bis(hydroxyphenyl)methanes

This compound serves as a key precursor in the synthesis of brominated bis(hydroxyphenyl)methanes, a class of compounds investigated for their antimicrobial properties. A notable example is the synthesis of 2,2',3,3',6-pentabromo-4,4',5,5'-tetrahydroxydiphenylmethane, which has demonstrated significant antifungal and antibacterial activity.

Comparison with Chlorinated Analogs

The antimicrobial efficacy of brominated bis(hydroxyphenyl)methanes derived from this compound can be compared to their chlorinated counterparts. The following table summarizes the minimum inhibitory concentration (MIC) values of a potent brominated derivative against various pathogens, alongside a highly active chlorinated analog, 3,3',5,5'-tetrachloro-2,2'-dihydroxydiphenylmethane.

CompoundStaphylococcus aureus (MIC, μg/mL)Bacillus subtilis (MIC, μg/mL)Micrococcus luteus (MIC, μg/mL)Proteus vulgaris (MIC, μg/mL)Salmonella typhimurium (MIC, μg/mL)Candida albicans (MIC, μg/mL)Aspergillus fumigatus (MIC, μg/mL)Trichophyton rubrum (MIC, μg/mL)Trichophyton mentagrophytes (MIC, μg/mL)
2,2',3,3',6-Pentabromo-4,4',5,5'-tetrahydroxydiphenylmethane [1]>100>100>100>100>1000.39 0.78 0.1 0.1
3,3',5,5'-Tetrachloro-2,2'-dihydroxydiphenylmethane [1]1.56 0.78 0.39 1.56 3.12 12.5>50>50>50

Data Interpretation: The brominated compound demonstrates superior antifungal activity, with significantly lower MIC values against Candida albicans, Aspergillus fumigatus, and Trichophyton species. Conversely, the chlorinated analog exhibits more potent antibacterial activity against the tested Gram-positive and Gram-negative bacteria. This highlights a structure-activity relationship where the choice of halogen significantly influences the antimicrobial spectrum.

Experimental Protocols

Synthesis of Bis(2-bromo-4,5-dimethoxyphenyl)methanone

This protocol details a key step in the synthesis of the precursor for the active brominated bis(hydroxyphenyl)methanes.

Materials:

Procedure:

  • To a solution of bis(3,4-dimethoxyphenyl)methanone (1.5 mmol) in a suitable solvent, add cerium(IV) ammonium nitrate (3.3 mmol) and lithium bromide (3.3 mmol).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by crystallization from ethyl acetate/hexane to yield bis(2-bromo-4,5-dimethoxyphenyl)methanone as colorless crystals.

Workflow for the Synthesis of Brominated Bis(hydroxyphenyl)methanes

G cluster_start Starting Material cluster_reaction1 Bromination cluster_reaction2 Further Bromination (if required) cluster_reaction3 Reduction cluster_reaction4 Demethylation Bis(3,4-dimethoxyphenyl)methanone Bis(3,4-dimethoxyphenyl)methanone Bis(2-bromo-4,5-dimethoxyphenyl)methanone Bis(2-bromo-4,5-dimethoxyphenyl)methanone Bis(3,4-dimethoxyphenyl)methanone->Bis(2-bromo-4,5-dimethoxyphenyl)methanone CAN, LiBr Poly-brominated methanone Poly-brominated methanone Bis(2-bromo-4,5-dimethoxyphenyl)methanone->Poly-brominated methanone Brominated bis(dimethoxyphenyl)methane Brominated bis(dimethoxyphenyl)methane Poly-brominated methanone->Brominated bis(dimethoxyphenyl)methane Reduction reaction Brominated bis(hydroxyphenyl)methane Brominated bis(hydroxyphenyl)methane Brominated bis(dimethoxyphenyl)methane->Brominated bis(hydroxyphenyl)methane Demethylation reaction

Caption: Synthetic workflow for brominated bis(hydroxyphenyl)methanes.

Advanced Materials: Synthesis of Bent-Core Mesogens

This compound is utilized as a central building block in the synthesis of bent-core liquid crystals, also known as banana mesogens. These materials are of interest due to their unique properties, including the formation of polar and chiral superstructures from achiral molecules.

A study on bent-shaped molecules with 4-chlororesorcinol, this compound, or 4-fluororesorcinol (B135099) as the central unit and azobenzene (B91143) side arms has been reported, indicating the exploration of these different halogenated cores in the design of new liquid crystalline materials.[2]

Experimental Protocol: General Synthesis of Bent-Core Mesogens from this compound

Materials:

Procedure:

  • Dissolve this compound and the substituted benzoic acids (2 equivalents) in dry dichloromethane.

  • Add a catalytic amount of 4-(dimethylamino)pyridine to the solution.

  • Cool the reaction mixture in an ice bath and add a solution of dicyclohexylcarbodiimide in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Relationship in Bent-Core Mesogen Design

G Central_Core Central Bent Core (e.g., this compound) LC_Properties Liquid Crystalline Properties (Phase type, Transition Temperatures) Central_Core->LC_Properties Side_Arms Mesogenic Side Arms (e.g., Substituted Benzoic Acids) Side_Arms->LC_Properties Linking_Groups Linking Groups (e.g., Ester) Linking_Groups->LC_Properties Terminal_Chains Terminal Alkyl Chains Terminal_Chains->LC_Properties

Caption: Factors influencing liquid crystal properties.

Pharmaceutical Intermediates: Synthesis of Brominated Chalcones with Anticancer Activity

This compound can be envisioned as a precursor for the synthesis of brominated acetophenones, which are key intermediates in the production of brominated chalcones. These chalcones have shown promise as anticancer agents.

One study reported the design and synthesis of a series of brominated chalcone (B49325) derivatives, with one compound, referred to as H72, exhibiting potent cytotoxic effects against gastric cancer cell lines with IC50 values ranging from 3.57 to 5.61 μM.[3][4] The proposed mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS).

Comparison with a Standard Chemotherapeutic Agent

The in vitro cytotoxicity of the brominated chalcone derivative H72 can be compared to that of 5-fluorouracil (B62378) (5-FU), a commonly used chemotherapeutic agent.

CompoundGastric Cancer Cell Line (MGC803) IC50 (μM)Gastric Cancer Cell Line (HGC27) IC50 (μM)Gastric Cancer Cell Line (SGC7901) IC50 (μM)
Brominated Chalcone H72 [3][4]3.57-5.61
5-Fluorouracil (5-FU) (Literature values)~2-10 (Varies with specific study)~5-20 (Varies with specific study)~3-15 (Varies with specific study)

Data Interpretation: The brominated chalcone H72 demonstrates potent anticancer activity, with IC50 values in the low micromolar range, comparable to or, in some cases, more potent than the standard chemotherapeutic drug 5-FU against certain gastric cancer cell lines.

Experimental Protocol: General Synthesis of Brominated Chalcones

Materials:

Procedure:

  • Dissolve the brominated acetophenone and the aromatic aldehyde in ethanol.

  • Add an aqueous solution of sodium hydroxide to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • After the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Collect the precipitated chalcone by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Signaling Pathway of ROS-Mediated Apoptosis by Brominated Chalcones

The anticancer activity of some brominated chalcones is attributed to their ability to induce apoptosis through the generation of reactive oxygen species (ROS). The following diagram illustrates this proposed signaling pathway.

G Brominated_Chalcone Brominated Chalcone ROS Increased ROS Generation Brominated_Chalcone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria DR Upregulation of Death Receptors (DR4/DR5) ROS->DR Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Extrinsic_Pathway Extrinsic Apoptotic Pathway DR->Extrinsic_Pathway Extrinsic_Pathway->Caspase3

Caption: ROS-mediated apoptosis by brominated chalcones.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its applications span from the development of potent antimicrobial agents and advanced liquid crystalline materials to the synthesis of promising anticancer compounds. The comparative data presented herein demonstrates that while alternatives exist, this compound offers a unique combination of reactivity and structural features that can be strategically employed to achieve desired material properties and biological activities. The detailed experimental protocols provide a foundation for researchers to further explore and expand upon the applications of this important synthetic intermediate.

References

A Comparative Analysis of 4-Bromoresorcinol and Other Phenolic Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance of 4-Bromoresorcinol benchmarked against key phenolic compounds, supported by available experimental data.

In the landscape of drug discovery and development, phenolic compounds are a cornerstone of research due to their diverse biological activities. This guide provides a comparative overview of this compound against other well-established phenolic compounds: resorcinol (B1680541), catechol, hydroquinone (B1673460), and gallic acid. The comparison focuses on key performance indicators relevant to researchers and scientists, including antioxidant activity, enzyme inhibition, and cytotoxicity.

While this compound is commercially available and utilized as a reagent and pharmaceutical intermediate, publicly available data on its biological performance is limited.[1][2][3][4][5][6][7] This guide synthesizes the existing data for the selected phenolic compounds to provide a baseline for comparison and to highlight areas where further research on this compound is warranted.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data for the selected phenolic compounds. It is important to note the variability in experimental conditions across different studies, which can influence the reported values. Direct comparative studies under identical conditions are essential for a definitive assessment.

CompoundAntioxidant Activity (DPPH Assay, IC50)Tyrosinase Inhibition (IC50)Cytotoxicity (IC50)
This compound Data not availableData not availableData not available
Resorcinol Data not availableWeak to moderate inhibition[8][9][10][11]~1000-4000 µg/mL (3T3 cells, 3h)[12]
Catechol Strong antioxidant activity[13]3.22 µM (mushroom tyrosinase)[14]Data not available
Hydroquinone Data not availableWeak inhibitor (millimolar range for human tyrosinase)[8]; 22.78 µM (mushroom tyrosinase)[15]Cytotoxic to various cell lines[16][17][18]
Gallic Acid Strong antioxidant activity3.59 µM (mushroom tyrosinase)[19][20][21]43.86 µg/mL (MDA-MB-231 cells)[2][22]; 30.9-60.3 µM (Jurkat cells)[23]; 19.39-49.32 µg/mL (ovarian cancer & normal cells)[24]; ~50-150 µM (MDA-MB-231 cells)[25]

Experimental Protocols: Methodologies for Key Experiments

To ensure a standardized approach for future comparative studies, detailed methodologies for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, leading to a loss of its deep violet color. The decrease in absorbance is proportional to the antioxidant activity of the compound.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.[4][26][27]

  • Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid) are prepared at various concentrations in a suitable solvent.[4]

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A blank containing only the solvent and DPPH is also prepared.[4]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[4]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[4]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[4]

Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.

Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone. The formation of dopachrome (B613829), an intermediate in the melanin synthesis pathway, can be monitored spectrophotometrically at approximately 475 nm. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.

Protocol:

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-tyrosine or L-DOPA are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Inhibitor Preparation: The test compounds and a known inhibitor (e.g., kojic acid) are prepared at various concentrations.

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture of the substrate and the test compound.

  • Incubation: The reaction is carried out at a specific temperature (e.g., 37°C) for a set time.

  • Measurement: The absorbance is measured at regular intervals at 475 nm to determine the rate of dopachrome formation.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[28]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[28]

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for a few hours (e.g., 3-4 hours) at 37°C.[3][28]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[3]

  • Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of around 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% cell death) is determined.[3]

Visualizing the Process: Diagrams

To better illustrate the experimental and biological contexts, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound & Others) Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Compound_Prep->Antioxidant_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., Tyrosinase) Compound_Prep->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity_Assay Assay_Reagents Assay Reagents Preparation Assay_Reagents->Antioxidant_Assay Assay_Reagents->Enzyme_Assay Assay_Reagents->Cytotoxicity_Assay IC50_Calculation IC50 Value Calculation Antioxidant_Assay->IC50_Calculation Enzyme_Assay->IC50_Calculation Cytotoxicity_Assay->IC50_Calculation Comparative_Analysis Comparative Performance Analysis IC50_Calculation->Comparative_Analysis

Caption: Experimental workflow for comparing phenolic compounds.

Tyrosinase_Inhibition_Pathway cluster_pathway Melanin Synthesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor Phenolic Inhibitor (e.g., this compound) Inhibitor->Tyrosinase Inhibition

Caption: Tyrosinase inhibition in the melanin synthesis pathway.

Conclusion and Future Directions

This guide consolidates the available data for this compound and a selection of other phenolic compounds. The data clearly indicates that while resorcinol, catechol, hydroquinone, and gallic acid have been the subject of numerous biological studies, this compound remains largely uncharacterized in terms of its antioxidant, enzyme inhibitory, and cytotoxic properties.

The bromine substitution on the resorcinol ring has the potential to significantly alter its biological activity. Studies on other brominated phenols have shown that bromination can enhance antioxidant effects.[13][29][30][31][32] Therefore, it is plausible that this compound may possess interesting and potent biological activities.

For researchers and drug development professionals, this represents a clear opportunity. There is a pressing need for direct, head-to-head comparative studies of this compound against its parent compound, resorcinol, and other relevant phenolic compounds. Such studies, following standardized protocols as outlined in this guide, would provide the crucial data necessary to evaluate the potential of this compound for various therapeutic applications. The provided experimental workflows and pathway diagrams offer a foundational framework for initiating such investigations.

References

Safety Operating Guide

Proper Disposal of 4-Bromoresorcinol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Bromoresorcinol, ensuring laboratory safety and regulatory compliance.

This compound is a halogenated phenolic compound that requires careful management due to its hazardous properties. Adherence to proper disposal protocols is critical to protect laboratory personnel and the environment from potential harm. This document provides a step-by-step guide for the safe disposal of this compound, including immediate safety measures, waste segregation, and decontamination procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2][3] Avoid generating dust when handling the solid form of the compound.[1][2] In the event of a spill, use dry clean-up methods and avoid adding water, which can increase the risk of exposure and environmental contamination.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular FormulaC₆H₅BrO₂
Molecular Weight189.01 g/mol [4]
Melting Point97-100 °C[3]
Boiling Point150 °C at 12 mmHg[3]
AppearanceWhite to light yellow or dark green powder/crystals[5]
GHS Hazard CodesH302, H312, H332, H315, H319, H335[3][4]

Step-by-Step Disposal Protocol

The standard and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, typically involving controlled incineration.[6]

  • Segregation of Waste : All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, must be collected in a dedicated and clearly labeled hazardous waste container. This container should be specifically designated for "Halogenated Organic Waste".[6]

  • Container Labeling : The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components mixed with it, along with their approximate quantities.

  • Secure Storage : Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Ensure the storage area is secure and accessible only to authorized personnel.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Follow all institutional and regulatory procedures for waste manifests and transportation.

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before being disposed of as non-hazardous waste.

  • Triple Rinsing : Rinse the empty container three times with a suitable organic solvent in which this compound is soluble, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6]

  • Collection of Rinsate : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[6]

  • Final Disposal : Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's policies.

Advanced Experimental Protocols for Degradation

While incineration is the standard disposal method, research has explored advanced methods for the chemical degradation and detoxification of halogenated phenols. These methods are not typically performed as routine disposal procedures in a standard laboratory but are presented here for informational purposes.

1. Enzymatic Degradation using Horseradish Peroxidase (HRP)

  • Principle : The enzyme horseradish peroxidase (HRP) can be used to convert phenolic compounds into radicals in the presence of hydrogen peroxide. These radicals then polymerize and precipitate out of the solution.[2]

  • Methodology :

    • Immobilize HRP on a solid support, such as silica (B1680970) gel.

    • Prepare an aqueous solution of this compound waste.

    • Pass the waste solution through a column packed with the immobilized HRP.

    • Introduce a controlled amount of hydrogen peroxide (H₂O₂) into the system to initiate the enzymatic reaction.

    • The resulting polymeric products can be separated from the solution by filtration.

2. Wet Oxidation with Ferrate(VI)

  • Principle : Ferrate(VI) is a strong oxidizing agent that can effectively degrade 4-bromophenol (B116583) in aqueous solutions.[3]

  • Methodology :

    • Prepare an aqueous solution of the this compound waste.

    • Adjust the pH of the solution to a neutral condition (pH ≈ 6.8) for optimal removal efficiency.[3]

    • Add a freshly prepared solution of liquid ferrate(VI) to the waste solution with stirring. The optimal molar ratio of ferrate(VI) to the bromophenol should be determined empirically.

    • Allow the reaction to proceed for a sufficient time (e.g., 10 minutes) to achieve significant degradation.[3]

    • The degradation products are typically non-aromatic and less toxic.[3]

3. Sequential Tri-Metal Reduction and Laccase-Catalytic Oxidation

  • Principle : This two-stage process involves reductive dehalogenation by a tri-metallic system followed by oxidation of the dehalogenated products by the enzyme laccase.[1]

  • Methodology :

    • Reduction Step : Treat the aqueous this compound waste with a tri-metallic system (e.g., Fe|Ni|Cu) to reductively remove the bromine atom.

    • Oxidation Step : After the reduction step, introduce the enzyme laccase to the solution. The laccase will then catalyze the oxidation of the resulting phenolic compounds.

    • This sequential treatment has been shown to significantly reduce both the original halogenated phenol (B47542) and its dehalogenated byproducts.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Lab Coat - Eye Protection start->ppe decontaminate Decontaminate Empty Containers (Triple Rinse with Solvent) start->decontaminate For Empty Containers segregate Segregate Waste into 'Halogenated Organic Waste' Container ppe->segregate label_container Label Container: - 'Hazardous Waste' - 'this compound' - List of other components segregate->label_container store Store Securely in a Cool, Dry, Well-Ventilated Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup and Manifesting contact_ehs->pickup incineration Controlled Incineration by Licensed Facility pickup->incineration end End: Proper Disposal Complete incineration->end rinsate Collect Rinsate as 'Halogenated Organic Waste' decontaminate->rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste decontaminate->dispose_container rinsate->segregate

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling 4-Bromoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromoresorcinol. The following procedures are designed to minimize risk and ensure a safe operational workflow, from preparation to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety protocols. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][3][5] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][4][5]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For direct handling or risk of splash, consider double-gloving.[1] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling corrosive and toxic substances.[1][4]
Respiratory N95 Dust Mask or RespiratorAn N95 dust mask or a respirator should be used, particularly when handling the powder form, to avoid inhalation of dust particles. Work should be conducted in a well-ventilated area or a fume hood.[1][6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

2.1. Pre-Handling Preparations

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the fume hood is functioning correctly and the airflow is adequate.

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

  • Don PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.

2.2. Handling Procedure

  • Weighing: If weighing the solid, perform this task within the fume hood or a ventilated balance enclosure to prevent dust dispersion.

  • Dissolving: When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and monitor the process closely. Avoid overheating, which can lead to the release of hazardous vapors.

  • Containment: Keep all containers with this compound tightly sealed when not in use.[6]

2.3. Post-Handling Procedures

  • Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate cleaning agent.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.[1][4]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidants.[6] The container should be tightly closed.[6]

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][4] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.

4.2. Disposal Method

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.[7][8] Do not pour down the drain.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound A Preparation B Don PPE A->B Proceed C Handling in Fume Hood B->C Proceed D Post-Handling Decontamination C->D Task Complete G Emergency Procedures C->G Exposure Event E Doff PPE D->E Proceed F Waste Disposal D->F Waste Generated H Store Chemical Properly E->H End of Procedure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromoresorcinol
Reactant of Route 2
4-Bromoresorcinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.